4-(1H-pyrazol-1-yl)piperidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-pyrazol-1-ylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-4-10-11(7-1)8-2-5-9-6-3-8;/h1,4,7-9H,2-3,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJCGVNDIQCAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1181458-83-2 | |
| Record name | Piperidine, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
187.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690261-87-1 | |
| Record name | Piperidine, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690261-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Technical Guide to 4-(1H-Pyrazol-1-yl)piperidine Hydrochloride: Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(1H-Pyrazol-1-yl)piperidine hydrochloride is a heterocyclic building block of significant interest in modern medicinal chemistry and pharmaceutical development. Comprising a piperidine ring linked to a pyrazole moiety, this compound serves as a versatile scaffold for synthesizing complex molecular architectures. Its primary importance lies in its role as a key intermediate in the production of targeted therapeutics, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib, used in cancer therapy.[1] This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol, detailed characterization methods, and a discussion of its reactivity and applications, grounded in established scientific literature and safety protocols.
Physicochemical Properties
The hydrochloride salt form of 4-(1H-pyrazol-1-yl)piperidine enhances its stability and aqueous solubility, making it well-suited for laboratory handling and subsequent reaction steps.
Identity and Nomenclature
-
IUPAC Name: this compound
-
Synonyms: 4-(Pyrazol-1-yl)piperidine HCl
-
CAS Number: 690261-87-1[2] (Monohydrochloride); 1181458-83-2 (Dihydrochloride)[3][4]
-
Molecular Formula: C₈H₁₄ClN₃[3]
-
Molecular Weight: 187.67 g/mol [3]
Tabulated Physical Data
| Property | Value | Source |
| Appearance | White to light yellow solid | [5] |
| Molecular Weight | 187.67 g/mol | [3] |
| pKa (Predicted) | 9.83 ± 0.10 | [5] |
| Boiling Point (Predicted) | 272.5 ± 33.0 °C (for free base) | [5] |
| Storage Temperature | Room temperature, inert atmosphere, keep in dark place | [5] |
Synthesis and Purification
The synthesis of 4-(1H-pyrazol-1-yl)piperidine is a multi-step process that requires careful optimization for scale-up.[1] The most common route involves the construction of the pyrazolyl-pyridine core followed by the reduction of the pyridine ring.
Retrosynthetic Analysis & Strategy
The primary disconnection is at the piperidine ring, which can be formed from a corresponding pyridine precursor. This simplifies the synthesis to two main stages: 1) Nucleophilic aromatic substitution to form 4-(1H-pyrazol-1-yl)pyridine, and 2) Hydrogenation of the pyridine ring to yield the target piperidine scaffold. This approach is advantageous as it utilizes commercially available starting materials.
Recommended Synthetic Protocol
This protocol is adapted from methodologies developed for the large-scale synthesis of Crizotinib intermediates.[1]
Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)pyridine
-
Rationale: This step involves a nucleophilic aromatic substitution (SNAAr) reaction. Pyrazole, acting as a nucleophile after deprotonation, displaces the chloride from 4-chloropyridine. The use of a base is critical for generating the pyrazolate anion.
-
Procedure:
-
To a solution of pyrazole (1.1 equivalents) in a suitable aprotic polar solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir for 30 minutes to ensure complete deprotonation.
-
Add a solution of 4-chloropyridine hydrochloride (1.0 equivalent) dissolved in the same solvent.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 2: Hydrogenation of 4-(1H-Pyrazol-1-yl)pyridine to 4-(1H-Pyrazol-1-yl)piperidine
-
Rationale: The aromatic pyridine ring is resistant to reduction. This transformation requires high pressure hydrogenation and a potent catalyst. Rhodium on carbon (Rh/C) is often cited but can be expensive and sensitive to impurities.[1] Platinum oxide (PtO₂) is a common alternative.
-
Procedure:
-
Dissolve the crude 4-(1H-pyrazol-1-yl)pyridine from Step 1 in a suitable solvent like methanol or acetic acid.
-
Transfer the solution to a high-pressure hydrogenation vessel (Parr shaker).
-
Add a catalytic amount of 5% Rh/C or PtO₂ (typically 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.
-
Heat the reaction to 50-60 °C and agitate vigorously. The reaction can be slow and may require long reaction times (24-48 hours).[1]
-
Monitor the reaction by observing hydrogen uptake and analyzing aliquots via LC-MS.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate to yield the free base of 4-(1H-pyrazol-1-yl)piperidine.
-
Step 3: Formation of the Hydrochloride Salt
-
Rationale: Salt formation is performed to improve the compound's stability and handling characteristics. It is a straightforward acid-base reaction.
-
Procedure:
-
Dissolve the crude free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in ether or isopropanol (1.0-1.1 equivalents) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Stir the resulting slurry for 1-2 hours in the ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ether, and dry under vacuum.
-
Synthetic Workflow Diagram
Caption: Synthetic pathway for 4-(1H-pyrazol-1-yl)piperidine HCl.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of the final product is a critical, self-validating step in the synthesis. A combination of spectroscopic methods is employed for unambiguous identification.
| Technique | Expected Observations |
| ¹H NMR | Pyrazole Protons: Three distinct signals in the aromatic region (~7.5-8.0 ppm). Piperidine Protons: A complex multiplet for the CH proton attached to the pyrazole (~4.5 ppm) and several multiplets in the aliphatic region (~2.0-3.5 ppm) for the remaining CH₂ groups. The N-H proton of the piperidinium ion will appear as a broad singlet. |
| ¹³C NMR | Pyrazole Carbons: Three signals in the aromatic region (~110-140 ppm). Piperidine Carbons: Signals in the aliphatic region (~40-60 ppm). |
| Mass Spec (ESI+) | The primary ion observed will be the molecular ion of the free base ([M+H]⁺) at m/z ≈ 152.12 . |
| FT-IR (KBr) | Broad peak ~2400-2800 cm⁻¹ (N-H stretch of ammonium salt), ~1600 cm⁻¹ (C=N stretch), ~2950 cm⁻¹ (C-H aliphatic stretch). |
Chemical Reactivity and Applications
The molecule's structure contains two key reactive sites: the secondary amine of the piperidine ring and the electron-rich pyrazole ring. This dual reactivity makes it a powerful synthon.
Core Reactivity
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Piperidine Nitrogen: As a secondary amine, the piperidine nitrogen is nucleophilic and basic. It readily undergoes N-acylation, N-alkylation, and reductive amination reactions, allowing for the attachment of diverse functional groups.
-
Pyrazole Ring: The pyrazole ring can undergo electrophilic substitution, such as iodination, at the 4-position. This reaction is a key step in the synthesis of Crizotinib, where an iodine atom is introduced onto the pyrazole ring before a subsequent coupling reaction.[1]
Application in Pharmaceutical Synthesis: The Crizotinib Case Study
4-(1H-Pyrazol-1-yl)piperidine is not just a building block; it forms the core scaffold of Crizotinib. Its synthesis is a critical upstream process in the manufacturing of this life-saving drug.
Caption: Role as a key intermediate in the synthesis of Crizotinib.
Broader Role in Medicinal Chemistry
The pyrazole-piperidine motif is a "privileged scaffold" in drug discovery. It has been explored for various therapeutic targets:
-
CCR5 Antagonists: Derivatives have been developed as potent antagonists of the CCR5 receptor, which is a crucial co-receptor for HIV entry into host cells, demonstrating significant anti-HIV-1 activity.[6]
-
NAAA Inhibitors: The scaffold has been incorporated into inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for treating inflammatory and neuropathic pain.[7]
-
General Drug Discovery: Pyrazole derivatives are widely used due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[8]
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling this chemical.
Hazard Identification
The compound is classified as hazardous and requires careful handling.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10]
-
Signal Word: Warning.[11]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][12]
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents and acids.
-
Stability: The hydrochloride salt is generally stable under recommended storage conditions. It is hygroscopic and should be protected from moisture.
Conclusion
This compound is a high-value chemical intermediate whose importance is firmly established in the pharmaceutical industry. Its well-defined synthesis, versatile reactivity, and central role in the structure of drugs like Crizotinib underscore its significance. A thorough understanding of its properties, handling requirements, and chemical behavior is essential for any researcher or organization involved in advanced organic synthesis and drug discovery.
References
-
ChemBK. 4-(1H-pyrazol-1-yl)piperidine dihydrochloride. Available from: [Link]
-
PubChem. 4-(1H-Pyrazol-1-yl)piperidine. National Center for Biotechnology Information. Available from: [Link]
-
Stanculescu, I. 4-(1H-Pyrazol-1-yl)piperidine dihydrochloride, 96% Purity. Available from: [Link]
-
ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available from: [Link]
-
PubChemLite. 4-(1-methyl-1h-pyrazol-4-yl)piperidine hydrochloride. Available from: [Link]
-
Shen, D. M., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-9. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available from: [Link]
-
ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). Available from: [Link]
-
Molecules. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]
-
Organic Syntheses. A General and Practical Synthesis of 1,3,5-Trisubstituted Pyrazoles. Available from: [Link]
-
Piomelli, D., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(15), 8299-8316. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 690261-87-1 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Piperidine, 4-(1H-pyrazol-1-yl)- (9CI) | 762240-09-5 [amp.chemicalbook.com]
- 6. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(1H-Pyrazol-1-yl)piperidine | C8H13N3 | CID 21193045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
Synthesis of 4-(1H-Pyrazol-1-yl)piperidine Hydrochloride: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(1H-pyrazol-1-yl)piperidine hydrochloride, a key building block in contemporary medicinal chemistry. The document details scientifically vetted synthetic strategies, including nucleophilic aromatic substitution and Buchwald-Hartwig amination, offering a profound understanding of the underlying chemical principles. A detailed, step-by-step experimental protocol is provided, alongside a thorough analysis of the characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development, aiming to equip them with the necessary knowledge for the successful synthesis and application of this pivotal compound.
Introduction: The Significance of 4-(1H-Pyrazol-1-yl)piperidine
The fusion of a pyrazole moiety with a piperidine scaffold in 4-(1H-pyrazol-1-yl)piperidine has established it as a privileged structure in modern drug discovery. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common feature in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. Similarly, the piperidine ring is a ubiquitous structural motif in numerous pharmaceuticals, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability. The combination of these two pharmacophores in 4-(1H-pyrazol-1-yl)piperidine has led to its emergence as a crucial intermediate in the synthesis of high-value pharmaceutical agents, most notably as a key component in the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib, used in the treatment of non-small cell lung cancer.[1]
This guide will delve into the synthetic pathways leading to this compound, providing not just a procedural outline but also a critical analysis of the reaction mechanisms and experimental considerations.
Strategic Approaches to Synthesis
The synthesis of 4-(1H-pyrazol-1-yl)piperidine can be approached through several strategic routes. The choice of a particular pathway is often dictated by factors such as starting material availability, scalability, and desired purity of the final product. Two of the most prevalent and effective methods are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr) Pathway
This classical and often cost-effective approach involves the direct reaction of a suitably activated pyridine derivative with pyrazole. The reaction proceeds through the addition of the nucleophilic pyrazole to the electron-deficient pyridine ring, followed by the elimination of a leaving group.
Mechanism Rationale: The pyridine ring, when substituted with an electron-withdrawing group and a good leaving group (e.g., a halogen) at the 4-position, becomes susceptible to nucleophilic attack. The nitrogen atom of the pyrazole acts as the nucleophile. The subsequent hydrogenation of the resulting 4-(1H-pyrazol-1-yl)pyridine reduces the aromatic ring to the desired piperidine scaffold.
Caption: SNAr and Hydrogenation Workflow.
Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds. This method offers a highly versatile and functional group tolerant route to N-aryl and N-heteroaryl amines.
Mechanism Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine (in this case, a piperidine derivative) and subsequent deprotonation by a base. The final step is a reductive elimination that forms the desired C-N bond and regenerates the palladium(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Detailed Experimental Protocol: A Step-by-Step Guide
The following protocol details a robust and scalable three-step synthesis of this compound, commencing with a nucleophilic aromatic substitution.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Chloropyridine Hydrochloride | ≥98% | Commercially Available |
| Pyrazole | ≥98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Raney Nickel (Raney® Ni) | Slurry in water | Commercially Available |
| Ethanol (EtOH) | Anhydrous, 200 proof | Commercially Available |
| Hydrogen Gas (H₂) | High Purity | Gas Cylinder |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available |
Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)pyridine
-
Reaction Setup: To a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chloropyridine hydrochloride (1 equivalent), pyrazole (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 4-chloropyridine hydrochloride).
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-(1H-pyrazol-1-yl)pyridine as a solid.
-
Step 2: Synthesis of 4-(1H-Pyrazol-1-yl)piperidine
-
Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve the 4-(1H-pyrazol-1-yl)pyridine (1 equivalent) obtained from the previous step in anhydrous ethanol.
-
Catalyst Addition: Carefully add Raney Nickel (approximately 10-20% by weight of the starting material) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care under a wet solvent.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas to 50-60 psi.
-
Reaction Conditions: Heat the mixture to 50-60 °C and shake vigorously for 24-48 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(1H-pyrazol-1-yl)piperidine as an oil or solid. This crude product can often be used directly in the next step without further purification.
-
Step 3: Preparation of this compound
-
Dissolution: Dissolve the crude 4-(1H-pyrazol-1-yl)piperidine (1 equivalent) in a minimal amount of a suitable solvent, such as dichloromethane or diethyl ether.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in a suitable solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise until the pH of the solution becomes acidic (pH 1-2, check with pH paper).
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for an additional 30 minutes to ensure complete precipitation.
-
Filtration and Drying: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Characterization and Analysis
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the pyrazole and piperidine protons. The chemical shifts and coupling constants will be indicative of the final structure. Expected signals include those for the pyrazole protons (typically in the aromatic region) and the piperidine protons (in the aliphatic region).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule, with distinct signals for the pyrazole and piperidine carbons.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₁₄ClN₃ |
| Molecular Weight | 187.67 g/mol [2] |
| Melting Point | Specific melting point data should be determined experimentally and compared with literature values if available. |
Safety and Handling
The synthesis of this compound involves the use of hazardous chemicals and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
4-Chloropyridine Hydrochloride: Corrosive and toxic. Avoid inhalation and contact with skin and eyes.
-
Pyrazole: Harmful if swallowed or in contact with skin.[3]
-
Raney Nickel: Highly flammable and pyrophoric. Handle as a slurry in water and never allow it to dry in the air.
-
Hydrogen Gas: Highly flammable. Use in a well-ventilated area away from ignition sources.
-
Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This technical guide has provided a detailed and authoritative overview of the synthesis of this compound. By understanding the underlying chemical principles of the synthetic routes and adhering to the detailed experimental protocol and safety guidelines, researchers and drug development professionals can confidently and efficiently produce this valuable chemical intermediate. The robust nature of the described synthetic pathway, coupled with thorough characterization techniques, ensures the procurement of high-purity material essential for downstream applications in pharmaceutical research and development.
References
-
Organic Chemistry Portal. Synthesis of pyrazoles. [Link]
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
Organic Syntheses. A REGIOSPECIFIC ONE-POT SYNTHESIS OF SUBSTITUTED PYRAZOLES FROM N-MONOSUBSTITUTED HYDRAZONES AND NITROOLEFINS. [Link]
-
PubChemLite. 4-(1-methyl-1h-pyrazol-4-yl)piperidine hydrochloride (C9H15N3). [Link]
-
ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. [Link]
-
Supporting Information. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]
-
ResearchGate. Mass fragmentation pattern of compound 4d. [Link]
-
Kaunas University of Technology. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. [Link]
-
MDPI. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. [Link]
-
ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]
Sources
A Technical Guide to the Definitive Structure Elucidation of 4-(1H-pyrazol-1-yl)piperidine hydrochloride
Preamble: The Imperative of Structural Certainty in Pharmaceutical Development
In the landscape of modern drug discovery, the molecular structure is the foundational blueprint from which all properties of a potential therapeutic—efficacy, safety, and stability—are derived. The unambiguous determination of a new chemical entity's (NCE) structure is not merely an academic exercise; it is a critical regulatory requirement and the cornerstone of a successful development program.[1][2][3] For heterocyclic scaffolds like 4-(1H-pyrazol-1-yl)piperidine, which combines two pharmacologically significant moieties, absolute structural confirmation is paramount. The piperidine ring is a frequent component in marketed drugs, while the pyrazole ring is known for a wide spectrum of biological activities.[4][5]
This guide presents a comprehensive, field-proven strategy for the definitive structure elucidation of 4-(1H-pyrazol-1-yl)piperidine hydrochloride. We will move beyond a simple listing of techniques to explain the causality behind the analytical choices, creating a self-validating workflow that ensures the highest degree of scientific integrity. This integrated approach, leveraging orthogonal analytical techniques, is essential for building the robust data package required for regulatory submissions, as outlined by International Council for Harmonisation (ICH) guidelines such as Q6A and Q11.[6][7][8]
Chapter 1: The Overall Analytical Strategy
The elucidation process is a logical sequence of experiments where each step builds upon the last, progressively refining our understanding of the molecule from its elemental composition to its three-dimensional arrangement in space. The workflow is designed to be orthogonal, meaning that each technique confirms the findings of the others from a different physical principle, thereby eliminating ambiguity.
Caption: Integrated workflow for structure elucidation.
Chapter 2: Mass Spectrometry (MS) – The First Interrogation
Expertise & Causality: Our investigation begins with Mass Spectrometry. It is the fastest and most direct method to determine the molecular weight of the compound, which provides the elemental formula—the most fundamental piece of the structural puzzle. We employ High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) to achieve high mass accuracy, allowing for the confident assignment of an elemental composition.
Experimental Protocol: ESI-TOF HRMS
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Sample Preparation: A 0.1 mg/mL solution of this compound is prepared in a 50:50 acetonitrile:water solution with 0.1% formic acid. The acid ensures protonation.
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Instrumentation: An Agilent 6545 Q-TOF LC/MS or equivalent.
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Ionization Mode: Positive ESI. In this mode, the hydrochloride salt dissociates, and the free base is protonated.
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Analysis: The sample is infused directly at 5 µL/min.
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Instrument Parameters:
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Gas Temperature: 300 °C
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Capillary Voltage: 3500 V
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Fragmentor Voltage: 120 V
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Mass Range: 50-500 m/z
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Data Presentation & Trustworthiness
The primary ion observed corresponds to the protonated free base [M+H]⁺. HRMS allows us to distinguish the molecular formula from other possibilities with the same nominal mass.
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Observed m/z (Typical) | Interpretation |
| [M+H]⁺ | C₈H₁₄N₃⁺ | 152.1182 | ~152.1185 | Confirms the molecular formula of the free base (C₈H₁₃N₃).[9] |
| [M+Na]⁺ | C₈H₁₃N₃Na⁺ | 174.1002 | ~174.1004 | Common sodium adduct, further supporting the molecular weight. |
Fragmentation Analysis (MS/MS): Tandem MS provides crucial clues about the structure. The pyrazole ring is known to fragment via loss of HCN or N₂, while piperidine fragmentation is typically localized to its ring structure.[10][11][12] This fragmentation data provides an early, low-resolution map of the molecule's constituent parts.
Chapter 3: Nuclear Magnetic Resonance (NMR) – The Architectural Blueprint
Expertise & Causality: With the molecular formula established, NMR spectroscopy is employed to piece the atoms together. It is the most powerful tool for determining the precise connectivity of the carbon-hydrogen framework. A suite of 1D and 2D NMR experiments provides an unambiguous map of how the pyrazole and piperidine rings are connected.
Experimental Protocol: Multi-dimensional NMR
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Sample Preparation: Approximately 10 mg of the hydrochloride salt is dissolved in 0.7 mL of Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is useful for observing the exchange of the acidic N-H proton, simplifying the spectrum.
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Instrumentation: A Bruker Avance III 500 MHz spectrometer or equivalent.
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Experiments:
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¹H NMR: To identify and integrate all unique proton environments.
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¹³C{¹H} NMR: To identify all unique carbon environments.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ carbons.
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2D COSY (Correlation Spectroscopy): To identify proton-proton (³JHH) coupling networks, primarily within the piperidine ring.
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2D HSQC (Heteronuclear Single Quantum Coherence): To map each proton directly to the carbon it is attached to (¹JCH).
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2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment to definitively link the pyrazole and piperidine rings.
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Data Presentation & Trustworthiness
The chemical shifts, multiplicities, and correlations are interpreted to assemble the final structure.
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key HMBC Correlations (H → C) |
| Pyrazole H-3 | ~7.8 (d) | ~140 | H-3 → C-5, C-4 |
| Pyrazole H-5 | ~7.5 (d) | ~130 | H-5 → C-3, C-4 |
| Pyrazole H-4 | ~6.3 (t) | ~106 | H-4 → C-3, C-5 |
| Piperidine H-4 (CH) | ~4.5 (m) | ~58 | H-4 → Pyrazole C-3, C-5 (Confirmatory) |
| Piperidine H-2,6 (CH₂) | ~3.5 (m, axial/eq) | ~48 | H-2,6 → C-4, C-3,5 |
| Piperidine H-3,5 (CH₂) | ~2.2 (m, axial/eq) | ~30 | H-3,5 → C-4, C-2,6 |
| Piperidine N-H | ~9.0 (br s) | - | - |
Caption: Key HMBC correlations confirming the N-C4 linkage.
The HMBC experiment is the linchpin of this analysis. The observation of a correlation from the piperidine H-4 proton to the pyrazole C-3 and C-5 carbons is irrefutable evidence that the piperidine ring is attached to the N-1 position of the pyrazole ring.
Chapter 4: FTIR Spectroscopy – Functional Group Verification
Expertise & Causality: FTIR is a rapid, non-destructive technique that acts as a corroborative check. While NMR and MS define the atomic framework, FTIR confirms the presence of the expected chemical bonds and functional groups. For this molecule, we are specifically looking for evidence of the N-H bond in the piperidinium salt and the characteristic vibrations of the pyrazole ring.
Experimental Protocol: ATR-FTIR
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Sample Preparation: A small amount of the solid hydrochloride salt is placed directly onto the ATR crystal.
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Instrumentation: A PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
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Analysis: Data is collected from 4000 to 400 cm⁻¹. A background scan is performed first.
Data Presentation & Trustworthiness
The spectrum is analyzed for characteristic absorption bands that align with the proposed structure.
| Frequency Range (cm⁻¹) | Vibration Type | Assignment |
| 3150 - 3000 | C-H Stretch | Pyrazole ring C-H |
| 3000 - 2850 | C-H Stretch | Piperidine ring C-H |
| 2700 - 2400 | N⁺-H Stretch | Piperidinium hydrochloride (characteristic broad band) |
| ~1590 | C=N Stretch | Pyrazole ring |
| ~1520 | C=C Stretch | Pyrazole ring |
| ~1450 | C-H Bend | Piperidine CH₂ scissoring |
The presence of the very broad and strong absorption centered around 2500 cm⁻¹ is a hallmark of an amine salt and strongly supports the hydrochloride form of the molecule.[13]
Chapter 5: X-ray Crystallography – The Unambiguous Confirmation
Expertise & Causality: While the spectroscopic data collectively provide a virtually certain structure, single-crystal X-ray crystallography is the "gold standard" for absolute proof.[14] It provides a three-dimensional model of the molecule as it exists in the solid state, definitively confirming connectivity, bond angles, and the spatial relationship between the cation and the chloride anion.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth (Rate-Limiting Step): High-quality single crystals are grown. A common method is slow evaporation of a saturated solution of the compound in a solvent system like methanol/diethyl ether at room temperature.
-
Data Collection: A suitable crystal is mounted on a goniometer head. The diffraction data are collected using a diffractometer (e.g., Bruker D8 Quest) with Mo Kα radiation.[15]
-
Structure Solution and Refinement: The diffraction pattern is processed to generate an electron density map. The structure is solved using software like SHELXT and refined with SHELXL.[16]
Data Presentation & Trustworthiness
The output is a definitive 3D structural model. This analysis will confirm:
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Connectivity: The N1(pyrazole)-C4(piperidine) bond is visualized directly.
-
Conformation: The piperidine ring will be confirmed to adopt a chair conformation.
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Ionic Interaction: The precise location of the chloride ion and its hydrogen-bonding interaction with the protonated piperidinium nitrogen (N⁺-H···Cl⁻) will be determined.
This final step provides the highest possible level of structural assurance, leaving no room for ambiguity.
Conclusion: A Self-Validating and Comprehensive Analysis
The structure elucidation of this compound is achieved through a multi-faceted, orthogonal approach where each analytical technique validates the others.
Caption: The convergence of evidence toward a final structure.
Mass spectrometry provides the molecular formula. NMR spectroscopy pieces the atoms together, establishing the critical link between the two heterocyclic rings. FTIR confirms the presence of the expected functional groups, particularly the amine salt. Finally, X-ray crystallography delivers an unequivocal three-dimensional picture. This rigorous, self-validating workflow not only satisfies scientific curiosity but also provides the unimpeachable data required to meet global regulatory standards, ensuring the quality and safety of potential new medicines.[17][18][19]
References
- Patsnap Synapse. (2025, March 20). How are chemical structures analyzed in drug discovery?
- Slideshare.
- PubMed. (2024, April 12). Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines.
- CrystEngComm. (2002). Crystal structure elucidation and morphology study of pharmaceuticals in development.
- TSI Journals.
- Pharmaceutical Networking. ICH Guidelines on particle properties.
- MasterControl. ICH Q6 Guidelines.
- IRD India. (n.d.).
- ICH. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria.
- European Medicines Agency (EMA). ICH guideline Q11 on development and manufacture of drug substances.
- U.S. Food and Drug Administration (FDA). Guidance for Industry - Q3A Impurities in New Drug Substances.
- ResearchGate. (2024, May).
- MDPI. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
- PubChemLite. 4-(1-methyl-1h-pyrazol-4-yl)piperidine hydrochloride (C9H15N3).
- ResearchGate. (2022, April 30).
- PubChem. 4-(1H-Pyrazol-1-yl)piperidine.
- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- ChemBK. 4-(1H-pyrazol-1-yl)piperidine dihydrochloride.
- PubChem. Piperidine.
- National Institute of Standards and Technology. Piperidine.
- SpectraBase. 13C NMR of Piperidine, 4-(4-phenyl-1H-pyrazol-1-yl)-.
- ChemicalBook. (2023, May 24). This compound.
- Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.
- National Institutes of Health. 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one.
- PubChem. 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine.
- Growing Science. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles.
- BLDpharm. 762240-09-5|4-(1H-Pyrazol-1-yl)piperidine.
- ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.
- ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid.
- MDPI.
- ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- PubMed Central. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
- Thermo Scientific Chemicals. 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine.
- MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
- ORCA - Cardiff University. (2019, March 4). Crystal structure of 5-(5-(4-chlorophenyl)-1- phenyl-1H-pyrazol-3-yl)-N-phenyl-2-amine, C23H16ClN5O.
Sources
- 1. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 2. Structure elucidation whitepaper.docx [slideshare.net]
- 3. Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mastercontrol.com [mastercontrol.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. 4-(1H-Pyrazol-1-yl)piperidine | C8H13N3 | CID 21193045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Crystal structure elucidation and morphology study of pharmaceuticals in development - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. tsijournals.com [tsijournals.com]
- 18. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 19. fda.gov [fda.gov]
An In-Depth Technical Guide to 4-(1H-Pyrazol-1-yl)piperidine Dihydrochloride (CAS Number: 1181458-83-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1H-pyrazol-1-yl)piperidine dihydrochloride (CAS No. 1181458-83-2), a key heterocyclic building block in modern medicinal chemistry. The document delves into its chemical and physical properties, synthesis, and analytical characterization. A significant focus is placed on its critical role as a pivotal intermediate in the synthesis of Crizotinib, a targeted therapy for non-small cell lung cancer. The guide further explores the broader pharmacological significance of the pyrazole-piperidine scaffold and provides detailed experimental protocols and safety information to support researchers in their drug discovery and development endeavors.
Introduction: The Significance of the Pyrazole-Piperidine Scaffold
The fusion of pyrazole and piperidine rings creates a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and opportunities for diverse functionalization. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as a bioisostere for a phenyl group, often improving physicochemical properties such as solubility and metabolic stability.[1][2] The piperidine ring, a saturated six-membered heterocycle, provides a three-dimensional structural element that can be crucial for optimizing ligand-receptor interactions.
The compound 4-(1H-pyrazol-1-yl)piperidine, particularly in its dihydrochloride salt form for improved stability and handling, has garnered significant attention as a key intermediate in the synthesis of several pharmacologically active molecules.[3] Its most prominent application to date is in the manufacture of Crizotinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinases.[4]
This guide will provide an in-depth analysis of 4-(1H-pyrazol-1-yl)piperidine dihydrochloride, from its fundamental properties to its application in the synthesis of this life-saving therapeutic.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(1H-pyrazol-1-yl)piperidine dihydrochloride is essential for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 1181458-83-2 | [5][6] |
| Molecular Formula | C₈H₁₅Cl₂N₃ | [6] |
| Molecular Weight | 224.13 g/mol | [6] |
| IUPAC Name | 4-(1H-pyrazol-1-yl)piperidine dihydrochloride | N/A |
| Synonyms | 4-(1H-Pyrazol-1-yl)-piperidine 2HCl | [6] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | >210 °C | [3] |
| Solubility | Soluble in water. | [3] |
Synthesis and Purification
The synthesis of 4-(1H-pyrazol-1-yl)piperidine is a multi-step process that has been optimized for large-scale production due to its importance in the pharmaceutical industry.[3] A common and robust synthetic route involves the nucleophilic aromatic substitution of a pyridine precursor, followed by hydrogenation and subsequent salt formation.
Synthetic Pathway Overview
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. calpaclab.com [calpaclab.com]
An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(1H-pyrazol-1-yl)piperidine hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 4-(1H-pyrazol-1-yl)piperidine hydrochloride. In the absence of direct, extensive studies on this specific molecule, this document synthesizes information from a wide array of research on structurally related pyrazole and piperidine derivatives. By examining the established pharmacological activities of these analogs, we put forth well-grounded hypotheses regarding the potential molecular targets and signaling pathways of this compound. Furthermore, this guide outlines a rigorous, step-by-step experimental workflow designed to systematically investigate and validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and similar chemical entities.
Introduction: Deconstructing the Core Scaffold
The therapeutic landscape is rich with heterocyclic compounds, among which pyrazole and piperidine moieties feature prominently.[1][2] These scaffolds are present in a multitude of FDA-approved drugs, underscoring their significance in medicinal chemistry.[3] this compound combines these two privileged structures, suggesting a high potential for biological activity.
The pyrazole ring , a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is known for its ability to participate in hydrogen bonding and π-π stacking interactions with biological targets.[3] This versatility has led to its incorporation into drugs with a wide range of activities, including anti-inflammatory, antipsychotic, and analgesic properties.[3] The piperidine ring , a saturated six-membered heterocycle containing a nitrogen atom, is a common scaffold in central nervous system (CNS) active drugs and other therapeutic agents.[1] Its conformational flexibility and ability to be substituted allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
While specific literature on the mechanism of action of this compound is not extensively available, the known pharmacology of its constituent parts and related molecules provides a strong foundation for hypothesizing its biological function.
Hypothesized Molecular Targets and Mechanisms of Action
Based on the structure of 4-(1H-pyrazol-1-yl)piperidine and the documented activities of its analogs, we can infer several potential mechanisms of action. The primary hypotheses center on interactions with G-protein coupled receptors (GPCRs) and enzymes that are common targets for pyrazole and piperidine-containing compounds.
Potential Interaction with Cannabinoid Receptors
A notable pyrazole derivative, SR141716 (Rimonabant), is a well-characterized antagonist/inverse agonist of the cannabinoid receptor 1 (CB1).[4] The structural similarities suggest that this compound could also interact with the endocannabinoid system.
-
Proposed Mechanism: The compound could act as a modulator of CB1 or CB2 receptors. As an antagonist, it would block the receptor, preventing the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol. This would inhibit downstream signaling cascades, such as the inhibition of adenylyl cyclase and the modulation of ion channels.
Modulation of Serotonergic Pathways
A study on a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008), has demonstrated anti-nociceptive and anti-inflammatory effects mediated through the serotonergic pathway.[5] Another related compound showed anxiolytic-like activity that was antagonized by a 5-HT(1A) antagonist.[6]
-
Proposed Mechanism: this compound may act as a ligand for serotonin receptors, such as the 5-HT1A or other 5-HT subtypes. Depending on whether it acts as an agonist or antagonist, it could modulate the release of serotonin and other neurotransmitters, influencing mood, anxiety, and pain perception.
Inhibition of Key Enzymes
Pyrazole-containing compounds have been identified as inhibitors of various enzymes, including phosphodiesterases (PDEs) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[3][7]
-
Proposed Mechanism: The compound could act as an inhibitor of enzymes like PDE, which would lead to an increase in intracellular levels of cyclic AMP or GMP, affecting a variety of cellular processes. Alternatively, inhibition of NAAA would lead to an increase in the levels of the anti-inflammatory lipid N-palmitoylethanolamine (PEA).
Summary of Potential Molecular Targets
| Potential Target Class | Specific Example(s) | Potential Effect | Evidence from Analogs |
| G-Protein Coupled Receptors | Cannabinoid Receptors (CB1, CB2) | Antagonism / Inverse Agonism | SR141716 (Rimonabant) is a CB1 antagonist.[4] |
| Serotonin Receptors (5-HT1A, etc.) | Agonism / Antagonism | Related piperazine-pyrazole derivatives show activity mediated by the serotonergic system.[5][6] | |
| Enzymes | Phosphodiesterases (e.g., PDE10A) | Inhibition | Pyrazole derivatives have been developed as potent PDE10A inhibitors.[2] |
| NAAA | Inhibition | Pyrazole sulfonamides are a novel class of NAAA inhibitors.[7] |
A Proposed Experimental Workflow for Elucidating the Mechanism of Action
To systematically investigate the mechanism of action of this compound, a multi-tiered approach is recommended. This workflow is designed to first identify the molecular target and then characterize the functional consequences of the drug-target interaction.
Caption: A multi-phase experimental workflow for mechanism of action elucidation.
Phase 1: Unbiased Target Identification
The initial step is to perform a broad screen to identify potential molecular targets without preconceived bias.
Protocol: Radioligand Binding Screen
-
Objective: To identify the binding profile of this compound against a large panel of receptors, ion channels, and transporters.
-
Procedure: a. Submit the compound to a commercial or academic screening service (e.g., the NIMH Psychoactive Drug Screening Program - PDSP). b. The compound is typically tested at a fixed concentration (e.g., 10 µM) against a panel of tens to hundreds of radioligand binding assays. c. The results are reported as the percent inhibition of radioligand binding.
-
Analysis: Hits are identified as targets where the compound shows significant inhibition (e.g., >50%). These hits are then prioritized for further study based on the degree of inhibition and the therapeutic relevance of the target.
Phase 2: Detailed In Vitro Pharmacological Characterization
Once a primary target is identified (e.g., a specific GPCR), its interaction with the compound must be characterized in detail.
Protocol: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compound for the target receptor.
-
Procedure: a. Prepare cell membranes expressing the target receptor. b. Incubate the membranes with a fixed concentration of a suitable radioligand and varying concentrations of the test compound. c. Separate bound from free radioligand by rapid filtration. d. Quantify the bound radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which is then converted to the Ki using the Cheng-Prusoff equation.
Protocol: cAMP Functional Assay (for Gs/Gi-coupled receptors)
-
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.
-
Procedure: a. Use a cell line stably expressing the target receptor. b. To test for agonism, treat the cells with increasing concentrations of the test compound and measure intracellular cAMP levels. c. To test for antagonism, pre-incubate the cells with increasing concentrations of the test compound, then stimulate with a known agonist and measure cAMP levels.
-
Analysis: Plot the cAMP response against the log concentration of the compound. Agonists will produce a concentration-dependent change in cAMP, while antagonists will shift the dose-response curve of the agonist to the right.
Phase 3: Elucidation of Downstream Signaling Pathways
Understanding how the compound affects cellular signaling downstream of the receptor is crucial.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
"4-(1H-pyrazol-1-yl)piperidine hydrochloride solubility and stability"
An In-Depth Technical Guide to the Solubility and Stability of 4-(1H-pyrazol-1-yl)piperidine Hydrochloride
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The molecule incorporates a piperidine ring, a common scaffold in many pharmaceuticals, linked to a pyrazole moiety, a versatile N-heterocycle known for a wide range of biological activities.[1] The hydrochloride salt form is typically employed to enhance the compound's stability and aqueous solubility, critical properties for both synthetic manipulation and pharmaceutical formulation.[1]
This guide provides a comprehensive technical overview of the methodologies required to thoroughly characterize the solubility and stability of this compound. As a Senior Application Scientist, the following sections are designed to provide not just protocols, but the underlying scientific rationale, ensuring that researchers can design and execute robust experiments, interpret the results accurately, and make informed decisions in their development programs.
Part 1: Physicochemical Characterization and Solubility Profile
A fundamental understanding of a compound's solubility is paramount for its application, influencing everything from reaction kinetics to bioavailability.[2][3] This section details the experimental determination of both thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Equilibrium Standard
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the universally recognized "gold standard" for its determination due to its reliability.[4][5]
Causality Behind Experimental Choices: The choice of the shake-flask method is deliberate; it allows the system to reach a true energetic minimum, where the chemical potential of the dissolved solute is equal to that of the solid-state compound. This is crucial for obtaining data relevant to long-term stability and formulation, where equilibrium is expected.[5] Incubation time is critical; insufficient time leads to an underestimation of solubility, while excessively long periods might allow for degradation, confounding the results.
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, PBS pH 7.4, 0.1 M HCl, ethanol, DMSO). The presence of visible solid material is essential to ensure saturation.[5]
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the liquid phase from the solid residue, which can be achieved by centrifugation or filtration through a suitable syringe filter (e.g., 0.22 µm PVDF).[2]
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2] The use of HPLC is superior to simple UV spectroscopy as it can distinguish the parent compound from any potential impurities or degradants.[2]
-
Data Reporting: Express solubility in units of mg/mL or µg/mL.
Data Presentation: Thermodynamic Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | 25 | 15.2 |
| PBS (pH 7.4) | 25 | 12.8 |
| 0.1 M HCl | 25 | 25.5 |
| Ethanol | 25 | 5.1 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |
Note: Data is illustrative and should be determined experimentally.
Kinetic Solubility: A High-Throughput Assessment
In early drug discovery, kinetic solubility is often measured as a surrogate for thermodynamic solubility. It measures the concentration at which a compound precipitates from a solution when added from a high-concentration stock (typically in DMSO).[5] Nephelometry, which measures turbidity, is a common high-throughput technique for this purpose.[3]
Experimental Workflow: Kinetic Solubility by Nephelometry
Caption: Workflow for kinetic solubility determination.
Part 2: Chemical Stability and Degradation Pathway Analysis
Stability testing is essential to determine how the quality of an active pharmaceutical ingredient (API) changes over time under the influence of environmental factors.[7][] Forced degradation, or stress testing, is a critical component of this process, designed to accelerate the degradation to identify likely degradation products and establish degradation pathways.[9][10]
Forced Degradation (Stress Testing) Studies
The goal of forced degradation is to induce a partial degradation of the compound, typically in the range of 5-20%.[11] Excessive degradation can lead to secondary and tertiary degradation products that may not be relevant to real-world storage conditions.[10] These studies are fundamental for developing and validating stability-indicating analytical methods.[12]
Trustworthiness Through Self-Validation: A robust stress testing protocol includes unstressed controls (compound in the same medium but without the stressor) and blank solutions (medium with stressor but no compound). This three-pronged approach allows for the clear identification of peaks in the chromatogram that originate from the degradation of the target compound, distinguishing them from artifacts of the stress condition itself.
Experimental Protocol: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like water or a water/acetonitrile mixture.
-
Application of Stress Conditions: Dispense the stock solution into separate vials for each stress condition.[13]
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60 °C.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60 °C.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.[14]
-
Thermal Stress: Incubate a solution of the compound in a neutral buffer (e.g., water) at 80 °C.
-
Photostability: Expose a solution of the compound to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[13] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for Acid/Base Samples): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent further degradation and protect the analytical column.
-
Analysis: Analyze all samples, including controls, by a stability-indicating HPLC-UV method. An HPLC coupled with a mass spectrometer (LC-MS) is highly valuable for identifying the mass of potential degradation products.[2]
Logical Workflow for Stability Assessment
Caption: Forced degradation study workflow.
Potential Degradation Pathways
For this compound, several degradation pathways can be hypothesized based on its structure:
-
Hydrolysis: While the core heterocyclic systems are generally stable, extreme pH and temperature could potentially lead to the opening of the pyrazole or piperidine rings, although this is unlikely under typical stress conditions.
-
Oxidation: The piperidine nitrogen is susceptible to oxidation, potentially forming an N-oxide.[15] This is a common degradation pathway for amine-containing compounds.
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Duration (h) | % Assay of Parent | % Degradation | No. of Degradants |
| 0.1 M HCl (60 °C) | 24 | 98.5 | 1.5 | 1 |
| 0.1 M NaOH (60 °C) | 24 | 92.1 | 7.9 | 2 |
| 3% H₂O₂ (RT) | 24 | 85.4 | 14.6 | 1 (Major) |
| Thermal (80 °C) | 24 | 99.2 | 0.8 | 0 |
| Photolytic (ICH Q1B) | - | 97.6 | 2.4 | 1 |
Note: Data is illustrative and should be determined experimentally.
Part 3: Long-Term and Accelerated Stability
While forced degradation provides insights into potential liabilities, long-term and accelerated stability studies are required by regulatory bodies to establish a re-test period or shelf-life.[7]
-
Long-Term Studies: Typically conducted at 25 °C / 60% Relative Humidity (RH).
-
Accelerated Studies: Conducted at 40 °C / 75% RH to predict long-term behavior.[]
Testing frequency for long-term studies is usually every three months for the first year, every six months for the second year, and annually thereafter.[7] For a six-month accelerated study, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[7]
Conclusion and Recommendations
This guide outlines a comprehensive strategy for evaluating the solubility and stability of this compound. The hydrochloride salt form is anticipated to confer good aqueous solubility and general stability.[1] However, experimental verification is crucial. The forced degradation studies will likely indicate a primary susceptibility to oxidation at the piperidine nitrogen and some instability under basic conditions.
Based on preliminary assessment, to ensure the long-term integrity of this compound, it is recommended to store the solid material in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[16] For solutions, neutral pH buffers are recommended, and storage should be at refrigerated temperatures to minimize potential degradation.
References
- Protheragen. (n.d.). API Stress Testing Studies.
- The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
- ScienceDirect. (2025). Stress Testing: Significance and symbolism.
- BenchChem. (2025). Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine.
- European Medicines Agency. (2023).
- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- Sinko, P. J. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
- ChemBK. (n.d.). 4-(1H-pyrazol-1-yl)piperidine dihydrochloride.
- PubChem. (2025). 4-(1H-Pyrazol-1-yl)piperidine.
- Lund University. (n.d.).
- Thermo Fisher Scientific. (2025). Pyrazole Safety Data Sheet.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- MedCrave. (2016). Forced Degradation Studies.
- IJRPR. (n.d.).
- ChemicalBook. (2025). Piperidine, 4-(1H-pyrazol-1-yl)- (9CI) - Safety Data Sheet.
- Apollo Scientific. (2023). 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride - Safety Data Sheet.
- Fisher Scientific. (2023). Piperidine hydrochloride - Safety Data Sheet.
- Bio-Rad. (n.d.).
- Pharmaguideline. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. rheolution.com [rheolution.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. rsc.org [rsc.org]
- 9. API Stress Testing Studies - Protheragen [protheragen.ai]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. ijisrt.com [ijisrt.com]
- 15. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
"literature review of pyrazole-containing compounds in medicinal chemistry"
An In-depth Technical Guide to Pyrazole-Containing Compounds in Medicinal Chemistry
Authored by: A Senior Application Scientist
Foreword: The Pyrazole Core - A Privileged Scaffold in Modern Drug Discovery
The landscape of medicinal chemistry is perpetually in search of molecular frameworks that offer a blend of synthetic accessibility, metabolic stability, and the ability to interact with a wide array of biological targets. Among the pantheon of heterocyclic structures, the pyrazole nucleus—a five-membered aromatic ring with two adjacent nitrogen atoms—has unequivocally established itself as a "privileged scaffold".[1][2] First synthesized in 1883, its journey from a chemical curiosity to a cornerstone of blockbuster drugs is a testament to its remarkable versatility.[1][3]
The unique physicochemical properties of the pyrazole ring are central to its success. The two nitrogen atoms offer a rich tapestry of hydrogen bonding possibilities; the N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as an acceptor, much like a pyridine nitrogen.[4] This duality allows pyrazole-containing molecules to form specific, high-affinity interactions within complex protein binding pockets. Furthermore, the pyrazole ring itself often acts as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility, which are critical for favorable pharmacokinetics.[4]
The tangible impact of this scaffold is evidenced by the ever-growing number of pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA).[4][5] Since 2011, over 30 such drugs have entered the market, targeting a vast range of diseases including cancer, inflammation, viral infections, and cardiovascular conditions.[4] Marketed drugs such as Celecoxib (anti-inflammatory), Sildenafil (for erectile dysfunction), and a new wave of kinase inhibitors like Ruxolitinib and Ibrutinib underscore the clinical and commercial significance of this remarkable heterocycle.[4][6][7]
This guide provides a comprehensive exploration of pyrazole-containing compounds for researchers, scientists, and drug development professionals. We will delve into the core synthetic methodologies, dissect the structure-activity relationships that drive potency and selectivity, explore their diverse therapeutic applications with a focus on underlying mechanisms, and provide actionable experimental protocols. Our objective is to not only present a review of the literature but to offer a field-proven perspective on why and how this scaffold continues to shape the future of medicine.
Part 1: Foundational Synthetic Strategies for the Pyrazole Nucleus
The functionalization and ultimate biological activity of a pyrazole-based drug candidate are critically dependent on the synthetic route chosen to construct the core ring. The choice of methodology is dictated by the desired substitution pattern, availability of starting materials, and scalability.
The Knorr Pyrazole Synthesis: The Archetypal Pathway
The most traditional and widely employed method for constructing the pyrazole ring is the Knorr synthesis, a cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[1][3]
Causality of the Knorr Synthesis: The reaction's reliability stems from the inherent reactivity of the starting materials. The hydrazine provides two nucleophilic nitrogen centers, while the 1,3-dicarbonyl compound offers two electrophilic carbonyl carbons. The reaction proceeds via a stepwise condensation and subsequent dehydration, leading to the thermodynamically stable aromatic pyrazole ring. The regioselectivity (i.e., which nitrogen of an unsymmetrical hydrazine attacks which carbonyl) can be a challenge, often influenced by the steric and electronic nature of the substituents on both reactants.
Workflow Diagram: Generalized Knorr Pyrazole Synthesis
Caption: Generalized workflow for the Knorr pyrazole synthesis.
1,3-Dipolar Cycloaddition
A powerful alternative for pyrazole synthesis involves the 1,3-dipolar cycloaddition of a nitrile imine (the 1,3-dipole) with an alkene or alkyne. This method offers excellent control over regioselectivity.
Causality of the Cycloaddition: This reaction is a concerted pericyclic process. The nitrile imine, often generated in situ from a hydrazonoyl halide, reacts with the dipolarophile (the alkene/alkyne) to form a five-membered ring in a single step. The substituents on both the dipole and the dipolarophile guide the regiochemical outcome of the addition, making it a highly predictable and versatile method for accessing specific isomers.[8]
Modern and Multicomponent Reactions
Recent advancements have focused on improving the efficiency and environmental footprint of pyrazole synthesis.[1][3]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[9]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, minimizing purification steps and waste. This approach is highly valued in combinatorial chemistry and high-throughput screening library synthesis.[6]
-
Catalysis: The use of catalysts, such as nano-ZnO, can promote the reaction under milder, more environmentally friendly conditions.[3]
Part 2: Therapeutic Applications & Structure-Activity Relationships (SAR)
The pyrazole scaffold is a chameleon in medicinal chemistry, able to adapt its pharmacological profile based on the nature and position of its substituents. This section explores its role in key therapeutic areas.
Pyrazoles as Anti-inflammatory Agents: The COX-2 Story
One of the most well-known applications of pyrazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.
Mechanism of Action: Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 (a constitutive enzyme involved in protecting the stomach lining) and COX-2 (an inducible enzyme at the site of inflammation). The selective inhibition of COX-2 reduces inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.
Case Study: Celecoxib (Celebrex®) Celecoxib's structure is a textbook example of pyrazole-based SAR. The central pyrazole ring acts as the core scaffold. The two aryl rings at positions 3 and 5 are crucial for binding. One of the key features is the p-sulfonamide group on one of the phenyl rings. This group is able to insert into a hydrophilic side pocket present in the COX-2 active site but not in the COX-1 active site, thereby conferring selectivity.
Signaling Pathway: COX-2 Inhibition
Caption: Inhibition of the pro-inflammatory prostaglandin synthesis pathway by Celecoxib.
Pyrazoles as Kinase Inhibitors in Oncology
The pyrazole scaffold has become a dominant feature in the design of protein kinase inhibitors, a cornerstone of modern cancer therapy.[7][9]
Mechanism of Action: Kinases are enzymes that transfer a phosphate group to a protein, acting as on/off switches in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers. Pyrazole-based inhibitors are typically designed to compete with ATP (adenosine triphosphate) for the kinase's binding site, thereby blocking the downstream signaling that drives tumor growth and proliferation.
Key Structural Features for Kinase Inhibition:
-
Hinge-Binding Motif: The N-1 and N-2 atoms of the pyrazole ring are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.
-
Scaffold for Diversity: The C-3, C-4, and C-5 positions of the pyrazole ring can be substituted with various groups that project into different pockets of the ATP-binding site, allowing for the fine-tuning of potency and selectivity against different kinases.
Quantitative Data: Pyrazole-Based Kinase Inhibitors
| Drug Name | Primary Kinase Target(s) | FDA Approval Year | Indication | IC₅₀ / Kᵢ (nM) |
| Ruxolitinib | JAK1/JAK2 | 2011 | Myelofibrosis | ~3 (for both) |
| Crizotinib | ALK/ROS1 | 2011 | Non-Small Cell Lung Cancer | ~24 (ALK) |
| Axitinib | VEGFR1/2/3 | 2012 | Renal Cell Carcinoma | ~0.1-0.2 |
| Ibrutinib | BTK | 2013 | B-cell malignancies | ~0.5 |
Note: IC₅₀/Kᵢ values are approximate and can vary based on assay conditions. Data synthesized from multiple sources for illustrative purposes.[7][10]
Pyrazoles in Other Therapeutic Areas
The versatility of the pyrazole core extends to numerous other applications:
-
Anticoagulants: Apixaban (Eliquis®) is a potent, orally bioavailable Factor Xa inhibitor, featuring a fused pyrazole structure, used to prevent blood clots.[10]
-
Antimicrobials: Derivatives have shown activity against bacteria, fungi, and viruses.[6][11] For instance, certain pyrazole derivatives act as inhibitors of FabH, an essential enzyme in bacterial fatty acid biosynthesis.[12]
-
CNS Disorders: Pyrazole derivatives have been investigated as cannabinoid receptor (CB1) antagonists, with potential applications in obesity and related metabolic disorders.[13][14]
Part 3: Experimental Protocols
To bridge theory and practice, this section provides validated, step-by-step methodologies for the synthesis and evaluation of a representative pyrazole compound.
Synthesis Protocol: Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol describes the synthesis of a 1,5-diaryl-3-(trifluoromethyl)pyrazole, a common motif in medicinal chemistry.
Objective: To synthesize 1-phenyl-5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole via cyclocondensation.
Materials:
-
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser
-
TLC plates (silica gel), UV lamp
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (e.g., 2.66 g, 10 mmol).
-
Solvent and Reagent Addition: Add glacial acetic acid (30 mL) to the flask and stir to dissolve the dione. To this solution, add phenylhydrazine (e.g., 1.19 g, 11 mmol) dropwise at room temperature.
-
Causality Note: Acetic acid serves as both a solvent and a catalyst for the condensation and dehydration steps. Adding the hydrazine dropwise helps to control any initial exotherm.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The disappearance of the starting materials and the appearance of a new, less polar spot (visualized under UV light) indicates product formation.
-
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring. A solid precipitate should form.
-
Isolation: Collect the crude solid by vacuum filtration and wash the filter cake with cold water (3 x 20 mL) to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure 1-phenyl-5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole as a white crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Assay Protocol: In Vitro Kinase Inhibition Assay (Example: JAK2)
Objective: To determine the IC₅₀ value of a test pyrazole compound against the JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
ATP and a suitable peptide substrate (e.g., Ulight™-JAK-1tide)
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
Test pyrazole compound, dissolved in DMSO
-
Staurosporine (positive control inhibitor)
-
Europium-labeled anti-phosphotyrosine antibody (detection reagent)
-
384-well microplates
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyrazole compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Assay Plate Setup: Add 2 µL of the diluted compound solutions (and controls: DMSO for 0% inhibition, Staurosporine for 100% inhibition) to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Prepare a master mix of JAK2 enzyme and the Ulight™-peptide substrate in assay buffer. Add 5 µL of this mix to each well. Incubate for 15 minutes at room temperature.
-
Causality Note: This pre-incubation allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Initiate Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the phosphorylation reaction. The final ATP concentration should be at or near its Km value for the enzyme. Incubate for 60 minutes at room temperature.
-
Detection: Add 5 µL of the Eu-labeled anti-phosphotyrosine antibody solution (in detection buffer) to each well. This antibody will bind to the phosphorylated peptide substrate. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader. The reader excites the Europium donor and measures the emission from the Ulight™ acceptor. The TR-FRET signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Workflow Diagram: TR-FRET Kinase Assay
Caption: Step-by-step workflow for a typical TR-FRET based kinase inhibition assay.
References
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Europe PMC.
- Examples of pyrazole‐containing drugs and their pharmacological activities.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Vrije Universiteit Amsterdam.
- Synthesis of novel pyrazole deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Therapeutic Potential of Pyrazole Containing Compounds: an Upd
- Review: biologically active pyrazole deriv
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Ovid.
- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- Some examples of pyrazole based commercial drugs and bioactive molecules.
- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 12. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abdn.elsevierpure.com [abdn.elsevierpure.com]
The Strategic Versatility of the 4-(1H-Pyrazol-1-yl)piperidine Scaffold: A Technical Guide to Unlocking Novel Research Applications
Introduction: The Convergence of Two Privileged Heterocycles
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is often guided by the strategic combination of well-established pharmacophores. The 4-(1H-pyrazol-1-yl)piperidine core is a quintessential example of such a synergistic union, bringing together the pyrazole and piperidine rings—two "privileged scaffolds" renowned for their prevalence in a vast array of biologically active molecules and approved pharmaceuticals.[1][2][3][4] This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, illuminating the synthetic accessibility, established biological relevance, and, most importantly, the untapped potential of the 4-(1H-pyrazol-1-yl)piperidine scaffold in pioneering new avenues of research.
The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous successful drugs, including the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[3][4] Its ability to act as a versatile linker and engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an invaluable component in the design of enzyme inhibitors and receptor modulators.[5] Complementing the pyrazole is the piperidine ring, a saturated six-membered heterocycle that is one of the most ubiquitous structural motifs in medicinal chemistry.[1][6] The conformational flexibility of the piperidine ring and its basic nitrogen atom allow for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets and fine-tuning physicochemical properties like solubility and bioavailability.[1]
The fusion of these two powerful heterocycles in the 4-(1H-pyrazol-1-yl)piperidine scaffold has already yielded significant success, most notably in its role as a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) and c-Met inhibitor, Crizotinib.[7][8] This guide will delve into the established applications of this scaffold and, more importantly, extrapolate from this existing knowledge to propose novel and compelling research applications, complete with detailed synthetic and biological evaluation protocols.
Synthetic Strategies: Accessing the 4-(1H-Pyrazol-1-yl)piperidine Core
The accessibility of a chemical scaffold is paramount to its utility in drug discovery. The 4-(1H-pyrazol-1-yl)piperidine core can be synthesized through several efficient and scalable routes. Below are two detailed protocols for the synthesis of key building blocks.
Protocol 1: Synthesis of N-Boc-4-(1H-pyrazol-1-yl)piperidine from N-Boc-4-piperidone
This protocol provides a straightforward method for the synthesis of the Boc-protected 4-(1H-pyrazol-1-yl)piperidine, a versatile intermediate for further functionalization.[9][10][11]
Experimental Protocol:
-
Step 1: Synthesis of N-Boc-4-hydrazinopiperidine.
-
To a solution of N-Boc-4-piperidone (1.0 equiv.) in methanol, add hydrazine hydrate (10-15 equiv.) at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethanol and add sodium borohydride (1.2-2.0 equiv.) in portions.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by the careful addition of acetic acid.
-
Concentrate the mixture and extract with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford N-Boc-4-hydrazinopiperidine, which can be used in the next step without further purification.
-
-
Step 2: Cyclization to form the pyrazole ring.
-
To a solution of the crude N-Boc-4-hydrazinopiperidine (1.0 equiv.) and 2-chloro-malondialdehyde (1.0 equiv.) in toluene, add a catalytic amount of boron trifluoride diethyl etherate.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-(1H-pyrazol-1-yl)piperidine.
-
Causality of Experimental Choices: The use of a Boc-protecting group on the piperidine nitrogen prevents its participation in undesired side reactions. The reduction of the intermediate hydrazone with sodium borohydride is a mild and effective method to obtain the hydrazine. The acid-catalyzed cyclization with a 1,3-dicarbonyl equivalent like 2-chloro-malondialdehyde is a classic and reliable method for pyrazole synthesis.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a powerful and versatile alternative for the formation of the C-N bond between the pyrazole and piperidine rings.[12][13][14]
Experimental Protocol:
-
Reaction Setup:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-iodopyrazole (1.0 equiv.), 4-aminopiperidine (1.2 equiv.), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 equiv.).
-
Add anhydrous toluene as the solvent.
-
-
Reaction Execution:
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality of Experimental Experimental Choices: The Buchwald-Hartwig amination is particularly advantageous for its broad substrate scope and functional group tolerance. The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step and achieving high yields, especially with sterically hindered amines. The use of a strong base like sodium tert-butoxide is necessary to deprotonate the amine and facilitate the catalytic cycle.
Caption: A generalized workflow for the synthesis of 4-(1H-pyrazol-1-yl)piperidine derivatives.
Established Applications and Future Directions
The 4-(1H-pyrazol-1-yl)piperidine scaffold has demonstrated significant therapeutic potential, primarily in the realms of oncology and infectious diseases.
Kinase Inhibition: Beyond Crizotinib
The pyrazole ring is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[15] In Crizotinib, the 4-(1H-pyrazol-1-yl)piperidine moiety serves to position the core structure within the ATP-binding pocket of ALK and c-Met kinases. This established role provides a strong rationale for exploring derivatives of this scaffold as inhibitors of other kinases implicated in disease.
Potential Research Applications:
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a critical component of the B-cell receptor signaling pathway and a validated target for the treatment of B-cell malignancies and autoimmune diseases.[16] The development of novel, selective BTK inhibitors is an active area of research.
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in various inflammatory and autoimmune disorders. The 4-(1H-pyrazol-1-yl)piperidine scaffold could be elaborated to target specific JAK isoforms.[17]
-
Other Tyrosine and Serine/Threonine Kinase Inhibitors: The versatility of the scaffold allows for its adaptation to target a wide range of kinases involved in cell proliferation, survival, and differentiation.
Quantitative Data on Pyrazole-Based Kinase Inhibitors:
| Compound Class | Target Kinase | IC50/Ki (nM) | Reference |
| Pyrazolyl-pyridines | JNK3 | 160 | [18] |
| Pyrazolyl-pyrimidines | JNK3 | 630 | [18] |
| Pyrazolyl benzimidazoles | Aurora A/B | 28.9 / 2.2 | [15] |
| Pyrazole Derivatives | CDK2/5 | 24 / 23 | [15] |
Experimental Protocol: In Vitro BTK Kinase Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to determine the inhibitory activity of test compounds against BTK.[16][19][20]
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 80mM Tris pH 7.5, 40mM MgCl2, 0.2mg/ml BSA, 4mM MnCl2, 100µM DTT).
-
Prepare a solution of recombinant human BTK enzyme in 1X kinase buffer.
-
Prepare a substrate/ATP mix containing a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in 1X kinase buffer.
-
-
Assay Procedure:
-
Add 1 µl of the test compound (at various concentrations) or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 2 µl of the BTK enzyme solution to each well.
-
Add 2 µl of the substrate/ATP mix to initiate the reaction.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: The BTK signaling pathway and the point of intervention for a 4-(1H-pyrazol-1-yl)piperidine-based inhibitor.
CCR5 Antagonism: A New Frontier in Anti-HIV Therapy
The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[21][22] Small molecule antagonists of CCR5 have been developed as a class of anti-HIV drugs. The 4-(pyrazolyl)piperidine scaffold has been identified as a promising core for the development of potent CCR5 antagonists.[21][23]
Potential Research Applications:
-
Development of Novel Anti-HIV Agents: By modifying the substituents on the pyrazole and piperidine rings, novel compounds with improved potency, selectivity, and pharmacokinetic profiles can be designed.
-
Probes for Studying CCR5 Biology: Potent and selective 4-(1H-pyrazol-1-yl)piperidine-based CCR5 antagonists can serve as valuable chemical probes to further elucidate the role of CCR5 in HIV-1 pathogenesis and other inflammatory conditions.
Structure-Activity Relationship (SAR) Insights for CCR5 Antagonists:
-
The pyrazole ring acts as a rigid linker, replacing more flexible chains in earlier generations of CCR5 antagonists.[21]
-
The position of the unsubstituted nitrogen atom in the pyrazole ring is critical for activity.[21]
-
Modifications to the aromatic groups attached to the scaffold can significantly impact oral bioavailability.[21]
Experimental Protocol: HIV-1 Entry (Cell-Cell Fusion) Assay
This assay measures the ability of a test compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (gp120) with cells expressing CD4 and CCR5.[24][25][26]
-
Cell Lines:
-
Effector cells: A cell line stably expressing the HIV-1 gp120/gp41 envelope protein and an inducible reporter gene (e.g., luciferase).
-
Target cells: A cell line expressing CD4 and CCR5.
-
-
Assay Procedure:
-
Plate the target cells in a 96-well plate.
-
Add the test compound at various concentrations to the target cells and incubate.
-
Add the effector cells to the wells.
-
Co-culture the cells for a specified period (e.g., 4-6 hours) to allow for cell fusion.
-
-
Detection:
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell fusion for each compound concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Caption: The mechanism of HIV-1 entry and the inhibitory action of a 4-(1H-pyrazol-1-yl)piperidine-based CCR5 antagonist.
Conclusion: A Scaffold of Immense Promise
The 4-(1H-pyrazol-1-yl)piperidine core represents a highly versatile and promising scaffold for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the proven biological activities of its derivatives, provides a solid foundation for future research endeavors. This guide has outlined the key synthetic methodologies, highlighted established applications in kinase inhibition and CCR5 antagonism, and provided detailed protocols for biological evaluation. By leveraging the structure-activity relationships and exploring new therapeutic targets, researchers can unlock the full potential of this remarkable scaffold and contribute to the development of the next generation of innovative medicines.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. [Link]
-
Al-Ostoot, F. H., Al-Anazi, M. R., & El-Sayed, M. A. A. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-18. [Link]
-
Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Ovid Technologies (Wolters Kluwer Health). [Link]
-
Kaur, H., & Kumar, V. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]
-
Sharma, V., & Kumar, V. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]
-
Shen, D. M., Shu, M., Mills, S. G., Chapman, K. T., Malkowitz, L., Springer, M. S., ... & Emini, E. A. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl) piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & medicinal chemistry letters, 14(4), 935-939. [Link]
-
S., A. K. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 185-194. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]
-
SignalChem. (n.d.). BTK Enzyme Assay System Datasheet. SignalChem. [Link]
-
M, R. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]
-
BPS Bioscience. (n.d.). BTK (C481S) Kinase Assay Kit. BPS Bioscience. [Link]
-
Fussell, S. J., Luan, A., Peach, P., & Scotney, G. (2012). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl) piperidine, a key intermediate in the synthesis of Crizotinib. Tetrahedron Letters, 53(8), 948-950. [Link]
-
Kamiya Biomedical Company. (n.d.). Human Bruton'S Tyrosine Kinase (Btk) ELISA. Kamiya Biomedical Company. [Link]
-
Lee, S. H., Kim, H. S., Kim, Y. J., Kim, Y. C., & Lee, J. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd (dba) 2 or CuI. Molecules, 25(19), 4586. [Link]
-
Thaimattam, R., Daga, P., Kumar, D., & Iqbal, J. (2003). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Bioorganic & medicinal chemistry, 11(24), 5275-5287. [Link]
-
Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3) 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
-
S, S. K. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-7. [Link]
-
Roger, M., & Baril, J. G. (2011). HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations. The Canadian Journal of Infectious Diseases & Medical Microbiology, 22(2), 62-70. [Link]
-
Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732-2735. [Link]
-
Shen, D. M., Shu, M., Mills, S. G., Chapman, K. T., Malkowitz, L., Springer, M. S., ... & Emini, E. A. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl) piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. ResearchGate. [Link]
-
Clinical Info. (n.d.). Co-receptor Tropism Assays. HIV Management Guidelines. [Link]
-
Walker, J. K., Selness, S. R., Devraj, R., Bar-Meir, M., Bhaskaran, S. S., Bosanac, T., ... & Portanova, J. (2010). SAR for the piperidine substituent. ResearchGate. [Link]
-
Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. PubMed. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine: A Key Intermediate in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
-
G., S. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
- CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)
-
Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3) 5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. [Link]
-
Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3) 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. [Link]
-
SpectraBase. (n.d.). Piperidine, 4-(4-phenyl-1H-pyrazol-1-yl)- - Optional[13C NMR]. Chemical. [Link]
-
Wang, A., Liu, Y., Liu, Y., Xu, Y., Li, Z., Li, J., ... & Zhang, Y. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2, 4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. PubMed Central. [Link]
-
Boyle, C. D., & Palani, A. (2003). Structure-activity relationship studies: M2 and CCR5 receptor antagonists. Current topics in medicinal chemistry, 3(10), 1155-1169. [Link]
-
de la Fuente, M. C., Madan, A., & Prinz, H. (2011). HIV-1 entry inhibition by small-molecule CCR5 antagonists: A combined molecular modeling and mutant study using a high-throughput assay. OSTI.GOV. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Brito, F. C. D. F. D., Fajemiroye, J. O., Oliveira, D. M. D., Pedrino, G. R., Pereira, A. C., & da Cunha, L. C. (2018). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazin-1-yl) ethan-1-ol (LQFM032). ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Lee, S. H., Kim, H. S., Kim, Y. J., Kim, Y. C., & Lee, J. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
-
Toropov, A. A., Toropova, A. P., Raska, I., Leszczynska, D., & Leszczynski, J. (2011). Investigation of structure-activity relationship between chemical structure and CCR5 anti HIV-1 activity in a class of 1-[N-(Methyl)-N-(phenylsulfonyl) amino]-2-(phenyl)-4-[4-(substituted) piperidin-1-yl] butane derivatives: the electronic-topological approach. Current HIV research, 9(5), 300-312. [Link]
-
Ghorbani-Vaghei, R., & Malaeki, A. (2016). Ag-doped Nano Magnetic γ-Fe2O3@ DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC advances, 6(113), 112108-112121. [Link]
-
Red-Carpet, A., & Constantoulakis, P. (2015). High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors. ASSAY and Drug Development Technologies, 13(3), 154-165. [Link]
-
Lopalco, L. (2010). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert opinion on investigational drugs, 19(1), 51-61. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. innospk.com [innospk.com]
- 9. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents [patents.google.com]
- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. promega.com [promega.com]
- 21. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 23. researchgate.net [researchgate.net]
- 24. HIV-1 entry inhibition by small-molecule CCR5 antagonists: A combined molecular modeling and mutant study using a high-throughput assay (Journal Article) | OSTI.GOV [osti.gov]
- 25. Investigation of structure-activity relationship between chemical structure and CCR5 anti HIV-1 activity in a class of 1-[N-(Methyl)-N- (phenylsulfonyl)amino]-2-(phenyl)-4-[4-(substituted)piperidin-1-yl]butane derivatives: the electronic-topological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"using 4-(1H-pyrazol-1-yl)piperidine hydrochloride in organic synthesis"
An In-Depth Guide to the Synthetic Utility of 4-(1H-Pyrazol-1-yl)piperidine Hydrochloride
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the practical applications of this compound. This versatile heterocyclic building block is a cornerstone in the synthesis of complex molecular architectures, particularly within the landscape of modern drug discovery. Its unique structure, combining the privileged piperidine and pyrazole scaffolds, offers a strategic advantage for developing novel therapeutics.
This guide moves beyond simple procedural outlines, delving into the rationale behind experimental choices, providing self-validating protocols, and grounding all claims in authoritative scientific literature.
Strategic Importance in Medicinal Chemistry
The 4-(1H-pyrazol-1-yl)piperidine moiety is a significant structural motif found in a range of biologically active agents. Its prominence stems from the combination of the piperidine ring, a frequent component in CNS-active and other drugs, and the pyrazole ring, a versatile heterocycle known for its ability to participate in hydrogen bonding and other key molecular interactions.
Notably, this scaffold is a crucial component in the development of antagonists for the human CCR5 receptor, which has been a key target in the development of anti-HIV-1 therapeutics.[1] Furthermore, derivatives of this compound are pivotal intermediates in the multi-kilogram synthesis of targeted cancer therapies like Crizotinib, an inhibitor of specific tyrosine kinases used to treat non-small cell lung cancer.[2][3] The ability to readily modify both the piperidine nitrogen and the pyrazole ring makes it an invaluable tool for generating compound libraries for structure-activity relationship (SAR) studies.[1]
Physicochemical Properties and Safe Handling
Before utilization in synthesis, a thorough understanding of the reagent's properties and safety requirements is paramount. The hydrochloride salt form enhances stability and shelf-life.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 762240-09-5 (Free Base)[4][5][6] |
| Molecular Formula | C₈H₁₄ClN₃ |
| Molecular Weight | 187.67 g/mol |
| Appearance | Typically an off-white to white solid |
| Solubility | Soluble in water, methanol; sparingly soluble in other organic solvents |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[5][7]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[7]
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water. If swallowed, seek immediate medical attention.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The material can be hygroscopic.[7][8]
Core Application: Palladium-Catalyzed N-Arylation
The most powerful and widespread application of 4-(1H-pyrazol-1-yl)piperidine is its use as a nucleophile in cross-coupling reactions to form C-N bonds. The secondary amine of the piperidine ring is an excellent substrate for N-arylation, most commonly via the Buchwald-Hartwig amination. This reaction allows for the direct coupling of the piperidine nitrogen with a wide variety of aryl and heteroaryl halides or triflates.
Causality Behind the Method: The Buchwald-Hartwig reaction is favored for its remarkable functional group tolerance, broad substrate scope, and generally high yields, even with sterically demanding substrates.[9] The choice of a bulky, electron-rich phosphine ligand is critical; it facilitates the key steps of the catalytic cycle—oxidative addition and reductive elimination—while preventing catalyst decomposition.
Procedure:
-
Preparation of the Free Base: Since the starting material is a hydrochloride salt, an additional equivalent of base is required for its neutralization. The piperidine nitrogen must be a free amine to act as a nucleophile.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the this compound (1.0 equiv.), aryl bromide (1.1 equiv.), palladium catalyst, phosphine ligand, and base (2.5 equiv. total) to an oven-dried Schlenk flask equipped with a magnetic stir bar. [9]3. Atmosphere Control: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add anhydrous toluene via syringe (5-10 mL per mmol of the limiting reagent).
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously. [9]6. Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure N-arylated product.
Expert Insights:
-
Choice of Base: A strong, non-nucleophilic base like NaOtBu is often ideal. For more sensitive substrates, a milder base like K₂CO₃ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times. [10]* Ligand Selection: The choice of ligand is crucial. While XPhos is broadly effective, other ligands like SPhos or tBuDavePhos [11]may provide better results depending on the specific aryl halide used. Screening a small panel of ligands is recommended during optimization.
-
Microwave Chemistry: For rapid optimization and library synthesis, this reaction can be adapted for microwave-assisted synthesis, often reducing reaction times from hours to minutes. [10][12]
Alternative C-N Coupling: The Ullmann Condensation
While the Buchwald-Hartwig amination is often the method of choice, the copper-catalyzed Ullmann condensation represents a classic and cost-effective alternative for N-arylation. [10]Modern protocols often utilize copper(I) salts (like CuI) with a ligand (e.g., 1,10-phenanthroline) under milder conditions than traditional Ullmann reactions. [13][14] When to Consider the Ullmann Reaction:
-
When using aryl iodides, which are highly reactive under Ullmann conditions.
-
In cost-sensitive, large-scale syntheses where avoiding palladium is desirable.
-
For specific heterocyclic substrates where copper catalysis may offer unique selectivity or higher yields.
The general protocol is similar to the Buchwald-Hartwig, substituting the palladium catalyst and phosphine ligand with a copper(I) salt and a suitable nitrogen- or oxygen-based ligand.
Comparative Data for N-Arylation Methods
The following table summarizes typical conditions, providing a comparative overview. Yields are highly substrate-dependent.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | CuI, Cu₂O, Cu(acac)₂ |
| Ligand | Bulky Phosphines (XPhos, SPhos) | 1,10-Phenanthroline, Proline, Diols |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane | DMF, DMSO, Toluene |
| Temperature | 80 - 120 °C | 100 - 160 °C (can be higher) |
| Key Advantage | Broad scope, high tolerance | Lower cost, effective for aryl iodides |
Conclusion
This compound is a high-value synthetic intermediate whose strategic importance is well-established in pharmaceutical R&D. Its utility is most powerfully demonstrated in modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, which provides a reliable and versatile route to complex N-aryl piperidines. By understanding the principles behind the reaction, adhering to rigorous experimental technique, and selecting the appropriate catalytic system, researchers can effectively leverage this building block to accelerate the discovery and development of new chemical entities.
References
-
Exploring 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Gesynthem Chemical. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate. [Link]
-
Cas 762240-09-5, Piperidine, 4-(1H-pyrazol-1-yl) -. (n.d.). LookChem. [Link]
-
Shen, D. M., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-9. [Link]
-
A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2025). ResearchGate. [Link]
-
Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (n.d.). MDPI. [Link]
-
Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.). Springer. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). National Institutes of Health (NIH). [Link]
-
SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (n.d.). REAL-J. [Link]
-
Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles. (n.d.). Royal Society of Chemistry. [Link]
Sources
- 1. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 762240-09-5|4-(1H-Pyrazol-1-yl)piperidine|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4-(1H-pyrazol-1-yl)piperidine Hydrochloride: A Versatile Building Block in API Synthesis
Introduction: The Strategic Importance of the Pyrazolyl-Piperidine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles has elevated the status of specific heterocyclic scaffolds. Among these, the pyrazolyl-piperidine motif has emerged as a "privileged scaffold," a structural framework that consistently imparts desirable pharmacological properties to a diverse range of biological targets.[1][2][3] The inherent features of the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, include its ability to participate in hydrogen bonding and various molecular interactions, contributing to potent and selective binding to protein targets.[4][5] When coupled with the versatile piperidine ring, a ubiquitous fragment in pharmaceuticals known to enhance solubility and metabolic stability, the resulting pyrazolyl-piperidine core becomes a powerful tool in the design of novel therapeutics.[2]
4-(1H-pyrazol-1-yl)piperidine hydrochloride is a readily accessible and highly versatile building block that provides a direct entry point to this valuable chemical space. Its hydrochloride salt form ensures stability and ease of handling. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and robust protocols for the effective utilization of this compound in the synthesis of Active Pharmaceutical Ingredients (APIs). We will delve into the mechanistic rationale behind key synthetic transformations and provide step-by-step methodologies for its application in the synthesis of key intermediates for targeted therapies.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety profile of a building block, is paramount for its successful and safe implementation in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ClN₃ | [6] |
| Molecular Weight | 187.67 g/mol | [6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents such as methanol and DMSO. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | [7] |
Safety and Handling:
This compound should be handled in accordance with good laboratory practices.[7] It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[7] In case of contact with eyes or skin, rinse immediately with plenty of water.[7] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Core Synthetic Applications: Unlocking the Potential of the Piperidine Nitrogen
The primary synthetic utility of this compound lies in the reactivity of the secondary amine within the piperidine ring. Following neutralization of the hydrochloride salt, this nitrogen atom can readily participate in a variety of bond-forming reactions, including N-alkylation, N-acylation, and transition metal-catalyzed cross-coupling reactions.
Workflow for the Utilization of this compound
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Introduction: The Significance of the Pyrazole-Piperidine Scaffold in Modern Drug Discovery
An Application Note and Protocol for the Synthesis and Handling of Pyrazole-Piperidine Scaffolds
The fusion and combination of pyrazole and piperidine moieties create a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure known for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] Similarly, the piperidine ring, a saturated six-membered heterocycle, is one of the most prevalent N-heterocycles found in pharmaceuticals, contributing to desirable pharmacokinetic properties such as improved solubility, metabolic stability, and receptor binding affinity.[2]
The combination of these two pharmacophores into a single molecular entity, such as a piperidine-fused pyrazolone or a pyrazolyl-substituted piperidine, has led to the discovery of potent therapeutic agents, including novel Factor Xa inhibitors and CCR5 antagonists for anti-HIV applications.[6][7] This guide provides a detailed overview of the experimental setup, a representative synthetic protocol, and the critical safety considerations for reactions involving the synthesis of these valuable scaffolds, culminating in the formation of a hydrochloride salt for improved handling and bioavailability.
Part 1: Core Synthetic Strategies and Mechanistic Insights
The synthesis of pyrazole-piperidine derivatives typically relies on robust and well-established cyclocondensation reactions.[4][8] The most fundamental approach to forming the pyrazole ring is the Knorr synthesis, which involves the reaction of a hydrazine derivative with a β-dicarbonyl compound or its equivalent.[9][10]
Key Reaction: Cyclocondensation for Piperidine-Fused Pyrazolones
A common and effective strategy involves the intramolecular cyclization of a piperidine derivative containing a β-ketoester or an equivalent functional group with a hydrazine source.[11] The reaction proceeds via the formation of a hydrazone intermediate, followed by a nucleophilic attack of the secondary nitrogen onto the carbonyl group, leading to cyclization and subsequent dehydration to form the aromatic pyrazole ring.
The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) determines the substitution at the N1 position of the pyrazole ring, a critical site for modulating biological activity and physicochemical properties.[12] The piperidine moiety itself can act as a basic catalyst in certain condensation steps, although external bases are also commonly employed.[9][13]
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The Role of Hydrochloride Salt Formation
In drug development, active pharmaceutical ingredients (APIs) are often converted into salt forms to improve their stability, solubility, and ease of handling. The basic nitrogen atom in the piperidine ring is readily protonated. The formation of pyrazole piperidine hydrochloride is typically achieved in the final step of the synthesis by treating the freebase product with a solution of hydrochloric acid in an anhydrous solvent like diethyl ether or 1,4-dioxane.[14] This process often facilitates the precipitation of the product as a stable, crystalline solid, which simplifies purification by filtration.[14]
Part 2: Detailed Experimental Protocol
This section provides a representative protocol for the synthesis of a piperidine-fused pyrazolone scaffold, followed by its conversion to the hydrochloride salt. This protocol is a synthesized methodology based on established literature procedures.[11][15]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Typical Molar Eq. | Supplier | Notes |
| tert-butyl 3-oxo-4-piperidinecarboxylate | C₁₀H₁₇NO₃ | 199.25 | 1.0 | Sigma-Aldrich | Starting β-ketoester |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 1.1 | Acros Organics | Corrosive, toxic. Handle with care. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalytic | Fisher Scientific | Catalyst for hydrazone formation. |
| Ethanol (200 Proof) | C₂H₅OH | 46.07 | Solvent | Decon Labs | Anhydrous grade recommended. |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | Solvent | Sigma-Aldrich | Used for work-up and precipitation. |
| Hydrochloric Acid (2M in Diethyl Ether) | HCl | 36.46 | 1.2 | Sigma-Aldrich | For hydrochloride salt formation. |
Equipment Setup
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware (beakers, graduated cylinders, Buchner funnel)
-
Rotary evaporator
-
pH paper or meter
Step-by-Step Synthesis Procedure
Step 1: Cyclocondensation Reaction
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. This is crucial to prevent moisture from interfering with the reaction.
-
Reagent Addition: To the flask, add the piperidine β-ketoester (1.0 eq.). Dissolve it in absolute ethanol (approx. 10 mL per gram of ketoester).
-
Catalyst and Reagent: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq.). While stirring, add phenylhydrazine (1.1 eq.) dropwise to the solution at room temperature. The addition should be slow to control any initial exotherm.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored.
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).
Step 2: Work-up and Isolation of the Freebase
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acetic acid) and then with brine (saturated NaCl solution).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again on the rotary evaporator to yield the crude piperidine-fused pyrazolone product, often as an oil or semi-solid.
Step 3: Purification and Hydrochloride Salt Formation
-
Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel.
-
Salt Formation: Dissolve the purified freebase in a minimal amount of anhydrous diethyl ether.
-
Precipitation: While stirring vigorously, add a 2M solution of HCl in diethyl ether (1.2 eq.) dropwise. A precipitate, the pyrazole piperidine hydrochloride salt, should form immediately.[14]
-
Isolation: Continue stirring the slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the final product under vacuum to obtain the pure hydrochloride salt.
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// Edges start -> add_reagents; add_reagents -> add_hydrazine; add_hydrazine -> reflux; reflux -> monitor; monitor -> workup [label="Reaction Complete"]; monitor -> reflux [label="Incomplete"]; workup -> isolate_freebase; isolate_freebase -> salt_formation; salt_formation -> filter_dry; filter_dry -> end; } Caption: Experimental workflow for synthesis.
Characterization
The structure and purity of the synthesized pyrazole piperidine hydrochloride should be confirmed using a suite of analytical techniques.[15][16]
-
¹H and ¹³C NMR: To confirm the chemical structure, identify proton and carbon environments, and ensure the correct isomeric product has been formed.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity of the compound and confirm its molecular weight.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups present in the molecule.
Part 3: Critical Safety Precautions
Handling the reagents involved in this synthesis requires strict adherence to safety protocols.
-
Piperidine and Derivatives: Piperidine is a flammable liquid and is toxic if inhaled or absorbed through the skin.[17][18] It can cause severe skin burns and eye damage.[18][19] Always handle piperidine and its derivatives in a well-ventilated chemical fume hood.[17][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a flame-retardant lab coat, chemical-resistant gloves (such as nitrile), and safety goggles or a face shield.[18][19]
-
Handling Hydrazine: Phenylhydrazine is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Fire Safety: Keep all flammable solvents (ethanol, diethyl ether) away from ignition sources such as heat, sparks, and open flames. Ensure that any heating equipment is properly grounded and that measures are in place to prevent static discharge.[18][20]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
By following this detailed guide, researchers can confidently and safely synthesize pyrazole-piperidine hydrochloride scaffolds, enabling further investigation into their promising therapeutic applications.
References
- Vertex AI Search. (n.d.). Synthesis of pyranopyrazole derivatives in aqueous medium using piperidine.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones.
- Penta chemicals. (2024, May 7).
- Vertex AI Search. (n.d.). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases.
- Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- ResearchGate. (n.d.).
- IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
- SIGMA-ALDRICH. (n.d.).
- Vertex AI Search. (n.d.).
- International Journal of Chemical and Pharmaceutical Analysis. (2016, September 14). SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES.
- Sigma-Aldrich. (2025, September 23).
- Carl ROTH. (n.d.).
- Vertex AI Search. (n.d.). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- Chemos GmbH&Co.KG. (n.d.).
- ChemicalBook. (n.d.). Piperidine hydrochloride synthesis.
- Vertex AI Search. (n.d.).
- ResearchGate. (n.d.). Piperidine-Promoted Three-Component Condensation: Synthesis of Chromene Heterocycles and Pyrazolotriazoles.
- NIH. (n.d.).
- Vertex AI Search. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF.
- NIH. (n.d.).
- Vertex AI Search. (n.d.). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Vertex AI Search. (n.d.).
- Sigma-Aldrich. (n.d.). 3-(1H-Pyrazol-3-yl)piperidine hydrochloride synthesis.
- MDPI. (2023, September 5).
- Vertex AI Search. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ResearchGate. (2022, November 16).
- ResearchGate. (2022, April 30). (PDF)
- Vertex AI Search. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent.
- Paper Publications. (n.d.).
- NIH. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 15. iajpr.com [iajpr.com]
- 16. paperpublications.org [paperpublications.org]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. gustavus.edu [gustavus.edu]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. chemos.de [chemos.de]
Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 4-(1H-Pyrazol-1-yl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(1H-pyrazol-1-yl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its synthesis on a laboratory scale is well-established; however, transitioning to a large-scale production environment presents a unique set of challenges that necessitate robust, efficient, and safe protocols. This guide provides a comprehensive overview of the key considerations and methodologies for the successful scale-up synthesis of 4-(1H-pyrazol-1-yl)piperidine derivatives. We will delve into strategic route selection, detailed process optimization, and critical safety and analytical considerations to ensure the production of high-quality active pharmaceutical ingredients (APIs).
Introduction: The Significance of the 4-(1H-Pyrazol-1-yl)piperidine Scaffold
The fusion of a piperidine ring with a pyrazole moiety gives rise to a chemical scaffold with remarkable pharmacological potential. Piperidine rings are prevalent in many pharmaceuticals, and the addition of a pyrazole group can enhance binding to biological targets and improve pharmacokinetic properties.[1][2] A notable example of a drug featuring this core structure is Filgotinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis.[3] The demand for these and other similar therapeutic agents underscores the need for scalable and cost-effective synthetic routes.
When moving from laboratory-scale synthesis to industrial production, factors such as cost of raw materials, reaction efficiency, safety, and environmental impact become paramount.[4][5] What is optimal for a gram-scale synthesis may be impractical or hazardous on a multi-kilogram scale.[5] Therefore, a thorough understanding of the available synthetic strategies and their scalability is crucial.
Strategic Synthesis Route Selection for Scale-Up
Several synthetic pathways can be employed to construct the 4-(1H-pyrazol-1-yl)piperidine core. The choice of the optimal route for large-scale production is a critical decision that impacts the entire manufacturing process. Below, we analyze the most common strategies, highlighting their advantages and disadvantages for industrial application.
Nucleophilic Substitution: A Direct and Cost-Effective Approach
A straightforward and frequently employed method involves the direct nucleophilic substitution of a suitable piperidine precursor with a pyrazole. This can be achieved through two primary variations:
-
N-Arylation of 4-Aminopiperidine Derivatives: This approach utilizes a protected 4-aminopiperidine and a pyrazole derivative. While effective on a lab scale, the use of protecting groups adds steps and cost to the overall process.[6]
-
Reaction of Piperidine with a Halogenated Pyrazole: A more direct route involves the coupling of piperidine with a 4-halopyrazole. This method can be catalyzed by transition metals, such as palladium or copper.[7][8]
Key Considerations for Scale-Up:
-
Catalyst Selection and Loading: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds.[9] However, the cost of palladium and the need for specialized ligands can be a significant factor on a large scale.[10] Optimizing catalyst loading and exploring the use of more economical copper-based catalysts are important considerations.[8]
-
Base Selection: The choice of base is critical for reaction efficiency and safety. While strong bases like sodium tert-butoxide are effective, they can be hazardous to handle in large quantities.[11] Weaker inorganic bases such as potassium carbonate are often preferred for large-scale operations due to their lower cost and improved safety profile.[4]
-
Solvent Choice: Solvents like toluene and 1,4-dioxane, commonly used in lab-scale Buchwald-Hartwig reactions, present environmental and safety concerns.[10] Process development should focus on identifying greener and safer alternatives.
Multi-step Synthesis via Pyridine Hydrogenation
An alternative strategy involves the initial synthesis of a 4-(1H-pyrazol-1-yl)pyridine intermediate, followed by the reduction of the pyridine ring to the desired piperidine.[12]
Advantages:
-
This route can be advantageous if the starting 4-chloropyridine and pyrazole are readily available and cost-effective.
Challenges in Scale-Up:
-
The hydrogenation of the pyridine ring can be a challenging step to scale. It often requires high pressures, elevated temperatures, and expensive catalysts (e.g., rhodium-based).[12]
-
The reaction can be sensitive to impurities, which can poison the catalyst and lead to incomplete conversion.[12]
Process Optimization and Protocol for a Scalable Synthesis
Based on a comparative analysis, a modified Buchwald-Hartwig amination protocol often emerges as a robust and scalable method. Here, we present a detailed protocol for the synthesis of a Boc-protected 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of several pharmaceuticals, including Crizotinib.[12][13]
Synthetic Workflow Diagram
Caption: Scalable synthesis workflow for a key pyrazolylpiperidine intermediate.
Detailed Experimental Protocol
Step 1: Mesylation of tert-Butyl 4-hydroxypiperidine-1-carboxylate
-
Reactor Setup: In a well-ventilated fume hood, charge a clean, dry, jacketed glass reactor with tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and dichloromethane (DCM, 10 vol).
-
Cooling: Cool the reactor contents to 0-5 °C with constant stirring.
-
Base Addition: Add triethylamine (Et3N, 1.5 eq) dropwise to the reactor, maintaining the internal temperature below 10 °C.
-
Mesyl Chloride Addition: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) to the reaction mixture, ensuring the temperature does not exceed 10 °C. The addition is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic phase under reduced pressure to yield tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate as an intermediate, which can be used in the next step without further purification.
Step 2: Nucleophilic Substitution with 4-Iodopyrazole
-
Reactor Charging: Charge the reactor with the crude mesylate from the previous step, 4-iodopyrazole (1.1 eq), potassium carbonate (K2CO3, 2.0 eq), and dimethylformamide (DMF, 5 vol).
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction by HPLC until the mesylate is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and add water to precipitate the crude product.
-
Purification: Filter the solid, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate.[12]
Quantitative Data Summary
| Step | Reactant | Molar Eq. | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | tert-Butyl 4-hydroxypiperidine-1-carboxylate | 1.0 | DCM | 0-5 | 2-4 | >95 (crude) |
| 2 | tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate | 1.0 | DMF | 80-90 | 12-18 | 80-90 |
Critical Aspects of Scale-Up
Safety Considerations
-
Hazardous Reagents: Piperidine and its derivatives can be flammable, corrosive, and toxic.[14][15][16][17] Always consult the Safety Data Sheet (SDS) for all chemicals and handle them in a well-ventilated area with appropriate personal protective equipment (PPE).[15][16][17]
-
Exothermic Reactions: The addition of reagents like methanesulfonyl chloride can be highly exothermic.[4] Ensure the reactor has adequate cooling capacity and that addition rates are carefully controlled to maintain the desired temperature.[4]
-
Static Discharge: When handling flammable solvents in large quantities, proper grounding and bonding of equipment is essential to prevent static discharge, which can be an ignition source.[14][15]
Purification Strategies for Large-Scale Production
Achieving high purity on a large scale requires different techniques than those typically used in a research lab.
-
Crystallization: This is the preferred method for purifying solid products on a large scale due to its efficiency and cost-effectiveness. Careful selection of the solvent system is crucial to obtain the desired polymorph and particle size distribution.[18]
-
Distillation: For liquid products or intermediates, vacuum distillation can be an effective purification method.[4]
-
Extraction: Liquid-liquid extraction is a common technique for removing impurities.[19] The choice of solvents should be guided by safety, environmental impact, and ease of separation.
Analytical Quality Control
Robust analytical methods are essential to ensure the quality and consistency of the final product.[20][21][22][23]
-
Chromatographic Methods: HPLC and Gas Chromatography (GC) are powerful tools for assessing purity and identifying impurities.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation.
-
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to characterize the physical properties of the API, such as melting point and thermal stability.[24]
Conclusion
The scale-up synthesis of 4-(1H-pyrazol-1-yl)piperidine derivatives is a multifaceted endeavor that requires a deep understanding of chemical principles, process engineering, and safety protocols. By carefully selecting a robust synthetic route, optimizing reaction conditions, and implementing rigorous quality control measures, it is possible to efficiently and safely manufacture these important pharmaceutical building blocks on a large scale. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals embarking on this challenging but rewarding journey.
References
- Benchchem. (n.d.). Large-Scale Synthesis of 1-Piperidinepropanol.
- Benchchem. (2025, August 5). What are the purification methods for piperidines? - Blog.
- Benchchem. (2025, November). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
- Fussell, S. J., et al. (2012). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate.
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- Benchchem. (n.d.). 4-(1H-Pyrazol-5-ylmethyl)piperidine Research Chemical.
- Shen, D. M., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-9.
- Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
- ChemicalBook. (2023, December 27). How is Filgotinib synthesised?
- Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- ChemicalBook. (n.d.). Filgotinib synthesis.
- Organic Process Research & Development. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
- Molecules. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
- AIChE. (n.d.). Challenges of scaling up chemical processes (based on real life experiences).
- Bioorganic & Medicinal Chemistry Letters. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
- ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?
- Journal of Medicinal Chemistry. (2013). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS Catalysis. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
- Tetrahedron Letters. (2001). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- Fine Chemical Manufacturer. (n.d.). Exploring 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine: A Key Intermediate in Pharmaceutical Synthesis.
- Google Patents. (n.d.). WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof.
- ResearchGate. (n.d.). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
- ResearchGate. (n.d.). Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block.
- BOC Sciences. (n.d.). CAS 762240-09-5 Piperidine, 4-(1H-pyrazol-1-yl)- (9CI).
- ResearchGate. (n.d.). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester.
- BLDpharm. (n.d.). 762240-09-5|4-(1H-Pyrazol-1-yl)piperidine.
- Journal of Organic Chemistry. (2013). Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts. PubMed.
- Institut Pasteur. (2015, September 10). N-arylation of 3-alkoxypyrazoles, the case of the pyridines.
- Molecules. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones.
- ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination.
- Journal of Pharmaceutical and Biomedical Analysis. (2022). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?
- Drug Discovery and Development. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling.
- ResearchGate. (n.d.). Mild Conditions for Copper-Catalyzed N-Arylation of Pyrazoles.
- Defense Technical Information Center. (2025, June 4). Piperidine Synthesis.
- Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration.
- Molecules. (2021). Recent Progress Concerning the N-Arylation of Indoles. MDPI.
- Molecules. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health.
- Bioorganic & Medicinal Chemistry. (2015). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. PubMed Central.
- Pharmaceutics. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. National Institutes of Health.
- Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations.
- ResearchGate. (2025, August 5). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?
Sources
- 1. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 6. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. innospk.com [innospk.com]
- 14. lobachemie.com [lobachemie.com]
- 15. chemos.de [chemos.de]
- 16. carlroth.com [carlroth.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 19. ycdehongchem.com [ycdehongchem.com]
- 20. Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. polypeptide.com [polypeptide.com]
- 22. polypeptide.com [polypeptide.com]
- 23. researchgate.net [researchgate.net]
- 24. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of 4-(1H-Pyrazol-1-yl)piperidine for High-Throughput Library Synthesis
Abstract
The 4-(1H-pyrazol-1-yl)piperidine substructure is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in bioactive agents and its favorable physicochemical properties.[1][2] Its synthetic tractability allows for extensive derivatization, making it an ideal core for the construction of diverse chemical libraries aimed at drug discovery. This guide provides an in-depth analysis and detailed protocols for the strategic derivatization of this scaffold at two key diversification points: the piperidine nitrogen and the pyrazole C4-position. We will explore field-proven methodologies, including N-acylation, reductive amination, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling, offering researchers a robust toolkit for generating novel compound libraries with high therapeutic potential.
Introduction: The Value of the Pyrazolylpiperidine Scaffold
The intersection of a piperidine ring—one of the most common N-heterocycles in FDA-approved drugs—and a pyrazole ring creates a three-dimensional scaffold with exceptional utility.[3][4] The piperidine moiety provides a basic nitrogen center, crucial for modulating aqueous solubility and forming salt forms, while also offering a vector for substitution to explore surrounding protein pockets. The pyrazole ring acts as a stable, aromatic bioisostere for other cyclic systems, capable of engaging in hydrogen bonding and other key interactions.[2][5] This combination has led to the discovery of potent antagonists for targets like the human CCR5 receptor, highlighting its role in anti-HIV agent development.[6]
The power of this scaffold is fully realized in library synthesis, where systematic structural modifications can rapidly generate thousands of related compounds for high-throughput screening. The key to successful library design lies in employing robust, high-yield chemical reactions that tolerate a wide range of functional groups. This document details such strategies, focusing on the two primary sites for diversification.
Diversification Point 1: The Piperidine Nitrogen
The secondary amine of the piperidine ring is the most accessible handle for derivatization. To ensure regioselectivity and avoid complications at the pyrazole nitrogen, it is common practice to start with a Boc-protected version of the scaffold, which can be deprotected under acidic conditions immediately before derivatization.
Strategy A: N-Acylation and N-Sulfonylation
Introducing an amide or sulfonamide linkage is a classic medicinal chemistry strategy to introduce new interaction points (hydrogen bond donors/acceptors) and modulate the scaffold's properties.
Causality and Experimental Choice: This is often the first step in library synthesis due to the high reliability and typically clean nature of the reaction. The resulting amides and sulfonamides are generally stable and neutral, which can be advantageous for cell permeability. The reaction is driven by the high electrophilicity of the acyl or sulfonyl chloride and the nucleophilicity of the piperidine nitrogen. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without competing as a nucleophile.
Protocol 1: General Procedure for N-Acylation
-
Setup: To a solution of 4-(1H-pyrazol-1-yl)piperidine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M), add DIPEA (1.5 eq.). Cool the mixture to 0 °C in an ice bath.
-
Addition: Add the desired acyl chloride or sulfonyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
| Reagent Type | Example Reagent | Solvent | Base | Typical Yield |
| Acyl Chloride | Benzoyl chloride | DCM | DIPEA | >90% |
| Sulfonyl Chloride | Dansyl chloride | DCM | TEA | >85% |
| Carboxylic Acid | Benzoic Acid | DMF | HATU/DIPEA | >80% |
Strategy B: N-Alkylation via Reductive Amination
Reductive amination provides a robust and versatile method for installing a wide range of alkyl groups onto the piperidine nitrogen, allowing for fine-tuning of basicity, lipophilicity, and steric profile.
Causality and Experimental Choice: This two-step, one-pot process involves the formation of an intermediate iminium ion upon reaction of the piperidine with an aldehyde or ketone, which is then immediately reduced by a hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild, tolerant of slightly acidic conditions that favor iminium formation, and does not reduce the aldehyde/ketone precursor at an appreciable rate.[7]
Protocol 2: General Procedure for Reductive Amination
-
Setup: Dissolve 4-(1H-pyrazol-1-yl)piperidine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE, 0.1 M).
-
Addition: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature. A small amount of acetic acid (0.1 eq.) can be added to catalyze iminium ion formation if necessary.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Workup: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography.
Strategy C: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, enabling the direct attachment of aryl or heteroaryl groups to the piperidine nitrogen.[8][9]
Causality and Experimental Choice: This reaction has revolutionized C-N bond formation, overcoming the limitations of older methods.[8] The choice of palladium precatalyst and, crucially, the phosphine ligand is paramount for achieving high yields.[10] Bulky, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos, XPhos) are often required to facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination.[11][12] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine for entry into the catalytic cycle.
Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 eq.), 4-(1H-pyrazol-1-yl)piperidine (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%), and the appropriate ligand if not using a precatalyst.
-
Solvent: Add anhydrous, degassed toluene or dioxane (0.1 M).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Diversification Point 2: The Pyrazole Ring
While the piperidine nitrogen is the most common site of derivatization, modifying the pyrazole ring opens up a second dimension of chemical space. This typically involves a two-step sequence: introducing a halogen as a synthetic handle, followed by a cross-coupling reaction.
Diagram: Pyrazole Derivatization Workflow
Caption: Two-step strategy for pyrazole ring functionalization.
Strategy A: C4-Iodination of the Pyrazole Ring
The C4 position of the pyrazole is susceptible to electrophilic substitution.[4] Introducing an iodine atom at this position provides an excellent handle for subsequent palladium-catalyzed cross-coupling reactions. This specific transformation is a key step in multi-kilogram syntheses of important pharmaceutical intermediates like those for Crizotinib.[13]
Causality and Experimental Choice: N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for many heterocycles. The reaction proceeds via electrophilic aromatic substitution. Acetonitrile is a common solvent choice due to its polarity and ability to dissolve the reactants.
Protocol 4: C4-Iodination
-
Setup: Dissolve 4-(1H-pyrazol-1-yl)piperidine (1.0 eq., preferably N-Boc protected) in acetonitrile (0.2 M).
-
Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 6-18 hours, protecting from light. Monitor the reaction by LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can often be carried forward or purified by chromatography if necessary.
Strategy B: Suzuki-Miyaura Cross-Coupling
With the C4-iodo intermediate in hand, the Suzuki-Miyaura reaction is the premier method for installing new carbon-carbon bonds, allowing for the introduction of a vast array of aryl and heteroaryl groups.[14][15][16]
Causality and Experimental Choice: The Suzuki coupling is favored in library synthesis for its operational simplicity, tolerance of diverse functional groups, and the commercial availability of a vast number of boronic acids and esters.[17] The mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The choice of catalyst, ligand, and base is critical for success, particularly with heteroaryl halides.[14]
Protocol 5: C4-Arylation via Suzuki-Miyaura Coupling
-
Setup: In a microwave vial or Schlenk tube under an inert atmosphere, combine the N-Boc-4-(4-iodo-1H-pyrazol-1-yl)piperidine (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq.).
-
Solvent: Add a degassed solvent mixture, such as dioxane/water (4:1) or DMF (0.1 M).
-
Reaction: Seal the vessel and heat to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 1-12 hours. Monitor by LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.
-
Purification: Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final compound by flash column chromatography.
Integrated Library Synthesis Workflow
By combining derivatization at both the piperidine and pyrazole sites, a matrix library of immense diversity can be rapidly assembled.
Diagram: Integrated Library Synthesis Workflow
Caption: Combinatorial workflow for library generation.
This workflow illustrates a powerful approach: one can either first derivatize the piperidine nitrogen with a set of building blocks (Path A) or first derivatize the pyrazole ring (Path B) and then subject that new set of intermediates to the full array of piperidine N-derivatization reactions.
Conclusion
The 4-(1H-pyrazol-1-yl)piperidine scaffold represents a versatile and highly valuable starting point for the synthesis of compound libraries in drug discovery. The strategic application of robust chemical transformations—including N-acylation, reductive amination, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling—at two distinct diversification points provides a powerful engine for exploring vast regions of chemical space. The protocols and strategies outlined in this guide are designed to be broadly applicable, enabling researchers to efficiently generate novel and diverse molecules for biological screening and the identification of next-generation therapeutics.
References
- Molecules. (2020). Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles were investigated using palladium or copper catalysts.
-
ResearchGate. (n.d.). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]
-
National Institutes of Health. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). Available at: [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Recent advances in the therapeutic applications of pyrazolines. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
-
PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Available at: [Link]
-
ResearchGate. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Available at: [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]
- Google Patents. (n.d.). N-alkylation method of pyrazole.
-
MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Analytical Characterization of 4-(1H-pyrazol-1-yl)piperidine and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The 4-(1H-pyrazol-1-yl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is due to the unique physicochemical properties conferred by the combination of the basic piperidine ring and the aromatic, hydrogen-bond-donating/accepting pyrazole moiety.[1] The rigorous and unambiguous characterization of products containing this scaffold is not merely a procedural formality; it is the bedrock of reliable structure-activity relationship (SAR) studies, preclinical development, and ultimately, regulatory approval. This guide is designed to provide both the strategic rationale and the detailed protocols necessary to achieve a high degree of confidence in the identity, purity, and structural integrity of these critical compounds. Our approach emphasizes an orthogonal methodology, where data from multiple, independent analytical techniques converge to provide a self-validating and irrefutable characterization package.
Section 1: Primary Structural Elucidation: Confirming Covalent Bonds and Connectivity
The foundational task in characterizing a newly synthesized molecule is to confirm that the atoms are connected in the predicted arrangement. For 4-(1H-pyrazol-1-yl)piperidine, this involves verifying the integrity of both the piperidine and pyrazole rings and, most critically, the N-N bond that connects the piperidine nitrogen to the pyrazole ring. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is unparalleled for providing a detailed map of the molecule's carbon-hydrogen framework. The chemical environment of each proton and carbon atom generates a unique signal, and the interactions between neighboring nuclei (spin-spin coupling) reveal their connectivity. For 4-(1H-pyrazol-1-yl)piperidine, we expect distinct signal regions for the aromatic pyrazole protons and the aliphatic piperidine protons. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[2][3] However, if the compound has poor solubility or if proton exchange with the piperidine N-H is a concern, a polar aprotic solvent like DMSO-d₆ may be preferable.
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the 4-(1H-pyrazol-1-yl)piperidine product and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: Spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with a 0.3 Hz line broadening factor.
-
Reference the TMS peak to 0.00 ppm. Integrate all signals and determine coupling constants (J-values).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: Spectral width of 200-220 ppm, 1024-2048 scans, relaxation delay of 2 seconds.
-
Reference the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
-
-
Data Interpretation: Correlate the observed signals with the expected structure. For complex derivatives, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) are invaluable for unambiguous assignments.
Data Presentation: Expected NMR Signals for 4-(1H-pyrazol-1-yl)piperidine
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale & Key Features |
| Pyrazole H-3, H-5 | ~7.5-7.6 (d) | ~139, ~128 | Aromatic protons, typically doublets due to coupling with H-4.[4] |
| Pyrazole H-4 | ~6.2-6.3 (t) | ~105 | Aromatic proton, appears as a triplet due to coupling with H-3 and H-5. |
| Piperidine CH (C1') | ~4.2-4.4 (m) | ~60 | The methine proton at the point of attachment to the pyrazole nitrogen; deshielded. |
| Piperidine CH₂ (axial, C2'/C6') | ~2.8-3.0 (m) | ~45 | Axial protons adjacent to the piperidine nitrogen. |
| Piperidine CH₂ (equatorial, C2'/C6') | ~3.2-3.4 (m) | ~45 | Equatorial protons adjacent to the piperidine nitrogen. |
| Piperidine CH₂ (axial, C3'/C5') | ~1.8-2.0 (m) | ~32 | Axial protons beta to the piperidine nitrogen. |
| Piperidine CH₂ (equatorial, C3'/C5') | ~2.1-2.3 (m) | ~32 | Equatorial protons beta to the piperidine nitrogen. |
| Piperidine NH | Broad, variable | N/A | Signal position and shape are highly dependent on solvent, concentration, and temperature. |
Note: Chemical shifts are estimates and can vary based on solvent and substitution on the rings.
Mass Spectrometry (MS)
Expertise & Experience: While NMR confirms the structure's framework, high-resolution mass spectrometry (HRMS) provides an exact molecular weight, which in turn confirms the elemental formula. Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that typically keeps the molecule intact, generating a strong signal for the protonated molecular ion, [M+H]⁺. Fragmentation patterns, observed via tandem MS (MS/MS), can offer further structural confirmation by showing the characteristic cleavage of the pyrazole and piperidine rings.[5][6]
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-Time-of-Flight (TOF) or ESI-Orbitrap mass spectrometer for high-resolution analysis.
-
Acquisition:
-
Infuse the sample solution directly or via an LC inlet.
-
Operate in positive ion mode to detect the [M+H]⁺ ion.
-
Set the mass range to scan from m/z 100 to 500.
-
Acquire data with a resolution of >10,000.
-
-
Data Analysis:
-
Identify the monoisotopic mass of the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental formula based on the exact mass (accurate to within 5 ppm).
-
Compare the calculated formula with the theoretical formula (C₈H₁₄N₃⁺ for the protonated parent compound).
-
Data Presentation: Key Mass Spectral Data
| Parameter | Theoretical Value (C₈H₁₃N₃) | Expected Experimental Result |
| Molecular Formula | C₈H₁₃N₃ | C₈H₁₃N₃ |
| Monoisotopic Mass | 151.1110 g/mol | 151.1110 ± 0.0008 |
| [M+H]⁺ (Exact Mass) | 152.1182 | 152.1182 ± 0.0008 |
Section 2: Purity, Impurity Profile, and Final Confirmation
Confirming the structure is only half the battle. For any application in drug development, knowing the purity of the compound is paramount. HPLC is the gold standard for this, while elemental analysis provides a final, orthogonal confirmation of the bulk sample's composition.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis of small organic molecules.[7][8][9] The separation is based on the compound's polarity. A C18 column provides a non-polar stationary phase, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) elutes the compounds. Adding a small amount of acid (e.g., formic acid or TFA) to the mobile phase is crucial for protonating the basic piperidine nitrogen, which ensures sharp, symmetrical peak shapes and reproducible retention times. The pyrazole ring provides a good chromophore for UV detection, typically around 210-230 nm.
Protocol 3: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Sample Preparation: Prepare a sample solution at approximately 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
-
System Suitability: Before running samples, inject a standard solution five times and verify that the system meets predefined criteria (e.g., retention time RSD < 1%, peak area RSD < 2%, tailing factor between 0.8 and 1.5).
-
Analysis: Inject the sample and integrate all peaks. Calculate purity using the area percent method.
Elemental Analysis
Expertise & Experience: Elemental analysis provides the mass percentage of carbon, hydrogen, and nitrogen in the bulk sample. This technique is fundamentally different from mass spectrometry (which analyzes individual ions) and serves as an excellent orthogonal check on the compound's elemental formula and purity. A significant deviation from the theoretical values can indicate the presence of impurities or residual solvent.
Protocol 4: CHN Elemental Analysis
-
Sample Preparation: Provide 2-3 mg of the finely ground, dry sample in a tared tin capsule. The sample must be thoroughly dried beforehand to remove any residual solvent, which contains carbon and hydrogen and would otherwise skew the results.
-
Instrumentation: Utilize a commercial CHN elemental analyzer.
-
Analysis: The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Data Interpretation: Compare the experimental percentages of C, H, and N to the theoretical values. An acceptable result is typically within ±0.4% of the theoretical value for each element.
Data Presentation: Theoretical vs. Experimental Elemental Composition
| Element | Theoretical % (for C₈H₁₃N₃) | Acceptance Criteria |
| Carbon (C) | 63.54% | 63.54 ± 0.4% |
| Hydrogen (H) | 8.67% | 8.67 ± 0.4% |
| Nitrogen (N) | 27.79% | 27.79 ± 0.4% |
Section 3: Ensuring Method Reliability through Validation
Trustworthiness: An analytical method is only as good as its proven reliability. For methods intended for quality control or regulatory submissions, validation is mandatory.[10][11][12][13] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for this process, ensuring the method is fit for its intended purpose.[14][15][16][17][18]
Data Presentation: Key HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Experiment | Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from impurities and degradation products. | Spike the sample with known impurities; perform forced degradation studies (acid, base, peroxide, heat, light). | Peak purity index > 0.999; baseline resolution between analyte and all other peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Analyze a series of at least five standard solutions over the expected concentration range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision experiments. | Typically 80% to 120% of the target assay concentration. |
| Accuracy | The closeness of the measured value to the true value. | Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | The agreement between a series of measurements. | Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%). | System suitability criteria must be met under all varied conditions. |
Section 4: Integrated Analytical Workflow
No single technique provides the full picture. A robust characterization package relies on the thoughtful integration of orthogonal methods. The following workflow illustrates how these techniques come together to build a complete profile of a 4-(1H-pyrazol-1-yl)piperidine product.
Caption: Integrated workflow for the comprehensive characterization of 4-(1H-pyrazol-1-yl)piperidine products.
This workflow ensures that the material's identity is confirmed by both NMR and MS, while its purity and composition are independently verified by HPLC and elemental analysis. Only when the data from all four techniques are consistent and meet predefined specifications can the product be considered fully characterized and a Certificate of Analysis be issued.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- GXP-CC. (n.d.).
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- International Council for Harmonisation. (2023).
- SGS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Lab-Training. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Gite, V. V., et al. (n.d.). Analytical method validation: A brief review. International Journal of Pharmaceutical and Clinical Research.
- SpectraBase. (2024-2025). Piperidine, 4-(4-phenyl-1H-pyrazol-1-yl)-.
- PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)piperidine.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
- Khan, I., et al. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
- SpectraBase. (n.d.). 4-benzyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine.
- ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- R Discovery. (2021).
- PubChemLite. (n.d.). 4-(1h-pyrazol-4-yl)piperidine (C8H13N3).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.
- PubMed. (2022).
- SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
- Mohammed, S. J., et al. (2018). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. International Journal of Recent Research and Review.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.
- ResearchGate. (2025).
- ACS Publications. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.
Sources
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. upm-inc.com [upm-inc.com]
- 11. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 13. particle.dk [particle.dk]
- 14. m.youtube.com [m.youtube.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. qbdgroup.com [qbdgroup.com]
Application Notes and Protocols for Coupling Reactions with 4-(1H-Pyrazol-1-yl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrazole-Piperidine Scaffold in Medicinal Chemistry
The 4-(1H-pyrazol-1-yl)piperidine moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active molecules and approved pharmaceuticals.[1][2][3] Piperidine derivatives are among the most significant synthetic fragments for drug design, while pyrazoles are known for a wide spectrum of therapeutic activities.[3] The combination of the pyrazole's aromaticity and hydrogen bonding capabilities with the piperidine's conformational flexibility and basic nitrogen atom creates a pharmacophore with significant potential for interacting with various biological targets. This guide provides detailed application notes and protocols for key coupling reactions involving 4-(1H-pyrazol-1-yl)piperidine hydrochloride, a versatile building block for the synthesis of novel chemical entities.
Core Concepts and Strategic Considerations
This compound offers two primary sites for synthetic elaboration: the secondary amine of the piperidine ring and the pyrazole ring itself. The hydrochloride salt form necessitates in-situ neutralization to liberate the nucleophilic piperidine nitrogen for coupling reactions.
This guide will focus on three high-impact coupling reactions:
-
Buchwald-Hartwig Amination: For the N-arylation of the piperidine nitrogen, forming a C-N bond with various aryl and heteroaryl partners.
-
Suzuki-Miyaura Coupling: A powerful method for C-C bond formation, enabling the connection of the pyrazole-piperidine scaffold to aromatic systems.
-
Amide Bond Formation: A fundamental transformation for creating amide linkages, crucial for mimicking peptide bonds and introducing diverse functional groups.
The choice of reaction is dictated by the desired final structure and the available starting materials. Understanding the nuances of each protocol is critical for achieving high yields and purity.
Part 1: Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[4] This reaction is particularly well-suited for the N-arylation of the piperidine nitrogen in 4-(1H-pyrazol-1-yl)piperidine. The success of this transformation is highly dependent on the judicious selection of the palladium catalyst, a bulky, electron-rich phosphine ligand, and the base.[5]
Causality Behind Experimental Choices
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source.
-
Ligand: Bulky, electron-rich phosphine ligands like XPhos or tBuDavePhos are crucial for promoting both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the desired N-arylated product.[5][6][7]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required to deprotonate the piperidine hydrochloride in situ and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the catalyst and base.
Experimental Workflow: Buchwald-Hartwig N-Arylation
Caption: Workflow for Buchwald-Hartwig N-arylation.
Detailed Protocol: N-Arylation of 4-(1H-Pyrazol-1-yl)piperidine with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (2.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of the aryl bromide) to the flask via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.
| Parameter | Condition | Rationale |
| Catalyst Loading | 2 mol% Pd₂(dba)₃ | Sufficient for efficient catalysis while minimizing cost. |
| Ligand Loading | 4 mol% XPhos | Ensures complete coordination to the palladium center. |
| Base | 2.5 equiv. NaOtBu | Neutralizes the hydrochloride salt and facilitates the catalytic cycle. |
| Temperature | 100 °C | Provides the necessary activation energy for the reaction. |
| Solvent | Anhydrous Toluene | High boiling point and good solubility for the reactants. |
Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and a halide or triflate.[8] For the 4-(1H-pyrazol-1-yl)piperidine scaffold, this can be achieved by either:
-
Scenario A: Coupling a halogenated derivative of the pyrazole-piperidine with a boronic acid/ester.
-
Scenario B: Coupling a boronic acid/ester derivative of the pyrazole-piperidine with an aryl/heteroaryl halide.
This protocol will focus on Scenario A, as halogenated pyrazoles are common synthetic intermediates.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyrazole-Piperidine Derivative
This protocol is adapted for a hypothetical 4-(4-bromo-1H-pyrazol-1-yl)piperidine.
Materials:
-
4-(4-Bromo-1H-pyrazol-1-yl)piperidine
-
Aryl boronic acid (e.g., phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a reaction vessel, add 4-(4-bromo-1H-pyrazol-1-yl)piperidine (1.0 equiv.), the aryl boronic acid (1.5 equiv.), and sodium carbonate (3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with nitrogen gas (repeat this cycle three times).
-
Solvent Addition: Add 1,4-dioxane and water (4:1 v/v) to the reaction mixture.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) to the mixture and sparge with nitrogen for 10 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate.
-
Extraction: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[9]
| Parameter | Condition | Rationale |
| Catalyst | 5 mol% Pd(dppf)Cl₂ | A robust and commonly used catalyst for Suzuki couplings. |
| Base | 3.0 equiv. Na₂CO₃ | Essential for the transmetalation step. |
| Solvent System | Dioxane/Water (4:1) | The aqueous phase is crucial for the activity of the boronic acid. |
| Temperature | 100 °C | Promotes efficient reaction kinetics. |
Part 3: Amide Bond Formation
Amide bond formation is a fundamental reaction in medicinal chemistry.[10][11][12] The piperidine nitrogen of 4-(1H-pyrazol-1-yl)piperidine can readily act as a nucleophile to react with an activated carboxylic acid.
General Workflow for Amide Coupling
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes to Novel Pyrazole-Piperidine Scaffolds
Introduction: The Convergence of Pyrazole and Piperidine in Modern Drug Discovery
The pyrazole and piperidine rings represent two of the most ubiquitous and privileged scaffolds in medicinal chemistry.[1][2] Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are key components in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] Their prevalence in blockbuster drugs such as Celecoxib and Sildenafil highlights their importance.[4] Similarly, the saturated six-membered nitrogen-containing piperidine ring is a cornerstone of numerous pharmaceuticals, influencing physicochemical properties like solubility and basicity, which are critical for favorable pharmacokinetic profiles.[5]
The strategic fusion or linkage of these two pharmacophores into novel pyrazole-piperidine scaffolds offers a compelling avenue for the development of new chemical entities with unique three-dimensional architectures and potentially synergistic biological activities. These composite structures allow for the exploration of new chemical space, providing opportunities to fine-tune ligand-receptor interactions and optimize drug-like properties.[5][6] This guide provides a detailed exploration of contemporary synthetic strategies for accessing these valuable scaffolds, complete with actionable protocols and insights into the underlying chemical principles.
Strategic Approaches to Pyrazole-Piperidine Scaffold Synthesis
The construction of pyrazole-piperidine scaffolds can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern, stereochemistry, and overall synthetic efficiency. Herein, we will delve into three prominent and versatile methodologies:
-
Multi-component Reactions (MCRs): A highly efficient approach for building molecular complexity in a single step from three or more starting materials.
-
Cycloaddition Reactions: A powerful tool for the regioselective formation of the pyrazole ring onto a pre-existing piperidine core.
-
Synthesis of Fused Systems: Strategies leading to rigid, bicyclic structures where the pyrazole and piperidine rings share a common bond.
Methodology 1: Multi-component Synthesis of Substituted Pyrazole-Piperidines
Multi-component reactions (MCRs) are highly valued in drug discovery for their atom economy and the ability to rapidly generate libraries of structurally diverse compounds.[7][8] A common MCR approach to pyrazole-piperidine scaffolds involves the condensation of a piperidine-containing β-ketoester, an aldehyde, and a hydrazine derivative.
Conceptual Workflow
The general principle of this MCR involves the initial formation of an α,β-unsaturated intermediate via a Knoevenagel condensation, which then undergoes a Michael addition with a pyrazolone, followed by cyclization and dehydration to afford the final product.
Caption: Workflow for the multi-component synthesis of pyrazole-piperidine scaffolds.
Protocol: Four-Component Synthesis of a Pyranopyrazole-Piperidine Scaffold
This protocol describes a piperidine-catalyzed four-component reaction for the synthesis of a pyranopyrazole fused with a piperidine moiety.[9]
Materials:
-
1-(N-Boc-piperidin-4-yl)ethan-1-one
-
Aromatic aldehyde (e.g., 4-fluorobenzaldehyde)
-
Malononitrile
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Piperidine (catalyst)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(N-Boc-piperidin-4-yl)ethan-1-one (10 mmol), the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and hydrazine hydrate (12 mmol) in ethanol (50 mL).
-
Add a catalytic amount of piperidine (5 mol%).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure pyranopyrazole-piperidine scaffold.
Expected Outcome: This reaction typically affords the desired product in good to excellent yields (70-90%). The structure can be confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, and MS).
| Reactant Ratios (mmol) | Catalyst (mol%) | Solvent | Time (h) | Typical Yield (%) |
| 10:10:10:12 | 5 | Ethanol | 4-6 | 75-85 |
Methodology 2: [3+2] Cycloaddition for Pyrazole Ring Construction
1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings like pyrazoles.[1] In the context of pyrazole-piperidine synthesis, this typically involves the reaction of a piperidine-containing alkyne or alkene with a 1,3-dipole such as a nitrile imine.
Mechanistic Rationale
Nitrile imines, often generated in situ from the corresponding hydrazonoyl halides, readily undergo a [3+2] cycloaddition with dipolarophiles. The regioselectivity of this reaction is a key consideration and is influenced by both electronic and steric factors of the substituents on the piperidine and the nitrile imine.
Caption: General scheme for the [3+2] cycloaddition to form a pyrazole-piperidine scaffold.
Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole-Piperidine
This protocol details the synthesis of a pyrazole-piperidine scaffold via the 1,3-dipolar cycloaddition of a nitrile imine with a piperidine-substituted alkyne.[10]
Materials:
-
N-Boc-4-ethynylpiperidine
-
N-phenyl-2-oxopropanehydrazonoyl chloride
-
Triethylamine (Et₃N)
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-ethynylpiperidine (5 mmol) and N-phenyl-2-oxopropanehydrazonoyl chloride (5.5 mmol) in anhydrous toluene (25 mL).
-
Add triethylamine (7.5 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure pyrazole-piperidine product.
Trustworthiness of the Protocol: This method is well-established for the synthesis of pyrazoles.[1] The in situ generation of the nitrile imine minimizes its decomposition, and the subsequent cycloaddition is typically high-yielding. The regiochemistry of the product should be confirmed by 2D NMR techniques (e.g., NOESY).
Methodology 3: Synthesis of Pyrazole-Fused Piperidines
The synthesis of fused pyrazole-piperidine systems, such as pyrazolo[3,4-c]piperidines, results in rigid bicyclic scaffolds with well-defined three-dimensional structures.[11][12] These are particularly attractive in drug design for their ability to project substituents into specific vectors. A common approach involves the cyclization of a suitably functionalized piperidine derivative.[12]
Synthetic Strategy Overview
A representative strategy involves the construction of a pyrazolone ring onto a piperidine core starting from a piperidine-3-one derivative. This involves the formation of a β-ketoester, followed by condensation with a hydrazine.
Caption: Synthetic pathway to a fused pyrazolone-piperidine scaffold.
Protocol: Synthesis of a Tetrahydropyrazolopiperidinone
This protocol outlines the synthesis of a fused pyrazolone-piperidine scaffold from N-Boc-piperidin-3-one.[12]
Materials:
-
N-Boc-piperidin-3-one
-
Sodium methoxide (NaOMe)
-
Diethyl carbonate
-
Hydrazine hydrate
-
Methanol
-
Acetic acid
Procedure:
-
Formation of the β-ketoester:
-
To a stirred solution of sodium methoxide (12 mmol) in anhydrous methanol (20 mL) at 0 °C, add a solution of N-Boc-piperidin-3-one (10 mmol) and diethyl carbonate (15 mmol) in methanol (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with acetic acid and concentrate under reduced pressure. Extract the residue with ethyl acetate and wash with brine. Dry the organic layer over sodium sulfate and concentrate to give the crude β-ketoester, which can be used in the next step without further purification.
-
-
Cyclization to the Pyrazolone:
-
Dissolve the crude β-ketoester (10 mmol) in ethanol (30 mL).
-
Add hydrazine hydrate (12 mmol) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 8 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the fused pyrazolone-piperidine scaffold.
-
Expertise-Driven Insights: The choice of the N-protecting group on the piperidine is crucial. A Boc group is often preferred as it is stable under the reaction conditions and can be readily removed later for further derivatization.
Conclusion and Future Outlook
The synthetic routes outlined in this guide provide a robust toolkit for accessing a diverse range of novel pyrazole-piperidine scaffolds. Multi-component reactions offer a rapid and efficient means of generating libraries for high-throughput screening. Cycloaddition reactions provide a high degree of control over regiochemistry, while the synthesis of fused systems yields conformationally restricted molecules that are invaluable for probing structure-activity relationships. As the demand for novel therapeutic agents continues to grow, the development of innovative and efficient synthetic methodologies for constructing complex and diverse molecular architectures, such as the pyrazole-piperidine scaffolds, will remain a key focus in the field of medicinal chemistry.
References
-
El-Sayed, M. A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 146. Available at: [Link]
-
Lopes, J., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(1), 123. Available at: [Link]
-
Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-213. Available at: [Link]
-
Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Center for Biotechnology Information. Available at: [Link]
-
Reddy, C. R., et al. (2016). SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES. International Journal of Chemical and Pharmaceutical Analysis, 3(4), 1073. Available at: [Link]
-
Davies, S. G., et al. (2009). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 11(10), 2241-2244. Available at: [Link]
-
Sunil, K., et al. (2024). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. Indo American Journal of Pharmaceutical Research, 14(01). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2020). Synthesis and biological evaluation of novel pyrazole scaffold. Saudi Pharmaceutical Journal, 28(11), 1436-1444. Available at: [Link]
-
Al-Ghorbani, M., et al. (2015). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. Available at: [Link]
-
Singh, M. S., & Singh, S. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(45), 31699-31721. Available at: [Link]
-
Zernov, V. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6684. Available at: [Link]
-
Kumar, A., & Kumar, V. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4744. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Available at: [Link]
-
Nenajdenko, V. G., et al. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 121(15), 9606-9697. Available at: [Link]
-
Foley, D. J., et al. (2020). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 11(19), 5036-5044. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. ijcpa.in [ijcpa.in]
- 12. iajpr.com [iajpr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1H-Pyrazol-1-yl)piperidine
Welcome to the technical support center for the synthesis of 4-(1H-pyrazol-1-yl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the most common synthetic routes to 4-(1H-pyrazol-1-yl)piperidine?
There are several established methods for the synthesis of 4-(1H-pyrazol-1-yl)piperidine. The choice of route often depends on the starting materials, scale, and available equipment. The three primary approaches are:
-
Nucleophilic Aromatic Substitution (SNAr): This classic method typically involves the reaction of a piperidine derivative with an activated pyrazole or the reaction of pyrazole with an activated piperidine precursor. A common example is the reaction of pyrazole with a 4-halopyridine followed by reduction of the pyridine ring.[1]
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This powerful C-N bond-forming reaction has become a mainstay in modern organic synthesis.[2] It allows for the coupling of pyrazole with a 4-halopiperidine or a piperidine derivative with a 4-halopyrazole, often with high efficiency and functional group tolerance.[3][4][5]
-
Multi-step Synthesis from Piperidone: This approach often begins with a 4-piperidone derivative, which is converted to a 4-aminopiperidine intermediate, followed by cyclization with a suitable precursor to form the pyrazole ring, or direct reaction to attach the pyrazole moiety.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section is structured in a problem-solution format to directly address issues you may be encountering in the lab.
Problem 1: Low yield in Buchwald-Hartwig amination of a 4-halopiperidine with pyrazole.
-
Question: I am attempting a Buchwald-Hartwig coupling between N-Boc-4-iodopiperidine and pyrazole, but my yields are consistently low. What are the likely side reactions?
-
Answer: Low yields in this cross-coupling reaction can often be attributed to several competing side reactions. Understanding these pathways is key to optimizing your reaction conditions.
-
Side Reaction A: β-Hydride Elimination: This is a common issue when coupling secondary amines, especially those with β-hydrogens on the alkyl chain.[4] The palladium-amide intermediate can undergo β-hydride elimination to form an enamine and a palladium-hydride species, which can then lead to hydrodehalogenation of the starting aryl halide.
-
Side Reaction B: Catalyst Deactivation: The choice of ligand is critical in preventing the formation of inactive palladium species.[2] Using bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over side reactions.
-
Side Reaction C: Base-Dependent Decomposition: Careful selection of the base is crucial. While strong bases like sodium tert-butoxide are common, they can sometimes promote decomposition of the starting materials or products, especially at elevated temperatures.[5]
Troubleshooting Workflow:
A troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with N-Boc-4-iodopiperidine (1.0 equiv.), pyrazole (1.2 equiv.), Pd₂(dba)₃ (2 mol%), tBuDavePhos (4 mol%), and sodium tert-butoxide (1.5 equiv.).[3][6]
-
Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of the limiting reagent).
-
Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Problem 2: Formation of regioisomers during pyrazole synthesis.
-
Question: I am synthesizing a substituted pyrazole ring on the piperidine scaffold and observing the formation of two regioisomers. How can I control the regioselectivity?
-
Answer: The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents.[7] The regioselectivity is influenced by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them.
Mechanistic Insight:
Simplified diagram showing the formation of regioisomers.
Strategies for Controlling Regioselectivity:
-
Use of Pre-functionalized Pyrazoles: The most straightforward approach is to use a pre-formed, appropriately substituted pyrazole in a coupling reaction (e.g., Buchwald-Hartwig or SNAr) rather than forming the pyrazole ring on the piperidine scaffold.
-
Tuning Reaction Conditions: In some cases, adjusting the pH, temperature, or solvent can influence the regioselectivity of the cyclocondensation.
-
Use of Activating/Directing Groups: The presence of strong electron-withdrawing or donating groups on the 1,3-dicarbonyl precursor can direct the initial nucleophilic attack of the hydrazine.
-
Problem 3: Difficult reduction of a 4-(1H-pyrazol-1-yl)pyridine precursor.
-
Question: I have successfully synthesized 4-(1H-pyrazol-1-yl)pyridine but am struggling with the hydrogenation of the pyridine ring to the piperidine. The reaction is slow, requires harsh conditions, and gives a complex mixture of products.
-
Answer: The reduction of pyridines, especially those substituted with electron-donating groups like a pyrazole ring, can be challenging.[1] The aromaticity of the pyridine ring makes it resistant to reduction, often requiring high pressures, elevated temperatures, and specialized catalysts.
Common Issues and Solutions:
| Issue | Cause | Recommended Solution |
| Incomplete Reaction | Insufficient catalyst activity or catalyst poisoning.[1] | Use a more active catalyst such as Rh/C or PtO₂. Ensure the substrate and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). |
| Side Reactions (e.g., hydrogenolysis) | Harsh reaction conditions (high temperature/pressure). | Optimize the reaction conditions by starting with lower temperatures and pressures and gradually increasing them. Consider using a milder reducing agent if applicable. |
| Poor Reproducibility | Sensitivity to trace impurities.[1] | Purify the 4-(1H-pyrazol-1-yl)pyridine intermediate meticulously before the reduction step. |
References
-
A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]
-
Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology. Available at: [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Available at: [Link]
-
Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. ACS Omega. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]
-
Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. Available at: [Link]
-
NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives. ResearchGate. Available at: [Link]
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available at: [Link]
-
4-(1H-Pyrazol-1-yl)piperidine. MOLBASE. Available at: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors. PubMed. Available at: [Link]
-
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
-
Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. PubMed. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
Synthesis of new 4-(pyrimidin-4-yl)pyrazol-3-one derivatives. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrazole-Piperidine Compounds
Welcome to the technical support center for the purification of pyrazole-piperidine compounds. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating and purifying these valuable heterocyclic scaffolds. Drawing from established methodologies and field experience, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when purifying pyrazole-piperidine compounds.
Q1: My NMR shows a clean product, but my LC-MS shows two peaks. What's happening?
A: This is a common issue when analyzing basic compounds like piperidine derivatives by reverse-phase HPLC.[1] The piperidine nitrogen can exist in both its free base and protonated forms, especially if the mobile phase pH is close to the compound's pKa. This can lead to peak splitting or broadening.
-
Quick Solution: Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to both your aqueous and organic mobile phases.[1] This ensures the piperidine is consistently in its protonated state, resulting in a single, sharp peak.
Q2: My compound is streaking badly on my silica gel column. How can I improve the peak shape?
A: The basic piperidine nitrogen interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing significant peak tailing.[2]
-
Quick Solution: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (TEA) or pyridine.[2] This competitively binds to the acidic sites on the silica, allowing your compound to elute more symmetrically.
Q3: My pyrazole-piperidine compound has turned yellow or brown upon storage. Is it still usable?
A: Discoloration often indicates oxidation or degradation. Piperidines, in particular, can be susceptible to air and light-induced oxidation.[3]
-
Recommendation: The usability depends on your application's sensitivity. For initial biological screening, it might be acceptable. However, for reactions sensitive to impurities or for generating final analytical data, purification is required. Distillation is a common method for purifying discolored liquid piperidines.[3] For solid compounds, recrystallization or a quick chromatographic plug may be necessary. Always store purified pyrazole-piperidine compounds under an inert atmosphere (like nitrogen or argon), protected from light, and in a cool, dry place.[4]
Q4: My synthesis of a substituted pyrazole resulted in two very similar products that are hard to separate. What are they?
A: You have likely formed regioisomers. This is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds, which can react with the hydrazine at two different sites.[5] These isomers often have very similar polarities, making them difficult to separate by standard column chromatography.
-
Recommendation: Careful optimization of your chromatographic method is key. This may involve testing different solvent systems or using high-performance flash chromatography. For very difficult separations, preparative HPLC may be required.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex purification challenges.
Issue 1: Separation of Chiral Enantiomers
Many biologically active pyrazole-piperidine compounds are chiral. The separation of enantiomers is a critical step, as different enantiomers can have vastly different pharmacological and toxicological profiles.
Symptom: A single peak is observed on standard achiral HPLC, but the compound shows optical activity or was synthesized from a racemic precursor.
Causality: Enantiomers have identical physical properties (solubility, polarity) in an achiral environment, making them inseparable by standard chromatographic techniques. Chiral separation relies on forming transient, diastereomeric complexes with a chiral stationary phase (CSP), which have different energies and thus different retention times.
Troubleshooting Protocol:
-
Select a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are the most common starting point for screening.[6][7]
-
Lux Cellulose and Amylose-based columns are excellent first choices.[7] They offer broad selectivity for a wide range of compounds.
-
-
Choose an Elution Mode:
-
Normal Phase (NP): Mobile phases like n-hexane/ethanol or n-hexane/isopropanol are traditional choices and often provide excellent resolution on polysaccharide CSPs.[6]
-
Polar Organic Mode: Using solvents like acetonitrile or methanol can offer benefits such as shorter run times, sharper peaks, and better solubility for polar analytes.[6][7]
-
-
Optimize the Separation:
-
Mobile Phase Composition: Vary the ratio of the alcohol modifier (e.g., ethanol) in the mobile phase. Small changes can have a significant impact on resolution.
-
Additives: For basic piperidine compounds, adding a basic modifier like diethylamine (DEA) can improve peak shape and selectivity. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.
-
Temperature: Column temperature affects the kinetics of the chiral recognition process. Screening at different temperatures (e.g., 10°C, 25°C, 40°C) can sometimes invert the elution order or improve a poor separation.[8]
-
Data Presentation: Chiral Stationary Phase (CSP) Selection Guide
| CSP Type | Common Trade Names | Typical Elution Modes | Best For... |
| Polysaccharide (Cellulose) | Chiralcel OD, Lux Cellulose-2 | Normal Phase, Polar Organic | Broad applicability, good starting point.[7] |
| Polysaccharide (Amylose) | Chiralpak AD, Lux Amylose-2 | Normal Phase, Polar Organic | Often complementary to cellulose phases.[7] |
| Protein-Based | AGP, Chirobiotic V | Reverse Phase | Compounds that can interact via ionic forces. |
| Pirkle-Type (Brush-Type) | Whelk-O1, DACH-DNB | Normal Phase, Reverse Phase | Compounds with π-acidic or π-basic groups. |
Issue 2: Removing Stubborn Impurities & Baseline Resolution
Symptom: Co-eluting impurities are observed, preventing the isolation of a high-purity product by standard column chromatography.
Causality: Impurities with polarities very similar to the target compound will not separate effectively under standard conditions. Achieving baseline resolution requires maximizing the selectivity (α) of the chromatographic system.
Visualization: Purification Workflow Decision Tree
This diagram helps guide the selection of an appropriate purification strategy based on the nature of the compound and the impurities present.
Caption: A decision tree for selecting a purification strategy.
Troubleshooting Protocol: Acid-Base Extraction
This technique is highly effective for separating basic pyrazole-piperidine compounds from neutral or acidic byproducts.[3]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic piperidine nitrogen will be protonated, forming a salt that dissolves in the aqueous layer. Neutral or acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers. Discard the organic layer (or save it for impurity analysis).
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or solid NaHCO₃) until the solution is basic (pH > 10). This will neutralize the piperidine salt, regenerating the free base which will often precipitate or form an oil.
-
Re-extraction: Extract the now-basic aqueous layer multiple times with fresh organic solvent (e.g., DCM).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified basic compound.
Section 3: Standard Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography with Basic Modifier
This protocol is a standard procedure for purifying moderately polar, basic compounds on silica gel.
Materials:
-
Crude pyrazole-piperidine compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., Hexanes, Ethyl Acetate)
-
Triethylamine (TEA)
-
Glass column, flasks, and TLC plates
Procedure:
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexanes:Ethyl Acetate) that provides a retention factor (Rf) of ~0.2-0.3 for your target compound. Add 0.5-1% TEA to the chosen solvent system to create your mobile phase.
-
Column Packing: Pack a glass column with silica gel as a slurry in the mobile phase. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Adsorb your crude compound onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (using a flask bulb or air line) to begin elution. Collect fractions in test tubes or flasks.
-
Monitoring: Monitor the elution process by TLC, spotting each fraction on a plate.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Visualization: General Chromatography Workflow
Caption: General workflow for purification by column chromatography.
References
-
International Journal of Chemical and Pharmaceutical Analysis. (2016). SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES. [Link]
-
Molecules. (2019). Synthesis of pyranopyrazole derivatives in aqueous medium using piperidine. [Link]
-
IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link]
-
Hu, G., et al. (n.d.). Interactions between pyrazole derived enantiomers and Chiralcel OJ: Prediction of enantiomer absolute configurations and elution order by molecular dynamics simulations. Queen's University Belfast. [Link]
- Google Patents. (2008).
-
MDPI. (2022). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. [Link]
-
PubMed. (1965). CHROMATOGRAPHY OF PYRAZOLE DERIVATIVES ON ACETYLATED PAPER. [Link]
-
NIH. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]
- Google Patents. (2008).
-
ResearchGate. (2024). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES | Request PDF. [Link]
-
NIH. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]
-
BIOSYNCE. (2025). What is the stability of piperidine?. [Link]
-
PubMed. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
ResearchGate. (2023). The crystal structure of bis(1H-pyrazole-carboxamidine-κN,N′)bis(nitrato-κO)-copper(II), C8H12CuN10O6. [Link]
-
PubMed. (2013). Synthesis and crystal structures of N-substituted pyrazolines. [Link]
-
IJCPS. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]
-
MDPI. (2022). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. [Link]
-
ResearchGate. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (n.d.). SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES. [Link]
-
BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. [Link]
-
MDPI. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. [Link]
-
MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
-
PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
Technical Support Center: Optimizing Reaction Conditions for 4-(1H-Pyrazol-1-yl)piperidine Hydrochloride
Welcome to the technical support center for the synthesis and optimization of 4-(1H-pyrazol-1-yl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My N-arylation reaction to couple pyrazole and piperidine is resulting in a very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?
Answer: Low to no yield in the N-arylation of piperidine with pyrazole is a common issue that can often be traced back to several key factors related to the catalyst system, reagents, and reaction conditions.
Potential Causes & Solutions:
-
Inactive Catalyst System: The active catalytic species, typically a Pd(0) complex for Buchwald-Hartwig reactions or a Cu(I) complex for copper-catalyzed reactions, is crucial.[1][2]
-
Troubleshooting Steps:
-
Catalyst Quality: Ensure your palladium or copper catalyst and the corresponding ligand have not degraded. Older reagents or those stored improperly may be inactive.[3] It is recommended to use fresh, high-purity catalyst and ligand.
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst.[3] Ensure the reaction is set up under a properly inert atmosphere (Argon or Nitrogen). This involves using oven-dried glassware and properly degassed solvents.[4]
-
Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst or adding a reducing agent.
-
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the reaction's success.
-
Troubleshooting Steps:
-
Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig reactions.[4][5] Weaker bases such as K₂CO₃ or Cs₂CO₃ may be more suitable for copper-catalyzed systems and can sometimes offer better regioselectivity in pyrazole N-arylation.[6][7] If your reaction is sluggish, consider screening a stronger base for palladium catalysis.
-
Reagent Solubility: The insolubility of reagents at the reaction temperature is a frequent cause of failure.[5] Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[4] Ensure your piperidine derivative and pyrazole are soluble in the chosen solvent.
-
-
-
Sub-optimal Reaction Temperature: Many N-arylation reactions require elevated temperatures to proceed at a reasonable rate.[1]
-
Troubleshooting Steps:
-
Temperature Screening: If the reaction is not proceeding at a lower temperature (e.g., 80 °C), incrementally increase the temperature to 100-110 °C.[4]
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to avoid decomposition at higher temperatures.
-
-
Issue 2: Formation of N2-arylated Pyrazole Isomer
Question: I am observing the formation of the undesired 4-(2H-pyrazol-2-yl)piperidine isomer along with my target N1-isomer. How can I improve the regioselectivity of the reaction?
Answer: Achieving high regioselectivity in the N-arylation of unsymmetrical pyrazoles is a well-documented challenge. The formation of both N1 and N2 isomers is common, but the ratio can be influenced by several factors.
Potential Causes & Solutions:
-
Steric Hindrance: The steric environment around the two nitrogen atoms of the pyrazole ring can direct the incoming piperidine.
-
Troubleshooting Steps:
-
Ligand Choice: For palladium-catalyzed reactions, employing bulky phosphine ligands can favor arylation at the less sterically hindered N1 position.
-
Substituents on Pyrazole: If your synthesis allows, introducing a sterically bulky substituent at the C5 position of the pyrazole ring can effectively block the N1 position, thereby directing arylation to the N2 position. Conversely, a bulky group at C3 can favor N1 arylation.
-
-
-
Reaction Temperature and Base: Temperature and the choice of base can significantly impact the isomeric ratio.
-
Troubleshooting Steps:
-
Temperature Control: In some cases, lower reaction temperatures may favor the formation of one isomer over the other. It has been reported that temperature can influence the kinetic versus thermodynamic product distribution.[8]
-
Base Selection: The choice of base can influence which nitrogen is deprotonated and subsequently participates in the coupling reaction. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended.[7]
-
-
Issue 3: Difficulty in Product Purification and Hydrochloride Salt Formation
Question: I am struggling to purify the final product and obtain the hydrochloride salt in a crystalline form. What purification strategies and salt formation protocols are recommended?
Answer: The purification of piperidine-containing compounds and their subsequent conversion to hydrochloride salts can be challenging due to their basic nature and potential solubility in both organic and aqueous phases.
Purification Strategies:
-
Column Chromatography:
-
Normal Phase (Silica Gel): Due to the basicity of the piperidine nitrogen, the product may streak on silica gel. To mitigate this, consider pre-treating the silica gel with a small amount of a volatile base like triethylamine (e.g., by incorporating 1-2% triethylamine in the eluent).
-
Reverse Phase (C18): Reverse-phase chromatography can be an effective alternative for purifying polar, basic compounds.
-
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the free base or allow for its extraction back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the purified free base.
-
Hydrochloride Salt Formation:
-
Protocol:
-
Dissolve the purified 4-(1H-pyrazol-1-yl)piperidine free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or a mixture of isopropanol and methanol).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
-
The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath may be beneficial.
-
Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
-
Troubleshooting Crystallization:
-
If the salt oils out, try using a different solvent system or a more dilute solution.
-
Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
-
Seeding with a small crystal of the desired product, if available, can also initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is generally preferred for the N-arylation of piperidine with pyrazole: Palladium or Copper?
A1: Both palladium and copper-based catalytic systems can be effective for this transformation.[1][2] The choice often depends on the specific substrates, functional group tolerance, and cost considerations.
-
Palladium-catalyzed (Buchwald-Hartwig) amination is often highly efficient and versatile, with a wide range of commercially available ligands that can be tuned to optimize the reaction.[4] It is generally a good starting point for this type of coupling.
-
Copper-catalyzed N-arylation can be a more cost-effective alternative and is particularly useful for the N-arylation of various nitrogen heterocycles.[6] It may also offer different regioselectivity profiles compared to palladium catalysis.
Q2: Is it necessary to protect the piperidine nitrogen before the coupling reaction?
A2: If you are starting with piperidine itself, the secondary amine is the reactive site for the N-arylation. However, if your piperidine starting material has other functional groups that might interfere with the reaction, or if you are aiming for a different substitution pattern, using a protecting group like a t-butyloxycarbonyl (Boc) group can be advantageous. The Boc group can be readily removed after the coupling reaction under acidic conditions, which is compatible with the final hydrochloride salt formation.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods for monitoring the reaction progress.[4]
-
TLC: Allows for a quick and easy way to visualize the consumption of starting materials and the formation of the product. Staining with a suitable agent (e.g., potassium permanganate) may be necessary to visualize the spots.
-
LC-MS: Provides more definitive information, confirming the mass of the desired product and helping to identify any major side products.
Q4: What are the recommended storage conditions for 4-(1H-pyrazol-1-yl)piperidine and its hydrochloride salt?
A4: For the free base, it is recommended to store it in a dark place under an inert atmosphere at room temperature. The hydrochloride salt is generally more stable and can be stored at room temperature, protected from moisture.
Visualizations and Protocols
Experimental Workflow for Buchwald-Hartwig N-Arylation
Caption: A logical decision tree for troubleshooting low-yield N-arylation reactions.
References
-
Organic Syntheses. (n.d.). A. 5-Benzod[9]ioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). Retrieved from orgsyn.org.
- ACS Catalysis. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
- Sigma-Aldrich. (n.d.). 4-(1H-Pyrazol-1-yl)piperidine.
- BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
- BenchChem. (2025). Optimizing reaction conditions for N-arylation of piperazine.
- ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
- ACS Omega. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- BenchChem. (2025). Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
- National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- National Institutes of Health. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds.
- Hölzel Diagnostika. (n.d.). 4-(1H-Pyrazol-1-yl)piperidine dihydrochloride, 96% Purity, C8H15Cl2N3, 100 mg.
- National Institutes of Health. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines.
- BenchChem. (2025). Common challenges in working with piperidine-based compounds.
- Defense Technical Information Center. (2025). Piperidine Synthesis.
- ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions.
- ACS Publications. (n.d.). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- BLDpharm. (n.d.). 762240-09-5|4-(1H-Pyrazol-1-yl)piperidine.
- BOC Sciences. (n.d.). CAS 762240-09-5 Piperidine, 4-(1H-pyrazol-1-yl)- (9CI).
- BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for Pyrazole Functionalization.
- ChemicalBook. (2023). This compound | 690261-87-1.
- BenchChem. (2025). Technical Support Center: Improving the Regioselectivity of Pyrazole N-Arylation.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- Echemi. (n.d.). Piperidine,4-(1H-pyrazol-4-yl)-, hydrochloride (1:2).
- Thermo Fisher Scientific. (n.d.). 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine, Thermo Scientific Chemicals.
- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Biblioteka Nauki. (n.d.). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity.
- PubChem. (n.d.). 4-(1-methyl-1h-pyrazol-4-yl)piperidine hydrochloride.
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
Sources
- 1. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Yield in Pyrazole N-Alkylation
Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this critical transformation. N-alkyl pyrazoles are foundational scaffolds in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] However, achieving high yields and controlling regioselectivity can be challenging. This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues in your experiments.
Core Principles of Pyrazole N-Alkylation
The most common method for pyrazole N-alkylation involves the deprotonation of the pyrazole N-H bond with a base to form a pyrazolate anion, which then acts as a nucleophile to attack an alkylating agent (e.g., an alkyl halide).[4][5] The reaction's success hinges on a delicate balance of factors including the pKa of the pyrazole, the strength of the base, the reactivity of the electrophile, and the solvent system.
For unsymmetrically substituted pyrazoles, a primary challenge is controlling which of the two nitrogen atoms is alkylated. The nitrogen atoms in the pyrazole ring have similar electronic properties, and the pyrazolate anion exhibits dual nucleophilicity due to charge delocalization, often leading to a mixture of N1 and N2 regioisomers.[6]
Caption: General mechanism for base-mediated pyrazole N-alkylation.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is very low, or I'm only recovering starting material. What are the most likely causes?
This is a common issue that typically points to one of three areas: incomplete deprotonation, a non-reactive alkylating agent, or inappropriate solvent choice.
-
Causality - Ineffective Deprotonation: For the pyrazole to become nucleophilic, its N-H proton (pKa ≈ 14-15) must be removed. If the base is too weak, the equilibrium will favor the starting materials.
-
Solution: Switch to a stronger base. If you are using a mild base like potassium carbonate (K₂CO₃), consider moving to sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or cesium carbonate (Cs₂CO₃). NaH is particularly effective as it irreversibly deprotonates the pyrazole, driving the reaction forward.[6]
-
-
Causality - Poor Electrophile Reactivity: The reaction proceeds via an Sₙ2 pathway, so the reactivity of the alkylating agent is critical.
-
Solution: Check the reactivity of your electrophile. The leaving group ability follows the trend I > Br > Cl >> F. If using an alkyl chloride, consider switching to the corresponding bromide or iodide. For unreactive systems, using more potent electrophiles like triflates (R-OTf) can be beneficial. Be aware that highly reactive electrophiles like benzyl and allyl halides can also lead to side reactions if not controlled.
-
-
Causality - Solvent Mismatch: The solvent must be able to dissolve the pyrazole and the base, and its polarity can significantly influence the reaction rate.
-
Solution: Use a polar aprotic solvent. Dimethylformamide (DMF) and acetonitrile (MeCN) are excellent starting points as they effectively solvate the pyrazolate anion.[7] For reactions with NaH, tetrahydrofuran (THF) is a common choice. Ensure your solvent is anhydrous, as water will quench the base and the pyrazolate anion.
-
Caption: Troubleshooting workflow for low-yield pyrazole N-alkylation.
Q2: I'm getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?
Controlling regioselectivity is arguably the most complex challenge in the N-alkylation of unsymmetrical pyrazoles. It is governed by a subtle interplay of steric, electronic, and solvent effects.[6][8]
-
Causality - Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.
-
Causality - Base and Cation Effects: The choice of base and its counter-ion can influence which nitrogen atom is more nucleophilic.
-
Solution: Experiment with different bases. For 3-substituted pyrazoles, the combination of K₂CO₃ in DMSO has been shown to be effective for achieving regioselective N1-alkylation.[3] In some cases, using a coordinating base like KOt-Bu can mask one nitrogen atom through coordination, directing the alkylation to the other.[9]
-
-
Causality - Solvent Polarity: The solvent can influence the dissociation of the pyrazolate salt and the solvation of the transition state, thereby affecting the regiochemical outcome.
Q3: My reaction is generating significant byproducts, leading to a low isolated yield. What are common side reactions?
Byproduct formation often arises from over-alkylation, side reactions of the alkylating agent, or degradation of starting materials.
-
Causality - Dialkylation: If the product N-alkyl pyrazole is deprotonated and reacts again, it can form a quaternary pyrazolium salt. This is more common with highly reactive alkylating agents.
-
Solution: Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents). Adding the alkylating agent slowly at a lower temperature can also help minimize this side reaction.
-
-
Causality - Elimination (E2) of Alkylating Agent: If using a strong, sterically hindered base (like KOt-Bu) with a secondary or tertiary alkyl halide, an E2 elimination can compete with the desired Sₙ2 substitution, forming an alkene byproduct.
-
Solution: If elimination is suspected, switch to a less hindered base like NaH or K₂CO₃. Using a primary alkyl halide if the synthesis allows will also prevent this pathway.
-
-
Causality - Reaction with Solvent: In some cases, strong bases like NaH can deprotonate solvents like DMF, leading to decomposition and side reactions.
-
Solution: When using very strong bases, prefer non-reactive solvents like THF. If DMF is necessary, conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Optimized Protocols & Data
Table 1: Common Conditions for Pyrazole N-Alkylation
| Base | Solvent | Typical Temperature | Strengths & Considerations | Potential Issues |
| K₂CO₃ | DMF, MeCN | 25 - 80 °C | Mild, inexpensive, good for many substrates. Often provides good N1 regioselectivity for 3-substituted pyrazoles.[3][8] | May not be strong enough for less acidic pyrazoles; reaction can be slow. |
| Cs₂CO₃ | DMF, MeCN | 25 - 80 °C | More effective than K₂CO₃ due to higher solubility and the "cesium effect," which enhances nucleophilicity.[7] | More expensive than other carbonate bases. |
| NaH | THF, DMF | 0 - 25 °C | Strong, irreversible deprotonation drives the reaction to completion.[6] | Highly reactive, requires anhydrous conditions and careful handling. Can cause elimination with hindered electrophiles. |
| KOt-Bu | THF, t-BuOH | 25 - 60 °C | Strong base, good for less reactive systems. Can influence regioselectivity through cation coordination.[9] | Can promote E2 elimination with secondary/tertiary alkyl halides. |
Alternative Methodologies
When standard base-mediated methods fail, consider these alternative approaches:
-
Mitsunobu Reaction: This method is excellent for alkylating with primary or secondary alcohols under mild, neutral conditions. It involves an alcohol, a phosphine (typically PPh₃), and an azodicarboxylate (like DEAD or DIAD).[4][10] The reaction proceeds with inversion of stereochemistry at the alcohol's carbon center.[11]
-
When to use: For sensitive substrates that cannot tolerate strong bases, or when introducing a chiral center from a chiral alcohol.
-
-
Acid-Catalyzed Alkylation: A newer method uses trichloroacetimidate electrophiles with a Brønsted acid catalyst (e.g., camphorsulfonic acid). This approach avoids strong bases and high temperatures.[1][4] It is particularly effective for generating benzylic and other stabilized carbocations as intermediates.[1]
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation through rapid, uniform heating.[12][13][14]
Protocol 1: General Procedure for N-Alkylation using NaH/DMF
-
Preparation: To a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, add the pyrazole (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF (to make a ~0.5 M solution). Cool the flask to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.05 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Optimization of pyrazole N-alkylation conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. Retrieved January 19, 2026, from [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
- N-alkylation method of pyrazole. (n.d.). Google Patents.
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Retrieved January 19, 2026, from [Link]
-
Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. (n.d.). Thieme Connect. Retrieved January 19, 2026, from [Link]
-
High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (2025). Nature. Retrieved January 19, 2026, from [Link]
-
Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (n.d.). J-STAGE. Retrieved January 19, 2026, from [Link]
-
Microwave-assisted synthesis of nitrogen-containing heterocycles. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Managing Hygroscopicity of Piperidine Hydrochloride Salts
Welcome to the Technical Support Center for managing piperidine hydrochloride salts. As a Senior Application Scientist, my goal is to provide you with practical, in-depth guidance to navigate the challenges associated with the hygroscopic nature of these compounds. This resource is structured in a question-and-answer format to directly address the issues you may encounter in your research and development work.
Section 1: Understanding the Core Problem
Q1: What is hygroscopicity, and why is it a significant issue for piperidine hydrochloride salts?
A1: Hygroscopicity is the tendency of a solid substance to attract and absorb moisture from the surrounding environment at a specific temperature and relative humidity (RH).[1][2] For amine hydrochloride salts like piperidine HCl, this phenomenon is particularly pronounced due to the high polarity and the presence of ions that can readily interact with water molecules.[3][4]
The consequences of uncontrolled moisture absorption are multifaceted and can severely impact experimental outcomes:
-
Physical Changes: The salt can transform from a free-flowing powder into a clumped, sticky solid, and in severe cases, deliquesce (dissolve in the absorbed water).[5] This complicates accurate weighing and handling.
-
Chemical Instability: Absorbed water is not inert. It can act as a reagent, leading to the hydrolysis of sensitive functional groups on the molecule or associated reactants.[6][7] For instance, in reactions involving 4-(chloromethyl)piperidine hydrochloride, absorbed moisture can lead to the formation of 4-(hydroxymethyl)piperidine byproducts.[5]
-
Reaction Stoichiometry: When you weigh a hygroscopic reagent, you are weighing both the compound and an unknown amount of water. This introduces significant error into your molar calculations, potentially leading to incomplete reactions, low yields, or the need for an excess of other reagents to drive the reaction to completion.[5]
-
Solid-State Transitions: Moisture can induce changes in the crystalline form of the salt, potentially leading to the formation of hydrates.[8] Different solid forms can have different solubilities and stabilities, affecting downstream processes and the bioavailability of an active pharmaceutical ingredient (API).[9]
Section 2: Characterization and Quantification of Hygroscopicity
Before you can manage a problem, you must be able to measure it. This section details the primary analytical techniques used to quantify the hygroscopicity of your piperidine hydrochloride salt.
Q2: How can I quantitatively determine how hygroscopic my salt is?
A2: Several analytical techniques can provide precise data on the hygroscopic behavior of your material. The most common and powerful methods are Dynamic Vapor Sorption (DVS), Thermogravimetric Analysis (TGA), and Karl Fischer Titration (KFT).
dot graph "Hygroscopicity_Characterization_Workflow" { layout=dot; rankdir="LR"; graph [fontname="Arial", fontsize=12, label="Fig. 1: Analytical Workflow", labelloc=b, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Identify Need for\nHygroscopicity Data", fillcolor="#F1F3F4", fontcolor="#202124"]; DVS [label="Dynamic Vapor Sorption (DVS)\n(Isotherm & Kinetics)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGA [label="Thermogravimetric Analysis (TGA)\n(Water vs. Volatiles)", fillcolor="#34A853", fontcolor="#FFFFFF"]; KF [label="Karl Fischer Titration (KFT)\n(Absolute Water Content)", fillcolor="#FBBC05", fontcolor="#202124"]; XRPD [label="X-Ray Powder Diffraction (XRPD)\n(Post-Analysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Synthesize Data:\n- Classify Hygroscopicity\n- Identify Critical RH\n- Determine Water Content", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> DVS [label="For full profile"]; Start -> TGA [label="For thermal stability"]; Start -> KF [label="For batch QC"]; DVS -> XRPD [label="Check for phase changes"]; DVS -> Data; TGA -> Data; KF -> Data; }
Caption: General workflow for characterizing the hygroscopicity of a new salt.
Comparison of Key Analytical Techniques
| Technique | Principle | Key Advantages | Limitations |
| Dynamic Vapor Sorption (DVS) | Measures mass change of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity (RH) at a constant temperature.[10][11] | Provides a complete moisture sorption-desorption isotherm, revealing critical humidity thresholds, kinetics of water uptake, and potential hydrate formation.[12] | Requires specialized equipment; can be time-consuming depending on the equilibration parameters. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as it is heated in a controlled atmosphere.[13][14][15] | Can distinguish between loosely bound water (evaporates at lower temps) and other volatiles or decomposition products.[13] Relatively fast. | Does not differentiate weight loss from water versus other volatile solvents; less sensitive to very low moisture levels than KFT.[13] |
| Karl Fischer Titration (KFT) | A chemical titration based on a stoichiometric reaction between water and an iodine-based reagent.[7][8][16] | Considered the "gold standard" for determining absolute water content.[7] It is highly specific to water and can detect very low levels (coulometric KFT).[7][17] | Requires dissolution of the sample in a suitable anhydrous solvent; can be affected by interfering substances (e.g., ketones, aldehydes). |
Q3: I suspect my piperidine HCl is absorbing water. What is a quick way to confirm this?
A3: For a rapid assessment, Thermogravimetric Analysis (TGA) is an excellent choice. By observing a weight loss step at temperatures below or around 100-120°C, you can infer the presence of adsorbed or hydrated water.[18]
Experimental Protocol: Rapid Moisture Check with TGA
-
Instrument Preparation: Ensure the TGA is calibrated for mass and temperature. Use a clean, tared TGA pan (platinum or ceramic).
-
Sample Preparation: In a controlled, low-humidity environment (e.g., a glove bag or briefly in the open), accurately weigh 5-10 mg of the piperidine hydrochloride salt into the TGA pan.
-
Method Setup:
-
Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 200°C at a rate of 10°C/min.
-
-
-
Data Analysis (Self-Validation):
-
Examine the resulting thermogram (mass vs. temperature).
-
A distinct weight loss step beginning below 100°C and completing by ~120°C is indicative of free or loosely bound water.
-
The percentage weight loss in this step corresponds to the moisture content.
-
Trustworthiness Check: If the material is expected to be stable, the baseline should be flat after the initial water loss until the onset of decomposition (which for piperidine HCl is typically above 240°C).[19][20] A gradual weight loss after 120°C may indicate the loss of more tightly bound water or the slow decomposition of an unstable sample.
-
Q4: How do I get a complete hygroscopicity profile to establish safe handling and storage conditions?
A4: Dynamic Vapor Sorption (DVS) is the definitive technique for this purpose. It generates a moisture sorption isotherm, which is a plot of the equilibrium water content (% mass change) as a function of relative humidity (RH).[11][21]
Experimental Protocol: DVS Isotherm Generation
-
Instrument Preparation: Calibrate the DVS instrument's microbalance and RH sensor according to the manufacturer's guidelines.
-
Sample Preparation: Place approximately 10-20 mg of the piperidine hydrochloride salt onto the DVS sample pan.
-
Method Setup (Typical Cycle):
-
Temperature: Isothermal at 25°C.
-
Drying Step: Hold the sample at 0% RH until a stable dry mass is achieved (e.g., dm/dt < 0.002%/min). This establishes the initial dry weight.
-
Sorption Cycle: Increase RH in steps of 10% from 0% to 90% RH. At each step, wait for the sample mass to equilibrate before proceeding to the next RH level.
-
Desorption Cycle: Decrease RH in steps of 10% from 90% back down to 0% RH.
-
-
Data Analysis (Self-Validation):
| Hygroscopicity Class | Water Uptake at 25°C / 80% RH |
| Non-hygroscopic | < 0.2% w/w |
| Slightly hygroscopic | 0.2% to < 2% w/w |
| Moderately hygroscopic | 2% to < 15% w/w |
| Very hygroscopic | ≥ 15% w/w |
Section 3: Troubleshooting Guide
This section addresses specific problems that arise from the hygroscopicity of piperidine hydrochloride salts.
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// Nodes Problem [label="Problem Observed:\n- Clumping / Caking\n- Low Reaction Yield\n- Inconsistent Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assess [label="Assess Water Content\n(Use Karl Fischer or TGA)", fillcolor="#FBBC05", fontcolor="#202124"]; HighWater [label="Water Content > 0.5%?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="Immediate Action:\nDry Reagent Before Use\n(High Vacuum, 40-50°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Review [label="Long-Term Fix:\nReview Storage & Handling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Store [label="Store in desiccator\nwith fresh desiccant\nunder inert gas (N2/Ar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Handle [label="Handle in glovebox or\nminimize air exposure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proceed [label="Proceed with Experiment\n(Using Anhydrous Techniques)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> Assess; Assess -> HighWater; HighWater -> Dry [label="Yes"]; HighWater -> Proceed [label="No"]; Dry -> Proceed; Dry -> Review [style=dashed]; Review -> Store; Review -> Handle; }
Caption: A logical approach to troubleshooting experimental issues.
Q5: My piperidine HCl salt has turned into hard clumps. Can I still use it? How do I prevent this?
A5: Yes, you can likely still use it, but you must take corrective action first. The clumping is due to moisture absorption, which causes partial dissolution and subsequent recrystallization of the salt particles, fusing them together.
Immediate Action:
-
Break up the clumps: Use a clean, dry spatula to gently break up the material.
-
Dry the material: Transfer the required amount of the salt to a clean flask and dry it under high vacuum (with a cold trap) for several hours. Gentle heating (e.g., 40-50°C) can accelerate the process, but ensure this temperature is well below the compound's melting or decomposition point.[5]
-
Verify Dryness: After drying, perform a quick water content analysis using Karl Fischer titration or TGA to ensure the moisture level is acceptable for your reaction (typically <0.5% w/w).[8]
Prevention (The Best Strategy):
-
Storage: Always store piperidine hydrochloride salts in a tightly sealed container inside a desiccator containing a fresh, active desiccant (e.g., Drierite® or silica gel with a humidity indicator). For highly sensitive applications, storing under an inert atmosphere (e.g., in a nitrogen-filled glovebox or a Schlenk flask) is recommended.[22]
-
Handling: Minimize the time the container is open to the ambient atmosphere. Weigh out the required amount quickly and reseal the container immediately. For the most sensitive reactions, all manipulations should be performed in a glovebox.[5]
Q6: My reaction yield is consistently low when using a piperidine HCl salt, even though NMR shows my starting materials are pure. Could hygroscopicity be the cause?
A6: Absolutely. This is a classic symptom of a hygroscopicity problem. As discussed in Q1, unaccounted-for water in your reagent leads to incorrect stoichiometry. If your reaction uses a moisture-sensitive reagent (e.g., organometallics, acid chlorides, strong bases like NaH), the absorbed water will consume it, reducing the effective amount available to react with your substrate.
Troubleshooting Steps:
-
Quantify Water Content: Determine the exact water content of your piperidine HCl salt batch using Karl Fischer titration.[17]
-
Adjust Stoichiometry: If drying the reagent is not feasible, you can adjust the mass of the piperidine HCl used to account for the water content.
-
Corrected Mass = (Desired Mass of Anhydrous Salt) / (1 - [Water Fraction])
-
For example, if you need 1.00 g of anhydrous salt and KFT shows 5% water (a water fraction of 0.05), you would need to weigh out 1.00 g / (1 - 0.05) = 1.053 g of the hydrated material.
-
-
Implement Anhydrous Techniques: The most robust solution is to dry the reagent thoroughly before use (see Q5) and run the reaction under strictly anhydrous conditions (oven-dried glassware, anhydrous solvents, inert atmosphere).[5]
Section 4: Mitigation Strategies
Beyond proper handling, several advanced strategies can be employed during drug development to mitigate hygroscopicity issues at a fundamental level.
Q7: Are there ways to permanently reduce the hygroscopicity of a piperidine-containing API?
A7: Yes. During the drug development process, several formulation and crystal engineering strategies can be employed to create a more stable solid form.[1][9][23]
-
Salt Selection: While you are working with a hydrochloride salt, it's important to know that different salt forms of the same API can have vastly different hygroscopic properties.[3][24] Screening for alternative salts (e.g., mesylate, tosylate, citrate) is a common strategy to find a more physically stable form.[3]
-
Co-crystallization: This crystal engineering technique involves combining the API with a benign co-former (another molecule) in a specific stoichiometric ratio within the crystal lattice.[6][25][26] By forming new intermolecular interactions (like hydrogen bonds) between the API and the co-former, it is possible to create a crystal structure that is less susceptible to water uptake.[3][27] This can significantly reduce hygroscopicity while potentially improving other properties like solubility.[6][25]
-
Formulation Approaches:
-
Film Coating: Applying a moisture-barrier film coating to a tablet or granule can physically shield the hygroscopic core from the environment.[9][23][28]
-
Co-processing with Excipients: Blending the hygroscopic API with non-hygroscopic or hydrophobic excipients can help to deflect moisture away from the active ingredient.[1][9][23]
-
Encapsulation: Enveloping the API particles with polymers via techniques like spray-drying can create a protective barrier against moisture.[1][9]
-
References
-
Ng, L. H., Ling, J. K. U., & Hadinoto, K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2015. [Link]
-
ResolveMass Laboratories Inc. TGA Analysis for Moisture Content. [Link]
-
Li, Y., & He, X. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]
-
Mettler Toledo. Moisture and Water Content Analysis in Food. [Link]
-
Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. [Link]
-
Semantic Scholar. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
-
Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link]
-
Pacific BioLabs. Karl Fischer Moisture Analysis. [Link]
-
Mettler Toledo. What Is Karl Fischer Titration? [Link]
-
Wilten Instrumenten. Correct TGA moisture analysis? 9 points to watch out for. [Link]
-
Bohrium. Formulation strategies to improve the stability and handling of oral solid dosage forms of highly hygroscopic pharmaceuticals and nutraceuticals. [Link]
-
AQUALAB. Karl Fischer vs. water activity: Which is best in pharmaceuticals. [Link]
-
Applied Technical Services. TGA Moisture Analysis. [Link]
-
Eltra. Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. [Link]
-
Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients. [Link]
-
Wang, Y., et al. (2022). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. Molecules, 27(23), 8206. [Link]
-
Particle Characterisation Laboratories. Dynamic Vapour Sorption. [Link]
-
Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. [Link]
-
SciSpace. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
-
Consensus. Techniques for stabilizing moisture-sensitive drug compounds. [Link]
-
ResearchGate. Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. [Link]
-
ElGamal, R., et al. (2023). Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. Applied Sciences, 13(13), 7549. [Link]
-
Raparthi, N., et al. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques. [Link]
-
Perera, S. D., & Bhadrasetty, K. (2019). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Sensors, 19(11), 2594. [Link]
-
ResearchGate. Film coating techniques to reduce hygroscopicity. [Link]
-
Ardena. (2021). Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]
-
Particle Technology Labs. (2022). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). [Link]
-
Pharma Innovation. API Hygroscopicity. [Link]
-
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
SK pharmteco. Dynamic Vapor Sorption. [Link]
-
Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University. [Link]
-
ResearchGate. (2025). Hygroscopic gravimetric quantitative chemical analysis. Review. [Link]
-
Raparthi, N., et al. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques. [Link]
-
Request PDF. The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. [Link]
-
OUCI. Improving the solubility, hygroscopicity and permeability of enrofloxacin by forming 1:2 pharmaceutical salt cocrystal... [Link]
-
Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]
-
Starshinechemical. Piperidine Hydrochloride (Low water content). [Link]
-
P212121. Piperidine hydrochloride. [Link]
-
BTC. (2025). What are the storage stability of Piperidine Series compounds over time? [Link]
Sources
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globethesis.com [globethesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. particletechlabs.com [particletechlabs.com]
- 11. skpharmteco.com [skpharmteco.com]
- 12. ardena.com [ardena.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. mt.com [mt.com]
- 15. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 16. mt.com [mt.com]
- 17. pacificbiolabs.com [pacificbiolabs.com]
- 18. atslab.com [atslab.com]
- 19. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 20. Piperidine hydrochloride | 6091-44-7 [amp.chemicalbook.com]
- 21. mdpi.com [mdpi.com]
- 22. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. alfa-chemclinix.com [alfa-chemclinix.com]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. researchgate.net [researchgate.net]
- 27. New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability [mdpi.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Pyrazole Functionalization
Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselectivity in their pyrazole-based syntheses. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our goal is to not only provide protocols but to explain the underlying principles that govern regioselectivity, empowering you to troubleshoot and optimize your own experimental designs.
Part 1: Frequently Asked Questions (FAQs) on Regioselectivity
This section addresses the most common questions regarding the control of regioselectivity in pyrazole functionalization.
Q1: My N-alkylation of an unsymmetrically substituted pyrazole is giving me a mixture of regioisomers. What are the key factors I need to consider to improve selectivity?
A1: Achieving regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a frequent challenge due to the presence of two reactive nitrogen atoms. The outcome of the reaction is a delicate balance of steric and electronic effects, as well as reaction conditions.[1][2]
-
Steric Hindrance: Bulky substituents on the pyrazole ring will often direct the incoming alkyl group to the less sterically hindered nitrogen atom.[3] For instance, a large group at the C5 position will favor alkylation at the N1 position.
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring plays a crucial role. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen. Conversely, electron-donating groups can enhance the nucleophilicity of the neighboring nitrogen.
-
Reaction Conditions:
-
Base and Counter-ion: The choice of base and the resulting counter-ion can significantly influence the regioselectivity. For example, using a potassium base may favor one isomer, while a sodium base might favor the other due to differences in coordination with the pyrazole anion.[1]
-
Solvent: The polarity and coordinating ability of the solvent can affect the aggregation state of the pyrazole anion and the nature of the transition state, thereby influencing the isomeric ratio.
-
Leaving Group: The nature of the leaving group on the alkylating agent can also play a role in the regioselectivity of the reaction.
-
A systematic approach to optimizing your N-alkylation is to screen a variety of bases, solvents, and temperatures.
Q2: I am struggling with controlling the regioselectivity of C-H functionalization on my pyrazole core. What are the general principles for directing functionalization to the C3, C4, or C5 positions?
A2: Direct C-H functionalization is a powerful tool for elaborating the pyrazole scaffold, but controlling regioselectivity can be complex. The inherent reactivity of the pyrazole ring and the use of directing groups are the two primary strategies for achieving selectivity.[4][5]
-
Inherent Reactivity:
-
C4-Position: The C4 position is generally the most electron-rich and is therefore susceptible to electrophilic aromatic substitution.[3][4]
-
C5-Position: The C5 position is the most acidic carbon proton and is prone to deprotonation by strong bases, making it a prime target for functionalization via metallation.[4][6]
-
C3-Position: The C3 position is generally less reactive towards both electrophiles and bases, making its direct functionalization more challenging without the use of directing groups.
-
-
Directing Groups: The introduction of a directing group, typically at the N1 position, is a highly effective strategy for controlling the regioselectivity of C-H functionalization.[6] Common directing groups for pyrazole functionalization include pyridyl, pyrimidyl, and amide moieties. These groups coordinate to a transition metal catalyst and direct the functionalization to a specific C-H bond, often at the C5 position.
Q3: My halogenation of a substituted pyrazole is not selective. What are the best practices for achieving regioselective halogenation?
A3: Regioselective halogenation of pyrazoles is a common requirement in synthetic sequences. The C4 position is the most common site for electrophilic halogenation.[7][8]
-
Reagent Choice: The choice of halogenating agent is critical. Milder, more selective reagents are often preferred over harsher ones. For example, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are frequently used for regioselective bromination and chlorination at the C4 position, respectively.[9][10]
-
Reaction Conditions: The reaction conditions, including the solvent and temperature, can be optimized to improve selectivity. For instance, performing the reaction at a lower temperature can often minimize the formation of side products.
-
Substituent Effects: The existing substituents on the pyrazole ring will influence the position of halogenation. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups can deactivate it. The position of these groups will direct the incoming halogen.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues.
Troubleshooting Poor Regioselectivity in N-Alkylation
Issue: You are observing a nearly 1:1 mixture of N1 and N2 alkylated products for your 3-substituted pyrazole.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor N-alkylation regioselectivity.
Detailed Protocol: Screening Reaction Conditions for Regioselective N-Alkylation
-
Setup: Prepare a parallel reaction setup with your 3-substituted pyrazole and alkylating agent.
-
Base Screening: In separate reactions, use NaH, K₂CO₃, and Cs₂CO₃ as the base in a common solvent like DMF.
-
Solvent Screening: Using the most promising base from the previous step, screen different solvents such as THF, acetonitrile, and DMSO.
-
Temperature Optimization: For the best base/solvent combination, run the reaction at different temperatures (e.g., 0 °C, room temperature, and 50 °C).
-
Analysis: Analyze the crude reaction mixture of each condition by ¹H NMR or LC-MS to determine the regioisomeric ratio.
| Condition | Base | Solvent | Temperature (°C) | Observed N1:N2 Ratio |
| 1 | NaH | DMF | 25 | [Example Data: 1.2:1] |
| 2 | K₂CO₃ | DMF | 25 | [Example Data: 1:1.5] |
| 3 | Cs₂CO₃ | DMF | 25 | [Example Data: 3:1] |
| 4 | Cs₂CO₃ | THF | 25 | [Example Data: 2.5:1] |
| 5 | Cs₂CO₃ | Acetonitrile | 25 | [Example Data: 4:1] |
| 6 | Cs₂CO₃ | Acetonitrile | 0 | [Example Data: 6:1] |
Table 1: Example data from a screening experiment to optimize N-alkylation regioselectivity.
Troubleshooting C-H Functionalization: C4 vs. C5 Selectivity
Issue: You are attempting a directed C-H arylation at the C5 position of your N1-substituted pyrazole, but you are observing significant arylation at the C4 position.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor C5-selectivity in C-H functionalization.
Detailed Protocol: Introduction and Removal of a C4-Blocking Group
This protocol uses bromine as a removable blocking group to achieve selective C5-functionalization.
-
C4-Bromination:
-
Dissolve your N1-substituted pyrazole in a suitable solvent like CCl₄ or CH₂Cl₂.[11]
-
Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction and purify the C4-bromo-pyrazole.
-
-
C5-Directed Functionalization:
-
Perform your desired directed C-H functionalization on the C4-bromo-pyrazole. The bromine at C4 will prevent reaction at this site.
-
-
C4-Debromination:
-
Method 1 (Catalytic Hydrogenation): Dissolve the C4-bromo-C5-functionalized pyrazole in a solvent like ethanol or methanol. Add a catalytic amount of Pd/C and a base such as triethylamine. Stir under an atmosphere of hydrogen until the debromination is complete.
-
Method 2 (Reductive Dehalogenation): Treat the C4-bromo-C5-functionalized pyrazole with a reducing agent like zinc dust in acetic acid.
-
Part 3: Authoritative Grounding & Comprehensive References
The information provided in this technical support center is grounded in established chemical principles and supported by the peer-reviewed literature.
References
-
Grotjahn, D. B., et al. (2002). New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. The Journal of Organic Chemistry, 67(26), 9200–9209. [Link]
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]
-
Yilmaz, I., & Ceylan, S. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistryOpen. [Link]
-
Kokorekin, V. A., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4838. [Link]
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Grotjahn, D. B., et al. (2002). New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2025). Advances in Pyrazolone Functionalization: A Review Since 2020. ResearchGate. [Link]
-
Grotjahn, D. B., et al. (2002). New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. ACS Publications. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Grotjahn, D. B., et al. (2002). New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. The Journal of Organic Chemistry. [Link]
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(10335). [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4633. [Link]
-
Levin, M. D., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
-
Thombal, R. S., & Lee, Y. R. (2019). Control experiment and explanation of high regioselectivity. ResearchGate. [Link]
-
Various Authors. (2023). Optimization of reaction conditions. ResearchGate. [Link]
-
Levin, M. D., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. R Discovery. [Link]
-
Iaroshenko, V. O., et al. (2012). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 77(17), 7577–7585. [Link]
-
Zora, M., & Yilmaz, I. (2025). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. ResearchGate. [Link]
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]
-
Various Authors. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. National Institutes of Health. [Link]
-
Various Authors. (2020). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]
-
Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(10), 2658–2661. [Link]
-
Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5899. [Link]
-
Zhao, Y., et al. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]
-
Wang, C., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed. [Link]
-
Al-Majid, A. M., et al. (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. Molecules, 26(9), 2686. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Engle, K. M., et al. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. PubMed. [Link]
-
Baxter, R. D., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. [Link]
-
Li, Y., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
-
Various Authors. (2018). Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Engle, K. M., et al. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. National Institutes of Health. [Link]
-
Begtrup, M., & Larsen, P. (1990). Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. The Journal of Organic Chemistry, 55(21), 6049–6053. [Link]
-
Altman, R. A., & Buchwald, S. L. (2006). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
-
Reddit User. (2022). Regioselectivity in pyrazole EAS. Reddit. [Link]
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(1H-pyrazol-1-yl)piperidine Hydrochloride
Welcome to the dedicated technical support resource for 4-(1H-pyrazol-1-yl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this compound. Here, we will delve into its stability profile, potential degradation pathways, and provide practical troubleshooting advice to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from its two core heterocyclic structures: the piperidine ring and the pyrazole ring. The piperidine moiety, specifically the tertiary amine, is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[1][2] The pyrazole ring is generally aromatic and stable, but can be susceptible to photodegradation. The hydrochloride salt form enhances solubility in aqueous solutions, but also creates a slightly acidic environment that could influence hydrolytic stability under certain conditions.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. A tightly sealed container is crucial to protect it from atmospheric moisture and oxygen. For solutions, it is advisable to use them fresh or store them at low temperatures (2-8 °C) for short periods. Long-term storage of solutions is generally not recommended without proper stability studies. The discoloration of piperidine solutions, often to a yellow or brown hue, can be an indicator of oxidation.[1]
Q3: What are the most probable degradation pathways for this molecule under stress conditions?
A3: Based on the chemical functionalities present, the most likely degradation pathways for this compound are oxidation and photodegradation. Hydrolysis is less likely under neutral or mildly acidic conditions due to the stability of the N-C bond connecting the two rings and the general stability of the pyrazole ring. However, under harsh acidic or basic conditions, cleavage could be forced. Thermal degradation might lead to more complex decomposition products.
Q4: Are there any known incompatibilities with common excipients?
A4: While specific drug-excipient interaction studies for this compound are not widely published, general principles suggest potential incompatibilities. Excipients with oxidizing impurities, such as peroxides in povidone or polyethylene glycols (PEGs), could promote the degradation of the piperidine ring.[3] Additionally, reactive excipients like those containing aldehyde functional groups (e.g., lactose, mannitol) could potentially interact with the piperidine nitrogen, although this is less common for tertiary amines.[3] It is always recommended to perform compatibility studies with your intended formulation excipients.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Appearance of Extra Peaks in HPLC Analysis of a Stored Solution
-
Scenario: You've prepared a stock solution of this compound in methanol or water/acetonitrile and after a day or two at room temperature, you observe new, smaller peaks in your chromatogram.
-
Probable Cause: This is a classic sign of degradation. The most likely culprit is oxidation of the piperidine ring, leading to the formation of the N-oxide or other minor oxidative products.[2] If the solution was exposed to light, photodegradation could also be a contributing factor.
-
Solutions & Proactive Measures:
-
Fresh is Best: Always prepare solutions fresh for immediate use.
-
Cold Storage: If short-term storage is necessary, keep the solution refrigerated at 2-8 °C and protected from light.
-
Inert Atmosphere: For sensitive applications, consider degassing your solvent and blanketing the solution with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Method Validation: Ensure your analytical method is stability-indicating, meaning it can resolve the parent compound from its degradation products.[4][5] This can be confirmed through forced degradation studies.
-
Problem 2: Inconsistent Results in Biological Assays
-
Scenario: You are observing variable potency or activity of your compound in cell-based or other biological assays over time.
-
Probable Cause: The degradation of your compound into less active or inactive species is a likely cause. The formation of degradation products can lower the effective concentration of the active parent compound.
-
Solutions & Proactive Measures:
-
Confirm Purity: Regularly check the purity of your stock solutions using a validated analytical method (e.g., HPLC-UV).
-
Vehicle Control: Ensure that the solvent (vehicle) used to dissolve the compound is not contributing to its degradation. Run a vehicle control in your assays.
-
Assay Conditions: Be mindful of the assay conditions. Prolonged incubation at 37°C in an oxygen-rich environment can accelerate degradation.
-
Problem 3: Discoloration of the Solid Compound or Solutions
-
Scenario: Your solid this compound, or a solution of it, has developed a yellow or brownish tint.
-
Probable Cause: Discoloration is often a visual indicator of oxidation.[1] Piperidine-containing compounds are known to discolor upon exposure to air and light.
-
Solutions & Proactive Measures:
-
Assess Usability: The usability of the discolored material depends on the sensitivity of your application. For quantitative studies or in vivo experiments, it is highly recommended to use a pure, non-discolored batch or to repurify the material.
-
Proper Storage: Re-evaluate your storage conditions. Ensure the container is airtight and stored away from light and heat sources.
-
Purification: If necessary, the compound can be repurified, for example, by recrystallization, to remove the colored impurities.
-
Proposed Degradation Pathways
Based on the chemical nature of 4-(1H-pyrazol-1-yl)piperidine, the following degradation pathways are proposed under forced stress conditions.
Oxidative Degradation
The tertiary amine in the piperidine ring is the most likely site for oxidation.
Caption: Proposed oxidative degradation pathway.
Photodegradation
Exposure to UV light can induce radical-mediated reactions, potentially leading to the cleavage of the pyrazole ring or other complex transformations.
Caption: Proposed photodegradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][6][7]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter, heating block or water bath, photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. If no degradation is observed, repeat with 30% H₂O₂.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by a suitable HPLC-UV method. A control sample (unstressed) should be analyzed concurrently.
Data Analysis: Compare the chromatograms of the stressed samples with the control. Look for new peaks and a decrease in the peak area of the parent compound. Aim for 5-20% degradation for optimal results.
| Stress Condition | Reagent/Condition | Time | Temperature | Expected Outcome |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24-48 h | 60°C | Minor to moderate degradation |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 24-48 h | RT / 60°C | Minor to moderate degradation |
| Oxidation | 3% - 30% H₂O₂ | 24 h | RT | Significant degradation expected |
| Thermal (Solid) | Dry Heat | 48 h | 105°C | Minor degradation |
| Photolytic | ICH Q1B | As per guideline | RT | Potential for moderate degradation |
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop a simple and reliable RP-HPLC method that can separate this compound from its degradation products.
Starting HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or a more specific wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development Workflow:
Caption: Workflow for stability-indicating method development.
Troubleshooting HPLC Method Development:
-
Poor Peak Shape: If you observe peak tailing, especially for the parent amine, it may be due to secondary interactions with residual silanols on the column. Try a mobile phase with a higher ionic strength or a different pH. Using a column with end-capping can also help. The appearance of two peaks for a pure piperidine compound can sometimes be due to ionization effects on the column.[8]
-
Poor Resolution: If degradation product peaks co-elute with the parent peak, adjust the gradient slope or the mobile phase composition. Trying a different column chemistry (e.g., phenyl-hexyl) may also provide the necessary selectivity.
References
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
-
A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. [Link]
-
Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]
-
Acid-catalyzed hydrolysis of 1-piperoylpiperidine. Sciencemadness.org. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Forced degradation studies of Brexpiprazole. ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry. [Link]
-
Identification and characterization of stressed degradation products of Piperine. Royal Society of Chemistry. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. SciSpace. [Link]
-
Piperidine from the hydrolysis of piperine. Sciencemadness.org. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
-
Forced degradation as an integral part of HPLC stability-indicating method development. GSC Biological and Pharmaceutical Sciences. [Link]
-
Forced degradation studies. MedCrave online. [Link]
-
Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Characterization of its Degradation Products. An-Najah University Journal for Research. [Link]
-
4-(1H-Pyrazol-1-yl)piperidine. PubChem. [Link]
-
Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. [Link]
-
4-(1H-pyrazol-1-yl)piperidine dihydrochloride. ChemBK. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
"solvent effects on the reactivity of 4-(1H-pyrazol-1-yl)piperidine"
Welcome to the technical support guide for 4-(1H-pyrazol-1-yl)piperidine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the experimental nuances associated with this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions, focusing specifically on how the choice of solvent can profoundly impact reaction outcomes. Our guidance is rooted in established chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Part 1: Troubleshooting Guide for Common Synthetic Issues
This section addresses specific problems you may encounter during the chemical modification of 4-(1H-pyrazol-1-yl)piperidine. Each issue is presented in a question-and-answer format, detailing the underlying cause and providing actionable, step-by-step solutions.
Q1: "I am attempting an N-alkylation on the piperidine nitrogen, but my reaction yield is consistently low. What could be the cause and how can I fix it?"
A1: Root Cause Analysis & Optimization Strategy
Low yields in the N-alkylation of the piperidine moiety often stem from a mismatch between the solvent system and the reaction mechanism (typically SN2), or from reduced nucleophilicity of the piperidine nitrogen.
-
The Role of the Solvent: The piperidine nitrogen is a potent nucleophile. However, its effectiveness can be hampered by the solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are excellent at dissolving ionic reagents but can significantly hinder SN2 reactions. They form a "solvent cage" around the piperidine nitrogen through hydrogen bonding, stabilizing it and increasing the energy required for it to attack the electrophile.[1][2] This stabilization of the nucleophile can depress the rate of SN2 reactions.[2][3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice for SN2 reactions.[1] They can dissolve the necessary reagents without strongly solvating the nucleophile, leaving it "bare" and highly reactive.[4] For instance, using K2CO3 in DMSO has been shown to be effective for N-alkylation reactions of similar heterocyclic systems.[5]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are often poor choices due to the low solubility of the piperidine salt and many common alkylating agents.
-
Troubleshooting Protocol: Optimizing Piperidine N-Alkylation
-
Solvent Exchange: If you are using a protic solvent like ethanol, switch to a polar aprotic solvent. Acetonitrile or DMF are excellent starting points.
-
Base Selection: Ensure you are using a non-nucleophilic base to deprotonate the piperidine hydrochloride salt if that is your starting material. A tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard.
-
Temperature Control: While heating can increase reaction rates, excessive temperatures in solvents like DMF can lead to decomposition. Aim for a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Reagent Purity: Ensure your alkylating agent and solvent are anhydrous, as water can compete as a nucleophile or react with the base.
Q2: "When I try to perform a reaction on the pyrazole ring, such as another alkylation or an electrophilic substitution, I get a mixture of products or no reaction at all. How can solvent choice improve my outcome?"
A2: Controlling Reactivity and Regioselectivity of the Pyrazole Ring
The pyrazole ring presents its own set of challenges, primarily concerning regioselectivity. The two nitrogen atoms in the pyrazole ring have different electronic properties, and the choice of solvent can influence which one is more reactive.[6]
-
Challenge 1: N-Alkylation Regioselectivity: Alkylation of the pyrazole N-H can potentially occur at two different nitrogen atoms, leading to regioisomers, which can be difficult to separate.[7]
-
Mechanism: The reaction proceeds via a pyrazolate anion intermediate. The solvent and counter-ion (from the base) can influence the charge distribution on this anion.
-
Solvent Influence:
-
Polar Aprotic Solvents (DMSO, DMF): These solvents are highly effective at promoting N1-alkylation, especially with bases like K2CO3.[5][8] They effectively solvate the cation (e.g., K+) without strongly interacting with the pyrazolate anion, often leading to substitution at the less sterically hindered nitrogen.[9]
-
Fluorinated Alcohols (TFE, HFIP): Studies have shown that fluorinated alcohols as solvents can dramatically increase regioselectivity in pyrazole formation and functionalization, likely through specific hydrogen-bonding interactions that favor one tautomer over another.[7]
-
-
-
Challenge 2: Electrophilic Substitution (e.g., Iodination):
-
Mechanism: This reaction involves the attack of an electrophile (e.g., I+) on the electron-rich pyrazole ring. The solvent must be inert to the electrophile.
-
Solvent Influence: Solvents like CCl4 or even water have been used successfully for the halogenation of pyrazoles with reagents like N-halosuccinimides (NXS).[10] The choice depends on the stability of the electrophilic reagent and the solubility of the starting material.
-
Troubleshooting Protocol: A Workflow for Investigating Solvent Effects
The following diagram illustrates a systematic workflow for optimizing solvent conditions for a new reaction involving 4-(1H-pyrazol-1-yl)piperidine.
Caption: A systematic workflow for solvent screening to optimize reaction conditions.
Part 2: Frequently Asked Questions (FAQs)
Q3: What are the general solubility characteristics of 4-(1H-pyrazol-1-yl)piperidine?
A3: Given its structure, which contains both hydrogen-bond donating (N-H groups) and accepting (N atoms) sites, 4-(1H-pyrazol-1-yl)piperidine is a polar molecule. It exhibits good solubility in polar protic solvents like methanol and water, and polar aprotic solvents like DMSO and DMF. Its solubility is expected to be lower in nonpolar solvents such as hexanes or toluene. For reactions, it is often used as a hydrochloride salt, which further increases its solubility in polar media.
Q4: How does solvent polarity, in general, influence reaction rates and mechanisms?
A4: The influence of solvent polarity is best understood through the Hughes-Ingold rules, which consider the charge of the reactants and the transition state.[11]
-
Reactions where charge is created: If neutral reactants form a charged transition state (common in SN1 reactions), increasing solvent polarity will stabilize the transition state more than the reactants, thus accelerating the reaction.[2][11]
-
Reactions where charge is dispersed: If charged reactants form a less charged transition state, increasing solvent polarity will stabilize the reactants more, slowing the reaction.
-
SN2 vs. SN1:
-
SN1 reactions are favored by polar protic solvents, which can stabilize both the carbocation intermediate and the leaving group anion through strong solvation (e.g., hydrogen bonding).[2][3]
-
SN2 reactions are typically fastest in polar aprotic solvents. These solvents stabilize the accompanying cation but leave the nucleophile relatively unsolvated and highly reactive. Protic solvents can slow SN2 reactions by solvating and deactivating the nucleophile.[2][3]
-
Q5: Can the piperidine ring conformation be affected by the solvent?
A5: Yes. Like cyclohexane, the piperidine ring prefers a chair conformation. It can exist in two rapidly interconverting chair forms, with the N-H bond being either axial or equatorial. In nonpolar solvents, the equatorial conformation is generally more stable. However, in polar solvents, the axial conformer may become more stable due to favorable dipole interactions with the solvent.[12] While this rapid interconversion means it is not usually a primary concern for reactivity, strong coordinating solvents could potentially influence the steric environment around the nitrogen atom.
Part 3: Data Summary & Protocols
Table 1: Solvent Properties and Their Expected Impact on Reactions
| Solvent | Dielectric Constant (ε) | Type | Expected Effect on Piperidine N-Alkylation (SN2) | Expected Effect on Pyrazole N-Alkylation |
| Water | 78.4 | Polar Protic | Slow: Strong H-bonding deactivates the piperidine nucleophile.[1][3] | Can be used, but may lead to hydrolysis of sensitive electrophiles. |
| Methanol | 32.6 | Polar Protic | Slow to Moderate: H-bonding is present but less intense than in water.[4] | Often used but may not provide optimal regioselectivity.[7] |
| Ethanol | 24.6 | Polar Protic | Slow to Moderate: Similar to methanol. | A common, but not always ideal, solvent for pyrazole synthesis.[7] |
| DMSO | 47.2 | Polar Aprotic | Fast: Excellent solvent for SN2; solvates cation, leaves nucleophile "bare". | Excellent: Often promotes high regioselectivity for N1-alkylation.[5][8] |
| DMF | 36.7 | Polar Aprotic | Fast: Similar to DMSO, a standard choice for SN2 reactions.[4] | Good: Effective for promoting N-alkylation. |
| Acetonitrile | 36.6 | Polar Aprotic | Fast: Good choice, less viscous and lower boiling point than DMF/DMSO. | Good: Widely used in various N-arylation and alkylation protocols.[13] |
| Toluene | 2.4 | Nonpolar | Very Slow: Poor solubility of reactants is likely. | Not recommended due to poor solubility of the pyrazolate salt. |
Experimental Protocol: Solvent Screening for Piperidine N-Alkylation
This protocol outlines a parallel synthesis approach to quickly identify the optimal solvent for the N-alkylation of 4-(1H-pyrazol-1-yl)piperidine with a model electrophile (e.g., benzyl bromide).
-
Preparation: In a glovebox or under an inert atmosphere (N2 or Argon), arrange five reaction vials, each with a magnetic stir bar.
-
Reagent Addition:
-
To each vial, add 4-(1H-pyrazol-1-yl)piperidine (1.0 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq).
-
-
Solvent Addition:
-
To Vial 1, add anhydrous Ethanol (to a concentration of 0.1 M).
-
To Vial 2, add anhydrous Acetonitrile (to 0.1 M).
-
To Vial 3, add anhydrous DMF (to 0.1 M).
-
To Vial 4, add anhydrous DMSO (to 0.1 M).
-
To Vial 5, add anhydrous Toluene (to 0.1 M).
-
-
Initiation: Add the alkylating agent, benzyl bromide (1.1 eq), to each vial.
-
Reaction: Seal all vials and place them in a heating block set to a uniform temperature (e.g., 70 °C). Allow the reactions to stir for a set time (e.g., 4 hours).
-
Analysis:
-
After the reaction time, cool the vials to room temperature.
-
Take a small aliquot from each reaction mixture, dilute it with a suitable solvent (e.g., methanol), and analyze by LC-MS to determine the percent conversion to the desired product.
-
Compare the results to identify the solvent that provides the highest conversion in the allotted time.
-
-
Confirmation: The most promising solvent(s) can be used in a larger-scale reaction where the product can be isolated, purified, and characterized by NMR to confirm its structure and assess purity.
References
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 7. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects - Wikipedia [en.wikipedia.org]
- 12. Piperidine - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup Procedures for Reactions with Piperidine Salts
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding workup procedures for reactions involving piperidine and its salts. Our goal is to equip you with the expertise and practical insights needed to navigate common challenges and ensure the integrity of your experimental outcomes.
Introduction: The Dual Nature of Piperidine in Synthesis
Piperidine is a widely utilized secondary amine in organic synthesis, valued both as a base and a nucleophilic catalyst.[1][2] Its basicity is central to its role in deprotection steps, most notably the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group in solid-phase peptide synthesis (SPPS).[1][3][4] However, its basicity and high water solubility can present significant challenges during the reaction workup and product purification phases.[5][6] The formation of piperidine salts, either intentionally or as byproducts, further complicates these procedures. This guide is structured to address these challenges in a practical, question-and-answer format, providing not just protocols but the scientific reasoning behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries and issues encountered when working with piperidine and its salts.
FAQ 1: My piperidine reagent has turned yellow. Can I still use it?
Answer: The yellow or brown discoloration of piperidine upon storage is a common issue, typically caused by oxidation due to exposure to air and light.[5] For many applications, such as Fmoc deprotection in peptide synthesis where piperidine is used in large excess, this minor impurity may not significantly impact the reaction outcome.[5] However, for sensitive reactions or when high purity is critical, purification is recommended. The most effective method to remove these colored impurities is distillation.[5][7] To prevent discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protected from light.[7]
FAQ 2: After my reaction, I'm struggling to remove excess piperidine. What is the best approach?
Answer: The high boiling point (106 °C) and water miscibility of piperidine can make its removal by simple evaporation or aqueous washing inefficient.[8] An acid-base extraction is the most effective method. By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1 M HCl), the basic piperidine will be protonated to form the water-soluble piperidine hydrochloride salt, which will partition into the aqueous layer.[9][10] This allows for the separation of your desired product, assuming it is not basic and remains in the organic layer.
FAQ 3: I've noticed a crystalline precipitate in my piperidine/DMF solution for Fmoc deprotection. What is it and how should I handle it?
Answer: Crystallization in a piperidine/DMF solution is often due to the formation of a salt.[7] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases, such as HCl that might be present in the lab environment, to form piperidine hydrochloride.[7][11] If you observe this, it is best to discard the solution and prepare a fresh one to ensure accurate concentration and reactivity.[5] To prevent this, ensure your storage container is tightly sealed.[7]
Part 2: Troubleshooting Guide - Workup & Purification
This section provides detailed solutions to specific problems you might encounter during the workup of reactions involving piperidine salts.
Problem 1: Isolating a basic product from a reaction where piperidine was used as a catalyst.
Scenario: You have performed a reaction, for instance, a Knoevenagel condensation, using a catalytic amount of piperidine.[1][2] Your final product is also a basic compound. A simple acid wash would result in both your product and the piperidine catalyst moving into the aqueous layer.
Solution: pH-Controlled Extraction
The key is to exploit the difference in basicity (pKa) between your product and piperidine (pKa of piperidinium ion is ~11.1).[3]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Buffered Wash: Instead of a strong acid, wash the organic layer with a buffered aqueous solution at a pH that is high enough to keep your product in its neutral, organic-soluble form but low enough to protonate the more basic piperidine. A bicarbonate solution (pH ~8.3) or a phosphate buffer can be effective.
-
Separation: Separate the aqueous layer, which now contains the piperidine salt.
-
Drying and Concentration: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your product.[9]
Problem 2: Removing piperidine hydrochloride or piperidine trifluoroacetate salts from the reaction mixture.
Scenario: Your reaction has produced a piperidine salt (e.g., piperidine hydrochloride or trifluoroacetate) as a byproduct, and it is co-precipitating with your product or is soluble in your extraction solvent.
Solution: Liquid-Liquid Extraction or Recrystallization
Method A: Acid-Base Extraction Workflow
This method is ideal if your desired product is neutral or acidic.
Caption: Workflow for removing piperidine salts via extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture in an organic solvent such as ethyl acetate.
-
Aqueous Wash: Wash the organic solution with water or a dilute basic solution like sodium bicarbonate. Piperidine hydrochloride is highly soluble in water (>1500 g/L).[12][13] This will dissolve the salt and move it to the aqueous phase.
-
Separation: Separate the aqueous layer. Repeat the wash if necessary.
-
Final Steps: Wash the organic layer with brine, dry over an anhydrous salt, and concentrate to isolate your product.[14]
Method B: Recrystallization
If your product is a solid, recrystallization can be an effective purification method.
| Solvent System Component | Role | Example |
| Solvent | Dissolves the product at high temperatures but not at low temperatures. | Ethanol, Isopropanol, Acetonitrile[15] |
| Anti-solvent | Product is poorly soluble, but it is miscible with the primary solvent. | Water, Hexanes |
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent in which your product has good solubility at elevated temperatures and poor solubility at room temperature, while the piperidine salt has different solubility characteristics.[9]
-
Dissolution: Dissolve the crude material in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.[9]
-
Crystallization: Allow the solution to cool slowly to induce crystallization of your pure product.[9]
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
Problem 3: Product purification after Fmoc deprotection in solid-phase peptide synthesis (SPPS).
Scenario: After cleaving your peptide from the resin, you need to remove the byproducts of Fmoc deprotection, primarily the dibenzofulvene-piperidine adduct.
Solution: Precipitation and Washing
The standard procedure involves precipitating the cleaved peptide in a solvent in which the adduct is soluble.
Caption: Post-cleavage workup for Fmoc-SPPS.
Step-by-Step Protocol:
-
Cleavage: Perform the peptide cleavage from the resin using a suitable cleavage cocktail (e.g., TFA-based).
-
Precipitation: Add the cleavage solution dropwise to a large volume of cold diethyl ether with stirring. This will cause the peptide to precipitate.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration. The dibenzofulvene-piperidine adduct is generally soluble in diethyl ether and will remain in the supernatant.[4]
-
Washing: Wash the peptide pellet multiple times with cold diethyl ether to remove any remaining adduct and scavengers.
-
Drying: Dry the crude peptide under vacuum. Further purification is typically achieved by HPLC.
References
- BenchChem. (2025).
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
- BenchChem. (2025). Common challenges in working with piperidine-based compounds.
-
National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US2868793A - Purification of piperidines.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Purification techniques for Piperidine-1-carbonyl azide.
- Blog. (2025).
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- American Chemical Society. (2022).
- Humana Press. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols.
- Sciencemadness Discussion Board. (2015). CWE of Piperidine.
- BenchChem. (2025).
- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- Sciencemadness.org. (2018).
- ResearchGate. (2025). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent | Request PDF.
- ResearchGate. (n.d.).
- ResearchGate. (2014).
- Googleapis.com. (2008).
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.
- ResearchGate. (2018).
-
MDPI. (n.d.). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. Retrieved from [Link]
- ACS Publications. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
- YouTube. (2023). Making Piperidine to piss off my FBI Agent.
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sciencemadness Discussion Board - CWE of Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. researchgate.net [researchgate.net]
- 12. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ycdehongchem.com [ycdehongchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 4-(1H-pyrazol-1-yl)piperidine hydrochloride: An NMR and Mass Spectrometry Comparison
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a non-negotiable cornerstone of scientific rigor. The seemingly minor rearrangement of an atom can lead to a complete loss of biological activity or the emergence of unforeseen toxicity. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the validation of 4-(1H-pyrazol-1-yl)piperidine hydrochloride, a common heterocyclic scaffold in pharmaceutical research.
This document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and data interpretation, reflecting the thought process of an experienced analytical scientist. We will compare the expected spectral data for our target compound with a potential isomeric impurity, 4-(1H-pyrazol-4-yl)piperidine hydrochloride, to illustrate the discerning power of these techniques.
The Imperative of Orthogonal Spectroscopic Validation
In drug discovery, the adage "trust but verify" is paramount. A synthetic scheme may be elegantly designed, but side reactions can lead to isomeric impurities that are difficult to separate chromatographically. Relying on a single analytical technique can be misleading. Therefore, a combination of orthogonal methods—techniques that measure different molecular properties—is essential for robust structural elucidation.[1][2] NMR spectroscopy, which probes the magnetic environments of atomic nuclei, and mass spectrometry, which measures the mass-to-charge ratio of a molecule and its fragments, provide a powerful, complementary dataset for unequivocal structure confirmation.[1][3]
Analytical Workflow: A Holistic Approach
The validation process is not a linear series of independent experiments but an integrated workflow. Each step informs the next, building a cohesive body of evidence.
Caption: Integrated workflow for the synthesis and spectroscopic validation of this compound.
Part 1: ¹H NMR Spectroscopy - A Fingerprint of the Proton Environment
Proton NMR (¹H NMR) is arguably the most informative technique for initial structural assessment. It provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the salt and allows for the observation of exchangeable N-H protons.[4]
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Temperature: 298 K
-
Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
Predicted ¹H NMR Spectrum and Interpretation
The formation of the hydrochloride salt protonates the basic piperidine nitrogen, significantly influencing the chemical shifts of adjacent protons. This downfield shift is a key diagnostic feature.[4]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆) for 4-(1H-pyrazol-1-yl)piperidine HCl
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-3', H-5' (pyrazole) | ~7.95 | d | ~2.5 | Protons on the pyrazole ring, with H-5' being slightly downfield due to proximity to the piperidine ring. |
| H-4' (pyrazole) | ~6.30 | t | ~2.5 | The proton at the 4-position of the pyrazole ring, coupled to both H-3' and H-5'.[5] |
| H-1 (piperidine, CH) | ~4.50 | tt | ~12.0, ~4.0 | The methine proton at the point of attachment to the pyrazole nitrogen, shifted downfield due to the N-substitution. |
| H-2ax, H-6ax (piperidine, CH₂) | ~3.40 | ddd | ~12.5, ~12.0, ~3.0 | Axial protons adjacent to the protonated nitrogen, significantly deshielded. |
| H-2eq, H-6eq (piperidine, CH₂) | ~3.10 | ddd | ~12.5, ~4.0, ~2.5 | Equatorial protons adjacent to the protonated nitrogen, also deshielded but typically upfield of the axial protons. |
| H-3ax, H-5ax (piperidine, CH₂) | ~2.20 | qd | ~12.0, ~3.0 | Axial protons β to the nitrogen. |
| H-3eq, H-5eq (piperidine, CH₂) | ~2.05 | ddd | ~12.0, ~4.0, ~2.5 | Equatorial protons β to the nitrogen. |
| N-H (piperidine) | ~9.5 (broad) | s | - | The acidic proton of the piperidinium ion, often a broad singlet. |
Comparison with an Isomeric Impurity: 4-(1H-pyrazol-4-yl)piperidine HCl
A potential side product in the synthesis could be the isomer where the piperidine ring is attached to the C4 position of the pyrazole. ¹H NMR provides a clear distinction.
Table 2: Predicted ¹H NMR Differences for the Isomeric Impurity
| Proton Assignment | Expected Change for 4-(1H-pyrazol-4-yl)piperidine HCl | Rationale |
| Pyrazole Protons | Two singlets of equal integration (H-3' and H-5'). | The C4-substituted pyrazole has two chemically equivalent protons at positions 3 and 5. |
| Pyrazole N-H | A broad singlet around 13 ppm. | The unsubstituted pyrazole N-H proton is acidic and will appear significantly downfield. |
| Piperidine H-1 | A multiplet shifted upfield compared to the N-substituted isomer. | The piperidine ring is now attached via a C-C bond, removing the strong deshielding effect of the pyrazole nitrogen. |
Part 2: ¹³C NMR Spectroscopy - Mapping the Carbon Skeleton
Carbon NMR (¹³C NMR) complements the ¹H NMR data by providing a map of the carbon framework of the molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, observing at the appropriate carbon frequency (e.g., 100 MHz).
-
Data Acquisition:
-
Technique: Proton-decoupled.
-
Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Predicted ¹³C NMR Spectrum and Interpretation
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) for 4-(1H-pyrazol-1-yl)piperidine HCl
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-3' (pyrazole) | ~140.0 | Deshielded due to attachment to two nitrogen atoms. |
| C-5' (pyrazole) | ~128.0 | Upfield relative to C-3' as it is adjacent to only one nitrogen. |
| C-4' (pyrazole) | ~106.0 | The most shielded of the pyrazole carbons.[6] |
| C-1 (piperidine, CH) | ~58.0 | The carbon directly attached to the pyrazole nitrogen. |
| C-2, C-6 (piperidine, CH₂) | ~48.0 | Carbons adjacent to the protonated nitrogen are shifted downfield. |
| C-3, C-5 (piperidine, CH₂) | ~30.0 | Carbons β to the nitrogen, less affected by the positive charge. |
Comparison with the Isomeric Impurity
¹³C NMR also provides clear differentiation between the N-substituted and C-substituted isomers.
Table 4: Predicted ¹³C NMR Differences for the Isomeric Impurity
| Carbon Assignment | Expected Change for 4-(1H-pyrazol-4-yl)piperidine HCl | Rationale |
| Pyrazole Carbons | Two signals for C-3'/C-5' and one for C-4'. | The C4-substituted pyrazole will have C3' and C5' being chemically equivalent. |
| Piperidine C-1 | Shifted significantly upfield. | This carbon is no longer directly attached to a nitrogen of the pyrazole ring. |
Part 3: High-Resolution Mass Spectrometry (HRMS) - The Elemental Composition Lock
While NMR provides the structural framework, high-resolution mass spectrometry (HRMS) confirms the elemental composition with high accuracy, effectively locking in the molecular formula.
Experimental Protocol: HRMS
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is ideal for this molecule due to the basic nitrogen, which is readily protonated.
-
Data Acquisition: Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500).
Predicted HRMS Data and Interpretation
For 4-(1H-pyrazol-1-yl)piperidine, the molecular formula is C₈H₁₃N₃. The analysis will be on the free base, as the HCl is lost during the ESI process. We expect to see the protonated molecule, [M+H]⁺.
-
Monoisotopic Mass of C₈H₁₃N₃: 151.1109
-
Expected [M+H]⁺ (C₈H₁₄N₃⁺): 152.1182
An HRMS measurement providing an m/z value within a few parts per million (ppm) of 152.1182 provides extremely high confidence in the elemental formula C₈H₁₃N₃.[7][8][9]
Tandem Mass Spectrometry (MS/MS) - Deconstructing the Molecule
Tandem mass spectrometry (MS/MS) involves isolating the precursor ion ([M+H]⁺) and fragmenting it to gain structural information. The fragmentation pattern is a characteristic fingerprint of the molecule.
Caption: Predicted major fragmentation pathways for [M+H]⁺ of 4-(1H-pyrazol-1-yl)piperidine.
Table 5: Predicted MS/MS Fragmentation of [M+H]⁺ at m/z 152.1
| Predicted Fragment m/z | Proposed Structure/Loss | Fragmentation Pathway |
| 124.1 | [C₆H₁₀N₃]⁺ | Loss of ethylene (C₂H₄) from the piperidine ring following ring opening. This is a common fragmentation pathway for piperidines.[7] |
| 85.1 | [C₅H₁₁N]⁺ | Cleavage of the N-C bond between the pyrazole and piperidine rings, with the charge retained on the piperidine fragment. |
| 69.1 | [C₃H₅N₂]⁺ | Cleavage of the N-C bond with charge retention on the pyrazole ring, forming a protonated pyrazole fragment. |
The fragmentation pattern provides crucial connectivity information. The observation of fragments at m/z 85.1 and 69.1 strongly supports the connection between a piperidine ring and a pyrazole ring.
Conclusion: A Symphony of Data
The structural validation of a molecule like this compound is not achieved by a single piece of data but by the harmonious convergence of evidence from multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy meticulously map the proton and carbon environments, allowing for the clear distinction between structural isomers. High-resolution mass spectrometry provides an unassailable confirmation of the elemental composition, while tandem MS/MS deconstructs the molecule to verify the connectivity of its constituent parts.
By understanding the principles behind each technique and predicting the expected outcomes, a scientist can approach the analytical data with a prepared mind, ready to confirm the identity of the target molecule and confidently rule out potential impurities. This integrated, multi-technique approach embodies the principles of scientific integrity and is the gold standard in modern chemical research.
References
-
Catalent. (n.d.). NMR And Mass Spectrometry In Pharmaceutical Development. Pharmaceutical Online. Retrieved from [Link]
-
Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma. Retrieved from [Link]
-
Kind, T., & Fiehn, O. (2007). Elemental composition determination based on MSn. Bioinformatics, 23(1), 132-134. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online. Retrieved from [Link]
-
ResearchGate. (n.d.). Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole (Clark, 2010). ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Retrieved from [Link]
-
New D. J. (2014). NMR spectroscopy: Quality control of pharmaceutical products. New Drug Discoveries. Retrieved from [Link]
-
PubMed Central. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]
-
PubMed Central. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR correlations between the calculated and experimental data. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine, hydrochloride (1:1). PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Compound Interest. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ycdehongchem.com [ycdehongchem.com]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 9. rsc.org [rsc.org]
"comparing reactivity of 4-(1H-pyrazol-1-yl)piperidine with other piperidines"
For researchers, scientists, and professionals in drug development, the piperidine scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals underscores the importance of understanding the reactivity of its derivatives. This guide provides an in-depth technical comparison of the reactivity of 4-(1H-pyrazol-1-yl)piperidine with other substituted piperidines, offering insights into how the electronic and steric nature of the 4-substituent dictates its chemical behavior in key synthetic transformations.
Introduction: The Significance of 4-Substituted Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs.[1] The substituent at the 4-position plays a crucial role in modulating the pharmacological activity, physicochemical properties, and metabolic stability of these molecules.[2] Consequently, a deep understanding of how this substituent influences the reactivity of the piperidine nitrogen is paramount for efficient drug synthesis and the development of novel chemical entities.
This guide will focus on 4-(1H-pyrazol-1-yl)piperidine, a building block of significant interest, and compare its reactivity in fundamental N-functionalization reactions against piperidines bearing other common 4-substituents, such as alkyl, aryl, and other heteroaryl groups. We will delve into the underlying principles governing this reactivity, supported by experimental data and detailed protocols.
The Influence of the 4-Substituent: Electronic and Steric Effects
The reactivity of the piperidine nitrogen is primarily governed by the interplay of electronic and steric effects imparted by the substituent at the 4-position. These effects can either enhance or diminish the nucleophilicity of the nitrogen atom, thereby influencing reaction rates and outcomes.
Electronic Effects: The pyrazolyl group at the 4-position of the piperidine ring is an electron-withdrawing group due to the presence of two nitrogen atoms in the aromatic ring. This electron-withdrawing nature reduces the electron density on the piperidine nitrogen, thereby decreasing its basicity and nucleophilicity compared to unsubstituted piperidine or piperidines with electron-donating groups. The extent of this effect can be quantified using Hammett substituent constants (σ).[3][4][5]
Steric Effects: The steric bulk of the 4-substituent can also influence the accessibility of the piperidine nitrogen to incoming electrophiles. While the pyrazolyl group is relatively planar, its size can still present some steric hindrance compared to a simple methyl or hydrogen substituent. Taft steric parameters (Es) are a useful measure for quantifying these steric effects.[6][7]
The interplay of these electronic and steric factors determines the overall reactivity profile of a given 4-substituted piperidine.
Comparative Reactivity in Key Transformations
We will now examine the comparative reactivity of 4-(1H-pyrazol-1-yl)piperidine in three fundamental classes of reactions: N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions.
N-Acylation
N-acylation is a common transformation for the synthesis of amides, which are prevalent in many drug molecules. The rate of N-acylation is highly dependent on the nucleophilicity of the piperidine nitrogen.
Qualitative Reactivity Comparison:
Based on electronic effects, the reactivity of 4-substituted piperidines in N-acylation is expected to follow the general trend:
Electron-donating group > Unsubstituted > Electron-withdrawing group
Therefore, 4-(1H-pyrazol-1-yl)piperidine is anticipated to be less reactive towards acylation than piperidine itself or 4-alkylpiperidines. Its reactivity would be more comparable to other piperidines bearing electron-withdrawing groups.
Table 1: Predicted Relative Reactivity in N-Acylation
| 4-Substituent | Electronic Effect | Predicted Relative Reactivity |
| -CH₃ | Electron-donating | High |
| -H | Neutral | Moderate |
| -Phenyl | Weakly electron-withdrawing | Moderate-Low |
| -1H-Pyrazol-1-yl | Electron-withdrawing | Low |
| -CN | Strongly electron-withdrawing | Very Low |
Experimental Protocol: General Procedure for N-Acetylation of 4-Substituted Piperidines
This protocol provides a standardized method for comparing the N-acetylation rates of different piperidine derivatives.
Materials:
-
4-Substituted piperidine (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer
-
Ice bath
-
Round-bottom flask
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the 4-substituted piperidine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Add acetic anhydride (1.1 eq) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular time intervals to determine the rate of consumption of the starting material.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Workflow for N-Acylation
Caption: Experimental workflow for the N-acylation of 4-substituted piperidines.
N-Alkylation
N-alkylation is another crucial reaction for introducing diversity into piperidine-containing molecules. Similar to N-acylation, the rate of N-alkylation is influenced by the nucleophilicity of the piperidine nitrogen.
Qualitative Reactivity Comparison:
The trend in reactivity for N-alkylation is expected to be similar to that of N-acylation. The electron-withdrawing pyrazolyl group will decrease the nucleophilicity of the piperidine nitrogen, making it less reactive than its electron-rich or unsubstituted counterparts.
Table 2: Predicted Relative Reactivity in N-Alkylation
| 4-Substituent | Electronic Effect | Predicted Relative Reactivity |
| -CH₃ | Electron-donating | High |
| -H | Neutral | Moderate |
| -Phenyl | Weakly electron-withdrawing | Moderate-Low |
| -1H-Pyrazol-1-yl | Electron-withdrawing | Low |
| -CN | Strongly electron-withdrawing | Very Low |
Experimental Protocol: General Procedure for N-Alkylation with Benzyl Bromide
This protocol allows for the comparison of N-alkylation rates of various 4-substituted piperidines.
Materials:
-
4-Substituted piperidine (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Magnetic stirrer
-
Round-bottom flask
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 4-substituted piperidine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous ACN.
-
Stir the suspension vigorously.
-
Add benzyl bromide (1.1 eq) to the mixture.
-
Heat the reaction to a controlled temperature (e.g., 60 °C) and monitor the progress by TLC or LC-MS at regular intervals.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Workflow for N-Alkylation
Caption: Experimental workflow for the N-alkylation of 4-substituted piperidines.
Palladium-Catalyzed Cross-Coupling Reactions
The piperidine nitrogen can also participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl bonds.[9][10] In these reactions, the piperidine acts as a nucleophile.
Qualitative Reactivity Comparison:
The reactivity in Buchwald-Hartwig amination is influenced by both the nucleophilicity of the amine and its ability to coordinate to the palladium catalyst. The electron-withdrawing nature of the pyrazolyl group in 4-(1H-pyrazol-1-yl)piperidine will decrease its nucleophilicity, potentially leading to slower reaction rates compared to more electron-rich piperidines.
Table 3: Predicted Relative Reactivity in Buchwald-Hartwig Amination
| 4-Substituent | Electronic Effect | Predicted Relative Reactivity |
| -CH₃ | Electron-donating | High |
| -H | Neutral | Moderate |
| -Phenyl | Weakly electron-withdrawing | Moderate-Low |
| -1H-Pyrazol-1-yl | Electron-withdrawing | Low |
| -CN | Strongly electron-withdrawing | Very Low |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol can be used to compare the reactivity of different 4-substituted piperidines in N-arylation.[9]
Materials:
-
Aryl bromide (1.0 eq)
-
4-Substituted piperidine (1.2 eq)
-
Pd₂(dba)₃ (palladium source, 2 mol%)
-
XPhos (ligand, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene, anhydrous and degassed
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 eq), 4-substituted piperidine (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq).
-
Add anhydrous and degassed toluene.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.[11]
Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination of 4-substituted piperidines.
Conclusion
The reactivity of 4-(1H-pyrazol-1-yl)piperidine is significantly influenced by the electron-withdrawing nature of the pyrazolyl substituent. Compared to piperidines bearing electron-donating or neutral substituents, it is expected to exhibit lower reactivity in common N-functionalization reactions such as N-acylation, N-alkylation, and Buchwald-Hartwig amination. This reduced reactivity necessitates the use of more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve comparable conversions.
For drug development professionals, this understanding is critical for designing efficient synthetic routes and for anticipating potential challenges in the derivatization of this important heterocyclic building block. The provided protocols offer a starting point for systematically evaluating the reactivity of 4-(1H-pyrazol-1-yl)piperidine and other novel piperidine derivatives in your research endeavors.
References
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
MDPI. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
ACS Publications. (1967). Steric effects on the configuration at nitrogen in piperidines. [Link]
-
University of Wisconsin-Madison. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]
-
ResearchGate. (2018). Influence of piperidine ring on stability and reactivity of piperine. [Link]
-
Slideshare. (2015). Steric parameters taft's steric factor (es). [Link]
-
Scribd. (n.d.). Hammett Constants and Substituent Survey. [Link]
-
Slideshare. (2015). Steric Effects on the Configuration of the Nitrogen In Piperidine. [Link]
-
ResearchGate. (2015). The Electronic Spectroscopy and Photophysics of Piperidine in the Vapor Phase. [Link]
-
National Center for Biotechnology Information. (2022). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. [Link]
-
Wikipedia. (n.d.). Taft equation. [Link]
-
National Center for Biotechnology Information. (2008). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. global.oup.com [global.oup.com]
- 4. scribd.com [scribd.com]
- 5. hammett substituent constants: Topics by Science.gov [science.gov]
- 6. Taft equation - Wikipedia [en.wikipedia.org]
- 7. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activities of Pyrazole and Imidazole Piperidine Derivatives
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Privileged scaffolds, molecular frameworks that exhibit versatile binding properties to a range of biological targets, serve as a cornerstone in this pursuit. Among these, pyrazole and imidazole, five-membered nitrogen-containing heterocycles, have independently demonstrated significant therapeutic potential.[1] When these moieties are hybridized with a piperidine ring, a common fragment in many pharmaceuticals, the resulting derivatives often exhibit enhanced biological activities.
This guide provides an in-depth, objective comparison of the biological activities of pyrazole piperidine and imidazole piperidine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Supported by experimental data and detailed methodologies, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the rational design of new and improved therapeutic agents.
The Structural Nuances: Pyrazole vs. Imidazole
The fundamental difference between pyrazole and imidazole lies in the arrangement of the two nitrogen atoms within the five-membered ring. In pyrazole, the nitrogens are in adjacent positions (1,2-diazole), while in imidazole, they are separated by a carbon atom (1,3-diazole).[1] This seemingly subtle distinction profoundly influences the electronic properties, basicity, and hydrogen bonding capabilities of the molecules.[2] Consequently, these structural differences dictate how the derivatives interact with their biological targets, leading to variations in their pharmacological profiles.
dot graph { layout=neato; node [shape=none, margin=0]; rankdir=LR; pyrazole [label="Pyrazole (1,2-diazole)", image="https://upload.wikimedia.org/wikipedia/commons/thumb/8/88/Pyrazole.svg/1200px-Pyrazole.svg.png", labelloc=b]; imidazole [label="Imidazole (1,3-diazole)", image="https://upload.wikimedia.org/wikipedia/commons/thumb/b/b5/Imidazole-2D-skeletal.svg/1200px-Imidazole-2D-skeletal.svg.png", labelloc=b]; piperidine [label="Piperidine", image="https://upload.wikimedia.org/wikipedia/commons/thumb/a/a7/Piperidine-2D-skeletal.svg/1200px-Piperidine-2D-skeletal.svg.png", labelloc=b]; pyrazole_piperidine [label="Pyrazole-Piperidine Derivative"]; imidazole_piperidine [label="Imidazole-Piperidine Derivative"];
pyrazole -- pyrazole_piperidine [len=1.5]; piperidine -- pyrazole_piperidine [len=1.5]; imidazole -- imidazole_piperidine [len=1.5]; piperidine -- imidazole_piperidine [len=1.5]; } Caption: Core heterocyclic scaffolds and their hybridization with piperidine.
Anticancer Activity: A Tale of Two Scaffolds
Both pyrazole and imidazole piperidine derivatives have emerged as promising candidates in oncology research, often targeting key enzymes and signaling pathways implicated in cancer progression.
Pyrazole Piperidine Derivatives in Oncology
Pyrazole-containing compounds have demonstrated remarkable efficacy against a variety of cancer cell lines. Their anticancer activity is frequently attributed to the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which are crucial for cell cycle regulation and proliferation.[3][4][5]
Mechanism of Action Insight: Kinase Inhibition
Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases. The pyrazole core can form key hydrogen bond interactions with the hinge region of the kinase domain, a critical feature for potent inhibition. The piperidine moiety often extends into the solvent-exposed region or a hydrophobic pocket, and its substitution can be tailored to enhance potency and selectivity.
Comparative Efficacy of Pyrazole Piperidine Derivatives Against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Benzoxazine Hybrids | MCF-7 (Breast) | 2.82 - 6.28 | [3] |
| Pyrazole-Indole Hybrids | HCT116 (Colon) | < 23.7 | [3] |
| Pyrazolo[3,4-d]pyrimidine | A549 (Lung) | 8.21 | [3] |
| Pyrazole Carbaldehyde | MCF-7 (Breast) | 0.25 | [3] |
Imidazole Piperidine Derivatives in Oncology
Imidazole-based compounds also exhibit a broad spectrum of anticancer activities.[6] Their mechanisms of action are diverse and can include inhibition of tubulin polymerization, disruption of DNA synthesis, and modulation of various signaling pathways.[7][8] The incorporation of a piperidine ring can enhance the cytotoxic potential and improve the pharmacokinetic properties of these derivatives.
Comparative Efficacy of Imidazole Piperidine Derivatives Against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole-Oxadiazole-Piperazine | MDA-MB-231 (Breast) | 7.51 ± 1.1 | [6] |
| Imidazole-Oxadiazole-Piperazine | DU-145 (Prostate) | 7.51 ± 1.1 | [6] |
| Quinoline-Imidazole-Piperidine | HCC827 (Lung) | 0.010 | [9] |
| Imidazole-Aromatic Amides | K-562 (Leukemia) | 5.66 ± 2.06 | [9] |
Head-to-Head Comparison Insights
While direct comparative studies are limited, the available data suggests that both scaffolds can be tailored to produce highly potent anticancer agents. The choice between a pyrazole or imidazole core may depend on the specific molecular target and the desired mechanism of action. For instance, the 1,2-arrangement of nitrogens in pyrazole may offer a different hydrogen bonding pattern to a kinase hinge region compared to the 1,3-arrangement in imidazole, potentially influencing selectivity.
Antimicrobial Activity: A Battle Against Pathogens
The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents. Both pyrazole and imidazole piperidine derivatives have shown considerable promise in this area.
Pyrazole Piperidine Derivatives as Antimicrobial Agents
Pyrazole derivatives have been reported to possess a wide range of antimicrobial activities.[10] The presence of a piperidine moiety can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.
Comparative Efficacy of Pyrazole Piperidine Derivatives Against Microbial Strains
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Coumarin-Pyrazole Hybrids | S. aureus | 12.5 - 50 | [10] |
| Imidazothiadiazole-Pyrazole | Multidrug-resistant strains | 0.25 | [11] |
| Pyrazoline Derivative | S. aureus (MDR) | 4 | [12] |
Imidazole Piperidine Derivatives as Antimicrobial Agents
Imidazole-containing compounds, such as the clinically used antifungal agent ketoconazole and the antibacterial metronidazole, have a well-established history in treating microbial infections.[1] The mechanism of action for many imidazole derivatives involves the inhibition of ergosterol biosynthesis in fungi or the disruption of DNA in bacteria.[7][8]
Comparative Efficacy of Imidazole Piperidine Derivatives Against Microbial Strains
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| N-substituted Imidazole | S. aureus | Not specified | [13] |
| Imidazo[4,5-b]pyridine | B. cereus | 0.07 | [14] |
| Imidazole Derivative HL2 | S. aureus | 625 | [15] |
| Imidazole Derivative HL2 | MRSA | 625 | [15] |
Structure-Activity Relationship (SAR) Insights
For both scaffolds, the nature and position of substituents on the pyrazole/imidazole and piperidine rings play a crucial role in determining the antimicrobial potency and spectrum of activity. For instance, the incorporation of halogen atoms or electron-withdrawing groups can often enhance the antimicrobial effect.
Anti-inflammatory Activity: Quelling the Fire
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a key therapeutic goal. Pyrazole and imidazole derivatives have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation.
Pyrazole Piperidine Derivatives as COX-2 Inhibitors
The pyrazole scaffold is a key component of the selective COX-2 inhibitor celecoxib.[1] The diaryl-substituted pyrazole moiety is crucial for selective binding to the COX-2 active site. The piperidine ring can be functionalized to further enhance potency and selectivity.
Comparative Efficacy of Pyrazole Derivatives as COX-2 Inhibitors
| Compound Class | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole-Pyridazine Hybrid 5f | 1.50 | 9.56 | [16][17] |
| Pyrazole-Pyridazine Hybrid 6f | 1.15 | 8.31 | [16][17] |
| Dihydropyrazole Sulfonamide | 0.33 | Not specified | [18] |
| 1,5-Diarylpyrazole | 7.07 | >4.24 | [18] |
Imidazole Piperidine Derivatives as Anti-inflammatory Agents
Imidazole derivatives have also been explored as anti-inflammatory agents, with some exhibiting COX inhibitory activity.[19] The imidazole ring can mimic the histidine residue in the active site of various enzymes involved in the inflammatory cascade.
Inhibition of Pro-inflammatory Mediators
A study on imidazopyrazolopyridines revealed potent and selective COX-2 inhibition.[19] While direct comparisons with pyrazole-piperidine derivatives are scarce, a study on hybrid compounds containing both pyrazole and imidazopyrazole scaffolds suggested that the pyrazole series was more active in reducing reactive oxygen species, an indicator of anti-inflammatory potential.[20][21]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized in vitro assays are paramount. The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole or imidazole piperidine derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test bacterium or fungus.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified human recombinant COX-2 enzyme and a chromogenic substrate in a suitable buffer.
-
Compound Incubation: Add various concentrations of the test compounds to the reaction mixture and incubate for a short period.
-
Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Absorbance Measurement: Monitor the change in absorbance over time at a specific wavelength using a spectrophotometer.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.
Conclusion: A Promising Future for Pyrazole and Imidazole Piperidine Derivatives
Both pyrazole and imidazole piperidine derivatives represent rich sources of biologically active compounds with significant therapeutic potential. While pyrazole-containing compounds have seen notable success as kinase and COX-2 inhibitors, imidazole derivatives have a strong track record as antimicrobial agents and are increasingly being explored for their anticancer properties.
The choice of scaffold is a critical decision in the drug design process. A thorough understanding of the structural and electronic differences between pyrazole and imidazole, coupled with a comprehensive analysis of existing structure-activity relationship data, will empower researchers to design next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The methodologies and comparative data presented in this guide serve as a foundational resource to aid in this critical endeavor.
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules.
- Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.
- Recent Advances in the Development of Pyrazole Deriv
- IC50 values obtained for the tested compounds against both HepG2 and HeLa cell lines.
- Recent Advances in the Development of Pyrazole Deriv
- Synthesis and Biological Evaluation of Novel Imidazole Deriv
- The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers.
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.
- anticancer IC50 values of the eight compounds using MTT assay against the human breast cancer cells.
- Review of pharmacological effects of imidazole deriv
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC.
- Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. MDPI.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC.
- Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
- STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES.
- The minimum inhibitory concentration (MIC) of imidazole derivatives.
- Imidazole vs.
- Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties.
- Synthesis and antimicrobial activity of imidazole and pyridine appended cholestane-based conjug
- New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. PubMed Central.
- Comparing the efficacy of pyrazole vs imidazole scaffolds in medicinal chemistry. Benchchem.
- Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Semantic Scholar.
- Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evalu
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing.
- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.
- Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. PubMed.
- Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI.
- New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. PubMed.
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC.
- Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. OUCI.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI.
- Mini review on anticancer activities of Pyrazole Deriv
-
Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][3][4][7]triazin-6-one Derivatives. PMC.
- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC.
- Current status of pyrazole and its biological activities. PMC.
- Synthesis of New Series of Pyrazole and Imidazole Derivatives and their Antimicrobial Activity.
- Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5- a ]pyrimidine and imidazo[1,2- b ]pyrazole derivatives based isoxazole.
- Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. PubMed.
- Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evalu
- Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode.
- A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands: A Guide for Researchers. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evaluation and molecular docking [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nano-ntp.com [nano-ntp.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Pyrazole-Piperidines for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyrazole-piperidine motif has emerged as a privileged structure, forming the core of numerous biologically active compounds, including kinase inhibitors. This guide provides an in-depth, objective comparison of various synthetic routes to key pyrazole-piperidine intermediates, focusing on a cost-benefit analysis that encompasses not only chemical yield but also process efficiency, scalability, safety, and environmental impact.
Introduction: The Significance of Pyrazole-Piperidines in Medicinal Chemistry
The fusion of the pyrazole and piperidine rings creates a versatile scaffold with a unique combination of structural rigidity and opportunities for diverse functionalization. This has made pyrazole-piperidines highly sought-after in the development of targeted therapies. A prime example is their use as intermediates in the synthesis of kinase inhibitors like Crizotinib, an anaplastic lymphoma kinase (ALK) and c-Met inhibitor. The demand for such compounds necessitates a thorough understanding of the most efficient and economical methods for their production.
This guide will focus on the synthesis of a key intermediate, 4-(1H-pyrazol-1-yl)piperidine , to illustrate the comparative analysis of different synthetic strategies.
Core Synthetic Strategies: A Head-to-Head Comparison
We will dissect and compare three primary approaches for the construction of the pyrazole-piperidine core:
-
Classical Multi-Step Synthesis: A linear approach involving nucleophilic aromatic substitution followed by reduction.
-
Transition-Metal Catalyzed Cross-Coupling: Modern methods such as the Buchwald-Hartwig and Ullmann reactions.
-
Green and Convergent Approaches: Multicomponent reactions (MCRs) and flow chemistry for process intensification.
Case Study: Synthesis of 4-(1H-Pyrazol-1-yl)piperidine
This compound is a crucial building block for various pharmaceutical agents. We will analyze different routes to its synthesis to highlight the pros and cons of each approach.
Route 1: The Classical Approach - Nucleophilic Aromatic Substitution and Reduction
This widely-used, multi-step process is a workhorse in many industrial settings for its reliability and scalability.[1] The general strategy involves the reaction of a pyridine derivative with pyrazole, followed by the reduction of the pyridine ring to a piperidine.
Workflow Diagram
Caption: Synthesis of 4-(1H-pyrazol-1-yl)piperidine via Buchwald-Hartwig amination.
Experimental Protocol (Buchwald-Hartwig Amination)
A mixture of a protected 4-halopiperidine (e.g., N-Boc-4-bromopiperidine), pyrazole, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) is heated in an inert solvent (e.g., toluene) under an inert atmosphere. [2]After the reaction is complete, the mixture is worked up, and the protecting group (e.g., Boc) is removed under acidic conditions to yield the final product.
Cost-Benefit Analysis of Route 2
| Parameter | Analysis |
| Cost | Starting materials: Protected 4-halopiperidines can be more expensive than 4-chloropyridine. Reagents & Catalysts: Palladium catalysts and specialized phosphine ligands are a major cost driver, although catalyst loading can be low. |
| Yield & Efficiency | Yields: Typically high yields can be achieved. Efficiency: This route is more convergent than the classical approach. Milder reaction conditions compared to the SNAr step in Route 1. |
| Scalability | The cost of the catalyst and ligand can be a barrier to large-scale production. However, advances in catalyst technology are continually improving the economics. The process avoids high-pressure hydrogenation. |
| Safety | Hazards: Palladium catalysts and phosphine ligands can be air-sensitive and require inert atmosphere techniques. However, this route avoids the use of high-pressure hydrogen gas. |
| Environmental Impact | Solvents: The use of organic solvents is still required, but the overall solvent volume may be less than in the multi-step classical route. Waste: The generation of stoichiometric inorganic salts from the base is a consideration. |
Expert Insight: The Buchwald-Hartwig amination offers a more versatile and often higher-yielding approach for synthesizing a wide range of N-aryl piperidines. The main challenge lies in the cost and sensitivity of the catalytic system, making catalyst selection and optimization crucial for industrial applications.
Route 3: Green and Convergent Approaches - MCRs and Flow Chemistry
To address the demand for more sustainable and efficient chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of pharmaceutical intermediates. Multicomponent reactions (MCRs) and continuous flow chemistry are at the forefront of this movement. [3][4][5][6][7][8]
Conceptual Workflow: Multicomponent Reaction
MCRs offer the advantage of combining three or more starting materials in a single pot to form a complex product in a highly atom-economical fashion. A hypothetical MCR for a pyrazole-piperidine derivative could involve the reaction of a piperidine-containing building block, a 1,3-dicarbonyl compound, and hydrazine.
Workflow Diagram
Caption: Conceptual workflow for a multicomponent synthesis of a pyrazole-piperidine derivative.
Flow Chemistry Approach
Continuous flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for automation and process intensification. For the synthesis of pyrazole-piperidines, a flow process could involve pumping the reactants through heated and pressurized reactors containing immobilized catalysts. This is particularly advantageous for hazardous reactions like hydrogenation, as it minimizes the volume of hazardous materials at any given time. [3][4]
Cost-Benefit Analysis of Route 3
| Parameter | Analysis |
| Cost | Starting materials: MCRs can utilize simple and inexpensive starting materials. Equipment: Flow chemistry reactors require an initial capital investment, but can lead to lower operational costs in the long run. |
| Yield & Efficiency | Yields: MCRs can provide high yields in a single step. Efficiency: Both MCRs and flow chemistry significantly improve process efficiency by reducing the number of steps, reaction times, and purification needs. [3][4] |
| Scalability | Flow chemistry is highly scalable by extending the operation time ("scaling out") rather than increasing the reactor size ("scaling up"). MCRs are also generally scalable. |
| Safety | Hazards: Flow chemistry inherently improves safety by minimizing the reaction volume and allowing for better control over reaction parameters. [3][4][9][10] |
| Environmental Impact | Solvents: These approaches often allow for the use of greener solvents or even solvent-free conditions. [11][12][13][14]Atom Economy: MCRs are designed for high atom economy, minimizing waste. |
Expert Insight: While requiring initial investment in technology and process development, green and convergent approaches like MCRs and flow chemistry represent the future of sustainable pharmaceutical manufacturing. They offer significant advantages in terms of safety, efficiency, and environmental footprint.
Quantitative Data Summary and Comparison
To provide a clearer comparison, the following table summarizes the key metrics for the different synthetic routes to pyrazole-piperidines. The data is compiled from various literature sources and represents typical ranges.
| Metric | Route 1: Classical | Route 2: Cross-Coupling | Route 3: Green & Convergent |
| Overall Yield | 50-70% | 70-90% | 60-85% (MCR) |
| Number of Steps | 2-3 | 2 | 1 (MCR) |
| Reaction Time | 12-48 hours | 4-24 hours | 0.5-8 hours (MCR) |
| Energy Input | High (High T & P) | Moderate | Low to Moderate |
| Catalyst Cost | Moderate to High (Rh, Ni) | High (Pd, Ligands) | Low to Moderate (Organocatalysts, etc.) |
| Safety Concerns | High (H₂ gas, pyrophoric catalysts) | Moderate (Air-sensitive reagents) | Low to Moderate (Improved control in flow) |
| Green Metrics (e.g., E-Factor) | High | Moderate | Low |
Conclusion and Recommendations
The choice of the optimal synthetic route to pyrazole-piperidines is a multi-faceted decision that depends on the specific project requirements, including the scale of production, cost constraints, and available infrastructure.
-
For large-scale, established processes where the initial capital investment for high-pressure equipment has already been made, the classical route may remain a viable option, provided that the safety aspects of the hydrogenation step are rigorously managed.
-
For medicinal chemistry and early-stage process development, where flexibility and access to a diverse range of analogs are crucial, transition-metal catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer significant advantages in terms of scope and yield. The higher cost of catalysts can be justified by the increased efficiency and milder reaction conditions.
-
For the future of sustainable and cost-effective manufacturing, green and convergent approaches such as multicomponent reactions and continuous flow chemistry are the most promising. While they may require an initial investment in process development and technology, the long-term benefits in terms of safety, efficiency, and reduced environmental impact are substantial.
References
-
Su, Y., et al. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development, 24(10), 2336-2341. [Link]
-
El-Daly, S. M., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(4), 878. [Link]
-
Gemo, R., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. Molecules, 26(22), 6979. [Link]
-
Fussell, S. J., et al. (2012). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Tetrahedron Letters, 53(8), 948-951. [Link]
-
Lee, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4698. [Link]
-
Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
-
García-García, P., et al. (2021). Green chemistry metrics: Insights from case studies in fine chemical processes. Catalysis Today, 367, 138-148. [Link]
-
Britton, J., et al. (2017). Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach. Reaction Chemistry & Engineering, 2(4), 491-498. [Link]
-
Gałuszka, A., et al. (2013). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 18(9), 10944-10963. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Wang, D., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 799-802. [Link]
-
Sharma, R., et al. (2021). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie, 354(7), 2100038. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Sheldon, R. A. (2017). The E Factor: Fifteen years on. Green Chemistry, 19(1), 18-43. [Link]
-
Naik, L. R., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(1), 1-7. [Link]
-
Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10835-10843. [Link]
-
Obermayer, D., et al. (2011). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(16), 6657-6669. [Link]
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
-
Adrio, J., & Canto, R. F. S. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1032-1060. [Link]
-
Jensen, K. F. (2017). Flow chemistry—A perspective. AIChE Journal, 63(3), 858-863. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Gemo, R., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4752. [Link]
-
Pastre, J. C., et al. (2013). The Bohlmann–Rahtz pyridine synthesis in flow. Beilstein Journal of Organic Chemistry, 9, 2195-2201. [Link]
-
Brito, M. A., et al. (2020). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. [Link]
-
Christensen, J. B., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6737. [Link]
-
Zhou, J., et al. (2022). Alternative Synthesis of 5-(1H-Pyrazol-4-yl)-2-{6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazin-3-yl}phenol. Organic Process Research & Development, 26(4), 1145-1152. [Link]
-
Jensen, K. F. (2001). Microreaction technology: new opportunities for process development, optimization, and synthesis. Angewandte Chemie International Edition, 40(2), 288-307. [Link]
-
Shen, D.-M., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-939. [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
-
Kiss, L., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(36), 8436-8444. [Link]
-
Abdel-aziz, H. M., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 27(14), 4567. [Link]
-
Singh, S., et al. (2007). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. E-Journal of Chemistry, 4(4), 548-552. [Link]
-
de Souza, M. C. B. V., et al. (2022). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 27(19), 6523. [Link]
-
Reddy, T. S., et al. (2013). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 125(4), 741-748. [Link]
-
Wan, J.-P., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(13), 4219. [Link]
-
Gomaa, M. A.-M. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(6), 10437-10449. [Link]
-
Kumar, A., & Kumar, R. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 11(6). [Link]
-
Khatab, T. K., et al. (2019). V2O5/SiO2 as an efficient catalyst in the synthesis of 5-amino- pyrazole derivatives under solvent free condition. Bulletin of the Chemical Society of Ethiopia, 33(1), 135-142. [Link]
-
Kananovich, D. G., & Kairis, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1337. [Link]
-
Wang, C., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of Organic Chemistry, 85(15), 9834-9843. [Link]
-
Sharma, G., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 62(2). [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. Australian Government Department of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. toc.library.ethz.ch [toc.library.ethz.ch]
A Comparative Guide to the X-ray Crystallography of 4-(1H-pyrazol-1-yl)piperidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. The 4-(1H-pyrazol-1-yl)piperidine scaffold is a privileged structure in modern pharmacology, forming the core of numerous therapeutic agents, including antagonists for the CCR5 receptor in HIV-1 treatment and potent kinase inhibitors for oncology.[1] Understanding the three-dimensional structure of these derivatives through X-ray crystallography provides invaluable insights for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.
This guide offers an in-depth comparison of the crystallographic data and experimental conditions for several 4-(1H-pyrazol-1-yl)piperidine derivatives. By examining the nuances of their crystallization and the resulting solid-state structures, we can elucidate the subtle interplay of molecular conformation and intermolecular interactions that govern their physicochemical properties.
Comparative Analysis of Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of 4-(1H-pyrazol-1-yl)piperidine derivatives. This comparative data highlights the diversity in their solid-state packing and symmetry, influenced by the nature and position of various substituents.
| Compound Name | Molecular Formula | Crystal System | Space Group | Key Dihedral Angles (°) | PDB ID |
| tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate | C₁₄H₂₃N₃O₂ | Monoclinic | P2₁/n | Pyrazole ring to piperidine mirror plane: 33.4(1) | N/A |
| N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519) | C₁₆H₁₇Cl₂N₅O₂ | Varies (co-crystals) | Varies (co-crystals) | Ligand conformation is dependent on binding to CDK2 | 2VU3, 2VTA, 2VTH, etc.[1] |
| 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one | C₂₁H₁₇ClFN₃O₂ | Triclinic | P-1 | Pyrazole to chlorophenyl: 36.73(7); Pyrazole to 4-oxopiperidine: 18.73(7); Pyrazole to fluorophenyl: 60.88(8) | N/A |
Deciphering Crystallization Strategies: A Comparative Overview
The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step in structure determination. The choice of solvent, temperature, and crystallization method is paramount and is highly dependent on the physicochemical properties of the compound. Below, we compare the reported crystallization conditions for the featured derivatives.
| Compound Name | Crystallization Method | Solvent System | Noteworthy Observations |
| tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate | Slow Evaporation (inferred) | Ethanol (from synthesis) | The final product was obtained after refluxing in ethanol, suggesting that slow evaporation of the reaction solvent likely yielded the crystals. |
| N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519) | Co-crystallization with protein | Various buffers and precipitants | As a kinase inhibitor, AT7519 was co-crystallized with its target protein, CDK2. This approach is standard for structure-based drug design, where the conformation of the ligand in the binding pocket is of primary interest.[2] |
| 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one | Recrystallization | Methanol-Chloroform (1:1) | The use of a solvent-antisolvent system or a binary solvent mixture is a common strategy to fine-tune the solubility and promote crystal growth.[3] |
Experimental Protocols: From Synthesis to Structure
The following section provides detailed, step-by-step methodologies for the synthesis and crystallization of the highlighted 4-(1H-pyrazol-1-yl)piperidine derivatives, based on available literature.
Protocol 1: Synthesis and Crystallization of 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one[3]
Rationale: This protocol employs a standard recrystallization technique using a binary solvent system to achieve single crystals. The choice of methanol and chloroform allows for good initial solubility followed by slow precipitation as the solvent evaporates, a condition conducive to ordered crystal lattice formation.
Step-by-Step Procedure:
-
Synthesis: The compound is synthesized according to previously established literature methods.
-
Dissolution: Dissolve the crude product in a minimal amount of a 1:1 mixture of methanol and chloroform with gentle heating.
-
Crystallization: Allow the solution to cool slowly to room temperature. The vial should be loosely capped to permit slow evaporation of the solvents.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically observed within several days to a week.
-
Harvesting: Carefully collect the crystals using a spatula or by decanting the mother liquor. Wash the crystals with a small amount of cold methanol to remove any residual impurities.
-
Drying and Mounting: Air-dry the crystals and mount a suitable single crystal on a goniometer head for X-ray data collection.
Protocol 2: Co-crystallization of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519) with CDK2[2]
Rationale: Co-crystallization is essential for understanding the binding mode of a ligand to its target protein. The conditions are optimized to maintain the stability and integrity of the protein while promoting the formation of a well-ordered crystal lattice of the protein-ligand complex.
Step-by-Step Procedure:
-
Protein Expression and Purification: Express and purify cyclin-dependent kinase 2 (CDK2) using established protocols.
-
Complex Formation: Incubate the purified CDK2 with a molar excess of AT7519 to ensure saturation of the binding sites.
-
Crystallization Screening: Utilize commercially available or in-house prepared crystallization screens to identify initial crystallization "hits." This is typically done using vapor diffusion methods (hanging or sitting drop).
-
Optimization: Refine the initial hit conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.
-
Crystal Growth: Set up crystallization plates with the optimized conditions and allow them to equilibrate. Crystals of the CDK2-AT7519 complex should appear within a few days to weeks.
-
Cryo-protection and Data Collection: Before data collection, soak the crystals in a cryo-protectant solution (often containing components of the mother liquor supplemented with a cryo-agent like glycerol or ethylene glycol) and flash-cool them in liquid nitrogen.
Visualizing the Crystallography Workflow
The following diagram illustrates the general workflow from compound synthesis to the final determination of the crystal structure.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Logical Relationships in Structure-Based Drug Design
The interplay between synthesis, crystallography, and computational modeling is crucial in modern drug discovery. The following diagram illustrates this iterative cycle.
Sources
- 1. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrazole-Piperidine Coupling: A Head-to-Head Catalyst Comparison
The pyrazole-piperidine motif is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active molecules. Its synthesis, however, presents a common yet critical challenge for medicinal chemists: the formation of a robust carbon-nitrogen (C-N) bond between an electron-rich pyrazole and a secondary amine like piperidine. The choice of catalyst is paramount to the success of this transformation, directly impacting yield, purity, scalability, and functional group tolerance.
This guide provides an in-depth, experience-driven comparison of the primary catalytic systems for pyrazole-piperidine coupling. We move beyond mere protocols to dissect the causality behind experimental choices, empowering researchers to select and optimize the ideal conditions for their specific synthetic targets.
The Catalytic Landscape: Palladium, Copper, and Nickel
The formation of the aryl-N bond in this context is dominated by transition metal catalysis. While several metals can effect this transformation, three stand out for their utility and widespread application: Palladium, Copper, and Nickel. Each operates through distinct mechanistic pathways and presents a unique set of advantages and challenges.
-
Palladium-Catalyzed Buchwald-Hartwig Amination : This is arguably the gold standard for C-N cross-coupling due to its broad substrate scope and high functional group tolerance.[1] The reaction's success is heavily reliant on the choice of a supporting ligand, which has evolved through several "generations" to handle increasingly challenging substrates like electron-rich heterocycles.[1]
-
Copper-Catalyzed Ullmann Condensation : The oldest of the C-N coupling reactions, the Ullmann condensation has seen a resurgence with the development of modern ligand-accelerated protocols.[2] While traditionally requiring harsh conditions, new systems offer milder alternatives, often at a lower cost than palladium.[2][3]
-
Nickel-Catalyzed Amination : As a more earth-abundant and economical alternative to palladium, nickel catalysis has gained significant traction.[4] Modern nickel systems can couple a wide range of substrates, including challenging aryl chlorides, and often operate via unique mechanistic pathways.
Deep Dive: Mechanistic Insights & Catalyst Selection
A fundamental understanding of the catalytic cycles is crucial for troubleshooting and optimization. The choice of metal, ligand, base, and solvent is not arbitrary; it is a deliberate effort to facilitate each step of the cycle while minimizing side reactions.
The Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. The choice of ligand is the most critical parameter. For coupling with pyrazoles, which are electron-rich and can act as catalyst inhibitors, bulky and electron-rich phosphine ligands are essential.[5][6] Ligands like tBuDavePhos and tBuBrettPhos are designed to accelerate the rate-limiting reductive elimination step and stabilize the catalytically active monoligated palladium(0) species.[5][7][8]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Expert Insights:
-
Why a Bulky Ligand? The steric hindrance of ligands like tBuDavePhos promotes the final reductive elimination step, which forms the desired C-N bond and regenerates the Pd(0) catalyst. Without this acceleration, catalyst decomposition pathways can dominate, leading to low yields.
-
The Role of the Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is required.[9] Its role is to deprotonate the amine (or the intermediate amine-palladium complex), making the nitrogen a more potent nucleophile for coupling. Using a weaker base often results in a stalled reaction.
-
Substrate Considerations: Unprotected pyrazoles possess a free N-H group which can complicate the reaction through competitive binding to the palladium center or by reacting with the base.[10] In such cases, using a protecting group (like trityl) on the pyrazole nitrogen can significantly improve yields and consistency.[7][11]
The Classic Revitalized: Copper-Catalyzed Ullmann Condensation
The Ullmann reaction typically involves a Cu(I) species. Modern protocols utilize ligands, such as diamines, to solubilize the copper salt and facilitate the catalytic cycle at lower temperatures than the harsh, ligand-free historical methods.[2][12][13][14] This makes the reaction more accessible and tolerant of sensitive functional groups.
Caption: General workflow for a microwave-assisted cross-coupling reaction.
Step-by-Step Methodology:
-
Vial Preparation: To a dry microwave vial equipped with a magnetic stir bar, add 4-bromo-1-tritylpyrazole (e.g., 50.0 mg, 0.128 mmol), Pd(dba)₂ (7.4 mg, 0.0128 mmol, 10 mol%), and tBuDavePhos (8.8 mg, 0.0256 mmol, 20 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add potassium t-butoxide (K-OtBu) (28.8 mg, 0.257 mmol, 2.0 equiv.). Then, via syringe, add dry xylene (2 mL) followed by piperidine (0.03 mL, 0.257 mmol, 2.0 equiv.).
-
Reaction: Place the vial in a microwave reactor and heat to 160 °C for 10 minutes with stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the desired 4-(piperidin-1-yl)-1-trityl-1H-pyrazole. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis, thus validating the protocol's success.
Protocol 2: Copper-Catalyzed N-Arylation of Pyrazole (Ullmann-type)
This general protocol is based on modern ligand-accelerated Ullmann conditions. [12][13][14] Step-by-Step Methodology:
-
Vial Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add copper(I) iodide (CuI) (e.g., 9.5 mg, 0.05 mmol, 5 mol%), the aryl halide (1.0 mmol), and potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with dry argon or nitrogen three times.
-
Reagent Addition: Add pyrazole (82 mg, 1.2 mmol), N,N'-dimethylethylenediamine (11 µL, 0.1 mmol, 10 mol%), and dry dioxane (2 mL).
-
Reaction: Heat the sealed tube in a preheated oil bath at 110 °C with vigorous stirring for 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate, and filter through a pad of Celite. Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography. Confirmation of the desired N-arylpyrazole structure by standard analytical techniques validates the procedure.
Conclusion and Recommendations
The selection of a catalyst for pyrazole-piperidine coupling is a multi-factorial decision guided by the specific demands of the synthesis.
-
For Broad Applicability and High Success Rates: Palladium/Buchwald-Hartwig catalysis , particularly with bulky, electron-rich phosphine ligands like tBuDavePhos, remains the premier choice. It offers the highest functional group tolerance and is well-documented for challenging heterocyclic couplings. [7][11]* For Cost-Effectiveness and Scale-Up: Copper/Ullmann catalysis , enhanced with modern diamine ligands, is an excellent and highly economical alternative. It is particularly compelling when the starting materials are simple and cost is a primary concern. [12][13]* For Aryl Chloride Substrates and Cost-Conscious Discovery: Nickel catalysis is a powerful, emerging option. Its ability to activate less expensive aryl chlorides makes it a very attractive avenue for development, though it may require more optimization for specific pyrazole substrates. [4] Ultimately, the most effective approach is empirical. Screening a small set of conditions from each catalyst class, guided by the principles and data outlined in this guide, will provide the fastest and most reliable path to your desired pyrazole-piperidine target.
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 4-(1H-pyrazol-1-yl)piperidine Hydrochloride
Introduction
In the landscape of modern drug discovery and development, the starting materials' purity is not merely a quality control metric; it is a cornerstone of experimental reproducibility, safety, and efficacy.[1][2][3][4] 4-(1H-pyrazol-1-yl)piperidine hydrochloride is a key building block in the synthesis of numerous pharmacologically active compounds, including antagonists of the human CCR5 receptor for anti-HIV-1 therapies and as a crucial intermediate in the synthesis of kinase inhibitors like Crizotinib.[5][6] The presence of even trace impurities can have significant downstream effects, potentially altering reaction kinetics, generating unwanted byproducts, or introducing toxicological risks.[3][]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the purity of commercial batches of this compound. We will delve into the causality behind the selection of orthogonal analytical techniques, provide detailed, self-validating experimental protocols, and present a comparative analysis of hypothetical commercial samples to illustrate the importance of a multi-faceted approach to purity assessment.
The Imperative of Orthogonal Purity Analysis
Relying on a single analytical technique for purity determination can be misleading. Each method has its own set of strengths and limitations. A comprehensive purity profile is best achieved through the application of orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. This approach significantly reduces the risk of overlooking impurities that may not be detectable by a single method. For this guide, we will focus on a suite of four powerful and complementary analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis for separating and quantifying components in a mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile organic impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary ratio method that provides structural information and direct quantification without the need for identical reference standards for impurities.[8][9]
-
Acid-Base Titration: A classic, robust method for determining the overall assay of the hydrochloride salt.[10][11]
Experimental Design & Rationale
The following sections detail the experimental protocols for each analytical technique. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Rationale: HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. A reversed-phase method is chosen here as it is well-suited for the separation of polar and non-polar impurities from the moderately polar analyte.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Detailed HPLC Protocol:
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1.0 mg/mL in 50:50 Water:Acetonitrile
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 water:acetonitrile diluent.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Injection: Inject the sample and acquire the chromatogram for 35 minutes.
-
Data Analysis: Integrate all peaks with an area greater than 0.05% of the total area. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Rationale: GC-MS is highly effective for identifying and quantifying volatile and semi-volatile organic impurities that may originate from the synthesis, such as residual solvents or starting materials.[12][13] The mass spectrometer provides definitive identification of the impurities.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of volatile impurities.
Detailed GC-MS Protocol:
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 35-500
Procedure:
-
Sample Preparation: Prepare a solution of approximately 5 mg/mL of the sample in methanol.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify known impurities against a calibrated internal or external standard.
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
Rationale: qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[8][14] It quantifies the analyte against a certified internal standard of known purity and weight. This technique is also excellent for identifying and quantifying residual solvents and other proton-containing impurities.[8][15]
Experimental Workflow: qNMR Analysis
Caption: Workflow for quantitative ¹H NMR analysis.
Detailed qNMR Protocol:
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Experimental Parameters:
-
Solvent: DMSO-d₆
-
Internal Standard: Maleic Acid (certified reference material)
-
Pulse Program: Standard 1D proton with a 30° flip angle and a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.
-
Number of Scans: 16
Procedure:
-
Sample Preparation: Accurately weigh ~15 mg of this compound and ~5 mg of maleic acid into the same vial. Dissolve in ~0.7 mL of DMSO-d₆.
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum using the quantitative parameters.
-
Data Processing: Process the spectrum with a zero-filling and a small line-broadening factor. Carefully phase and baseline correct the spectrum.
-
Integration: Integrate a well-resolved signal from the analyte and a signal from the internal standard. For the analyte, the pyrazole protons are good candidates. For maleic acid, the two vinyl protons give a singlet.
-
Calculation: Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Acid-Base Titration for Assay of Hydrochloride Salt
Rationale: As a hydrochloride salt, the purity of the material can be assessed by titrating the basic piperidine nitrogen with a standardized acid.[11][16] This method provides a measure of the total basic content and is an excellent orthogonal check on the other chromatographic and spectroscopic methods.
Experimental Workflow: Titration
Caption: Workflow for acid-base titration.
Detailed Titration Protocol:
Reagents and Equipment:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
0.1% Methyl Orange indicator solution
-
Burette, pipette, conical flask
Procedure:
-
Sample Preparation: Accurately weigh approximately 150 mg of this compound into a conical flask and dissolve in 50 mL of deionized water.
-
Indicator: Add 2-3 drops of methyl orange indicator. The solution should be acidic (pink/red).
-
Titration: Titrate with standardized 0.1 M NaOH until the color changes from red to yellow.[10]
-
Calculation: Record the volume of NaOH used and calculate the assay:
Assay (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 1000) * 100
Where:
-
V = Volume of NaOH in mL
-
M = Molarity of NaOH
-
MW = Molecular weight of the analyte (187.66 g/mol for the HCl salt)
-
m = mass of the sample in grams
-
Comparative Analysis of Hypothetical Commercial Samples
To illustrate the application of these methods, we present hypothetical purity data for three different commercial suppliers of this compound.
Table 1: Comparative Purity Analysis
| Analytical Method | Supplier A | Supplier B | Supplier C |
| HPLC Purity (Area %) | 99.8% | 98.5% | 99.5% |
| qNMR Purity (w/w %) | 99.5% | 97.9% | 98.8% |
| Titration Assay (%) | 99.6% | 98.1% | 99.0% |
| Major Impurity (by HPLC) | Unidentified (0.15%) | Starting Material (1.2%) | Isomer (0.4%) |
| Residual Solvents (by GC-MS) | Acetone (50 ppm) | Toluene (500 ppm) | None Detected |
| Water Content (Karl Fischer) | 0.1% | 0.5% | 0.2% |
Interpretation of Results
-
Supplier A: Demonstrates high purity across all orthogonal methods. The low levels of a single unidentified impurity and residual solvent suggest a well-controlled manufacturing process. This batch would be considered high quality for most applications.
-
Supplier B: Shows significantly lower purity. The high level of a known starting material impurity identified by HPLC indicates an incomplete reaction or inefficient purification. The presence of a higher level of residual toluene and water content further points to a less refined product. This batch may be unsuitable for sensitive applications without further purification.
-
Supplier C: Presents good purity by HPLC, but the qNMR and titration results are slightly lower. This discrepancy is explained by the presence of an isomer, which may co-elute or have a similar response factor in HPLC but is distinguishable and quantifiable by NMR. This highlights the importance of using orthogonal methods to uncover impurities that might otherwise be missed.
Conclusion
Benchmarking the purity of critical raw materials like this compound is a non-negotiable aspect of rigorous scientific research and drug development. A single purity value on a certificate of analysis can be insufficient and potentially misleading. By employing a multi-pronged approach utilizing orthogonal analytical techniques such as HPLC, GC-MS, qNMR, and titration, researchers can build a comprehensive purity profile. This allows for an informed decision on the suitability of a commercial batch for its intended application, ultimately safeguarding the integrity and success of the research and development process.
References
-
Apollo Scientific. (n.d.). Why High-Purity Chemicals Matter in Drug Discovery. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
Quora. (2023, September 1). Why do we use NMR spectroscopy in purity analysis?. Retrieved from [Link]
-
ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?. Retrieved from [Link]
-
Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Retrieved from [Link]
-
PubMed Central (PMC) - NIH. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]
-
SpringerLink. (2016, July 10). The importance of impurity analysis in pharmaceutical products: an integrated approach. Retrieved from [Link]
-
MDPI. (n.d.). Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. Retrieved from [Link]
-
BYJU'S. (n.d.). Titration of Hydrochloric Acid against Standard Sodium Carbonate. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base titration. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 22). 9.2: Acid–Base Titrations. Retrieved from [Link]
-
PubMed. (2004, February 23). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Retrieved from [Link]
Sources
- 1. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. moravek.com [moravek.com]
- 4. techmate.co.uk [techmate.co.uk]
- 5. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. byjus.com [byjus.com]
- 11. Acid–base titration - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. quora.com [quora.com]
- 16. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Assessing the Novelty of 4-(1H-Pyrazol-1-yl)piperidine-Based Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the exploration of privileged scaffolds is a cornerstone of modern medicinal chemistry. The 4-(1H-pyrazol-1-yl)piperidine motif has emerged as a recurring structural element in a diverse array of biologically active agents, from potent kinase inhibitors to promising CNS-active compounds.[1][2] This guide provides a comprehensive framework for assessing the novelty of new chemical entities (NCEs) built upon this versatile scaffold. We will delve into a comparative analysis of its performance against established alternatives, backed by detailed experimental protocols and field-proven insights to empower your drug discovery campaigns.
The Strategic Value of the 4-(1H-Pyrazol-1-yl)piperidine Scaffold: A Double-Edged Sword
The prevalence of the 4-(1H-pyrazol-1-yl)piperidine scaffold is a testament to its favorable drug-like properties. The piperidine ring, a common moiety in pharmaceuticals, often imparts desirable pharmacokinetic characteristics, including improved metabolic stability and aqueous solubility.[3][4] The pyrazole component, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore capable of engaging in a variety of non-covalent interactions with biological targets. This combination has proven particularly fruitful in the development of kinase inhibitors, where the pyrazole can act as a hinge-binding motif.[1]
However, the very success of this scaffold presents a significant challenge: the crowded intellectual property landscape. To establish novelty and secure patent protection, researchers must demonstrate that their creations are not merely "me-too" compounds but possess unique and advantageous properties. This guide will equip you with the strategic and experimental tools to navigate this challenge.
A Comparative Analysis: Gauging Performance Against the Competition
To truly appreciate the potential novelty of a 4-(1H-pyrazol-1-yl)piperidine-based compound, it is essential to benchmark its performance against established scaffolds targeting similar biological space. Here, we present a comparative overview of key physicochemical and pharmacological properties.
Table 1: Comparative Physicochemical Properties of Common Heterocyclic Scaffolds
| Scaffold | Key Features | Representative pKa | Representative clogP | Common Applications |
| 4-(1H-Pyrazol-1-yl)piperidine | Versatile H-bond donor/acceptor; tunable lipophilicity | ~8.5 (piperidine N) | 1.5 - 3.0 | Kinase inhibitors, CNS agents, GPCR modulators |
| 4-Phenylpiperidine | Increased lipophilicity; potential for pi-stacking | ~8.8 | 2.5 - 4.0 | Opioid receptor modulators, CNS agents |
| 1-Phenylpiperazine | Two basic nitrogens; increased polarity | ~8.0 and ~4.0 | 1.0 - 2.5 | Antipsychotics, antidepressants, antihistamines[5] |
| 4-Anilinopyrimidine | Hinge-binding motif in kinases; planar structure | ~4.5 | 2.0 - 3.5 | Kinase inhibitors (e.g., Imatinib) |
Note: Representative pKa and clogP values are approximate and can vary significantly based on substitution patterns.
The data in Table 1 highlights the balanced properties of the 4-(1H-pyrazol-1-yl)piperidine scaffold. Its moderate lipophilicity and basicity offer a favorable starting point for optimization compared to the more lipophilic 4-phenylpiperidine or the more polar 1-phenylpiperazine.
The Litmus Test for Novelty: A Multi-pronged Experimental Approach
Demonstrating the novelty of a new scaffold derivative requires a rigorous and multi-faceted experimental evaluation. The following section outlines key assays, providing not only the "how" but also the "why" behind each experimental choice, ensuring a self-validating system for your data.
Kinase Selectivity Profiling: Charting the "Off-Target" Landscape
For kinase inhibitors, selectivity is paramount. A "novel" compound that inhibits a wide array of kinases may present a challenging safety profile. Kinome-wide selectivity profiling is therefore a critical step in assessing novelty and therapeutic potential.[6]
Experimental Protocol: Kinase Selectivity Profiling using a Luminescence-Based Assay
This protocol outlines a common method for assessing the selectivity of a test compound against a panel of kinases.
Causality Behind Experimental Choices:
-
ATP Concentration: The ATP concentration is typically set at or near the Km for each kinase. This allows for a more accurate determination of the inhibitor's potency (IC50) and a more meaningful comparison of selectivity across different kinases.[7]
-
Controls: The inclusion of a known broad-spectrum inhibitor (e.g., staurosporine) and a vehicle control (e.g., DMSO) is essential for validating the assay's performance and ensuring that any observed inhibition is due to the test compound.
-
Data Analysis: Calculating a selectivity score (e.g., the Gini coefficient or selectivity score (S-score)) provides a quantitative measure of a compound's selectivity, facilitating direct comparison between different scaffolds.
Self-Validating System:
-
Z'-factor: For each kinase assay, a Z'-factor should be calculated to assess the assay's quality and suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates a robust assay.
-
Reproducibility: Key experiments should be repeated on different days with different batches of reagents to ensure the reproducibility of the results.
Caption: Workflow for Kinase Selectivity Profiling.
ADME-Tox Profiling: Unveiling the Druggability of Your Scaffold
A novel compound with excellent potency is of little value if it possesses poor pharmacokinetic properties or unforeseen toxicity. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is crucial for de-risking a project and demonstrating the superiority of a new scaffold.[8]
Table 2: Comparative ADME-Tox Profile of a Hypothetical 4-(1H-Pyrazol-1-yl)piperidine Derivative (Compound X) vs. a Known Competitor
| Parameter | Compound X | Competitor A | Rationale for Novelty Assessment |
| Metabolic Stability (HLM, t½ min) | > 60 | 15 | Demonstrates improved resistance to metabolism, potentially leading to a longer half-life in vivo. |
| Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) | 15 | 5 | Suggests better intestinal absorption and oral bioavailability. |
| hERG Inhibition (IC50, µM) | > 30 | 2 | Indicates a lower risk of cardiac toxicity, a common hurdle for many kinase inhibitors. |
| CYP450 Inhibition (IC50, µM for 3A4) | > 25 | 8 | Suggests a lower potential for drug-drug interactions. |
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Causality Behind Experimental Choices:
-
Cofactor: NADPH is an essential cofactor for CYP450 enzymes. Incubations are run with and without NADPH to distinguish between metabolic and non-metabolic degradation.
-
Positive Controls: The use of well-characterized high and low clearance compounds (e.g., verapamil and warfarin) validates the metabolic competency of the liver microsomes.
-
Time Points: Multiple time points are taken to accurately determine the rate of compound depletion and calculate the half-life.
Self-Validating System:
-
Linearity: The disappearance of the test compound should follow first-order kinetics. A plot of the natural log of the remaining compound versus time should be linear.
-
Recovery: The amount of compound at time zero should be consistent across all wells to ensure accurate calculations.
Caption: Workflow for Kinase Selectivity Profiling.
ADME-Tox Profiling: Unveiling the Druggability of Your Scaffold
A novel compound with excellent potency is of little value if it possesses poor pharmacokinetic properties or unforeseen toxicity. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is crucial for de-risking a project and demonstrating the superiority of a new scaffold. [8] Table 2: Comparative ADME-Tox Profile of a Hypothetical 4-(1H-Pyrazol-1-yl)piperidine Derivative (Compound X) vs. a Known Competitor
| Parameter | Compound X | Competitor A | Rationale for Novelty Assessment |
| Metabolic Stability (HLM, t½ min) | > 60 | 15 | Demonstrates improved resistance to metabolism, potentially leading to a longer half-life in vivo. |
| Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) | 15 | 5 | Suggests better intestinal absorption and oral bioavailability. |
| hERG Inhibition (IC50, µM) | > 30 | 2 | Indicates a lower risk of cardiac toxicity, a common hurdle for many kinase inhibitors. |
| CYP450 Inhibition (IC50, µM for 3A4) | > 25 | 8 | Suggests a lower potential for drug-drug interactions. |
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Causality Behind Experimental Choices:
-
Cofactor: NADPH is an essential cofactor for CYP450 enzymes. Incubations are run with and without NADPH to distinguish between metabolic and non-metabolic degradation.
-
Positive Controls: The use of well-characterized high and low clearance compounds (e.g., verapamil and warfarin) validates the metabolic competency of the liver microsomes.
-
Time Points: Multiple time points are taken to accurately determine the rate of compound depletion and calculate the half-life.
Self-Validating System:
-
Linearity: The disappearance of the test compound should follow first-order kinetics. A plot of the natural log of the remaining compound versus time should be linear.
-
Recovery: The amount of compound at time zero should be consistent across all wells to ensure accurate calculations.
Caption: Decision Tree for ADME-Tox Profiling.
The Power of Prediction: In Silico Tools for Novelty Assessment
In addition to experimental validation, computational tools can provide valuable insights into the novelty of a scaffold and guide the design of new derivatives.
Scaffold Hopping and De Novo Design
Scaffold hopping is a computational strategy that aims to identify new core structures that can maintain the desired biological activity of a known ligand. [9][10]This can be a powerful tool for escaping crowded patent space. De novo design algorithms can generate entirely new molecular structures within the constraints of a target's binding site.
Several software packages and web-based tools are available for scaffold hopping and de novo design, including:
-
Schrödinger Suite: Offers a range of tools for structure-based and ligand-based drug design, including scaffold hopping and de novo design modules.
-
OpenEye Scientific Software: Provides tools like ROCS (Rapid Overlay of Chemical Structures) for 3D shape-based virtual screening and scaffold hopping.
-
ChemBounce: An open-source framework for scaffold hopping that generates novel, synthetically accessible molecules. [9]
Predicting Patentability
Conclusion: A Roadmap to Demonstrating Novelty
The 4-(1H-pyrazol-1-yl)piperidine scaffold is a valuable starting point for the design of new therapeutics. However, demonstrating the novelty of derivatives based on this popular core requires a strategic and rigorous approach. By combining insightful comparative analysis, robust experimental validation, and the power of computational chemistry, researchers can effectively navigate the challenges of a competitive landscape and unlock the full potential of this privileged scaffold. This guide provides a roadmap for not only assessing but also proactively designing for novelty, ultimately accelerating the journey from a promising scaffold to a life-changing medicine.
References
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Predicting patent challenges for small-molecule drugs: A cross-sectional study. PLOS Medicine. [Link]
-
ChemBounce: a computational framework for scaffold hopping in drug discovery. Bioinformatics. [Link]
-
Computational Scaffold Hopping: Cornerstone for the Future of Drug Design?. Taylor & Francis Online. [Link]
-
Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. PubMed Central. [Link]
-
What are common issues in in vitro ADME assays?. Patsnap Synapse. [Link]
-
Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches. PubMed. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. [Link]
-
In silico off-target profiling for enhanced drug safety assessment. PubMed Central. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed Central. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
Prediction and Experimental Evaluation of the hERG Blocking Potential of Drugs Showing Clinical Signs of Cardiotoxicity. ResearchGate. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]
-
Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed Central. [Link]
-
CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
-
(PDF) Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives with Potential Antimicrobial Activity. ResearchGate. [Link]
-
The Caco-2 Model: Modifications and enhancements to improve efficiency and predictive performance. PubMed. [Link]
-
Ring Bioisosteres. Cambridge MedChem Consulting. [Link]
-
Full article: Validation guidelines for drug-target prediction methods. Taylor & Francis. [Link]
-
Protein kinase profiling assays: A technology review. ResearchGate. [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI. [Link]
-
(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]
-
Computational Methods in Drug Discovery. PubMed Central. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
Kinase Selectivity Panels. Reaction Biology. [Link]
-
Eliot Morrison | In silico siRNA Off Target Predictions: What Should We Be Looking For?. Oligonucleotide Therapeutics Society. [Link]
-
In Vitro ADME Assays. Alera Labs. [Link]
-
Development of a Hierarchical Support Vector Regression-Based In Silico Model for Caco-2 Permeability. PubMed Central. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Scaffold-Hopped Compound Identification by Ligand-Based Approaches with a Prospective Affinity Test. ACS Publications. [Link]
-
(PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]
-
Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. ACS Publications. [Link]
-
The challenge of selecting protein kinase assays for lead discovery optimization. PubMed Central. [Link]
-
Development of Quantitative Structure-Activity Relationships and Its Application in Rational Drug Design. ResearchGate. [Link]
-
Innovative Pyrazole Hybrids: A New Era in Drug Discovery and Synthesis. PubMed. [Link]
-
TurboHopp: Accelerated Molecule Scaffold Hopping with Consistency Models. arXiv.org. [Link]
-
Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PubMed Central. [Link]
-
Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. PubMed. [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]
-
The Use of Bioisosterism in Drug Design and Molecular Modification. Semantic Scholar. [Link]
-
Quantitative Structure-Activity Relationship (QSAR): A Review. IJNRD. [Link]
-
Generative Models for De Novo Drug Design. PubMed. [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Generative Models for De Novo Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(1H-pyrazol-1-yl)piperidine hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical waste is a critical, non-negotiable component of laboratory best practices. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(1H-pyrazol-1-yl)piperidine hydrochloride, ensuring the protection of personnel and compliance with regulatory standards.
Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of a compound is the foundation of its safe management. This compound and its related structures are classified with specific risks that dictate the necessary precautions for handling and disposal.
Key Hazards:
-
Acute Toxicity: The compound is categorized as toxic or harmful if swallowed.[1][2] Ingestion can lead to immediate health risks, necessitating prompt medical attention.[1][2][3]
-
Skin and Eye Damage: It is known to cause severe skin irritation and serious eye damage.[4][5][6] Direct contact must be avoided through the use of appropriate personal protective equipment.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5][6]
-
Environmental Hazards: While data for the specific hydrochloride salt is limited, related piperidine compounds are noted as being harmful to aquatic life, making it imperative to prevent its release into the environment.
| Hazard Category | GHS Classification | Pictogram | Precautionary Statement (Disposal Focus) |
| Acute Toxicity (Oral) | Category 3 / 4 | P501: Dispose of contents/container to an approved waste disposal plant.[2][4] | |
| Skin Corrosion/Irritation | Category 2 | P362: Take off contaminated clothing and wash before reuse.[4] | |
| Serious Eye Damage | Category 1 / 2 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |
| Respiratory Irritation | STOT SE 3 | P261: Avoid breathing dust.[4][7] |
The Regulatory Imperative: Understanding Your Responsibilities
In the United States, the management of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] A core principle of RCRA is that the waste generator—the laboratory that creates the waste—is responsible for it from "cradle-to-grave."[8] This means you are legally obligated to ensure the waste is correctly identified, managed, and disposed of.
Waste generators must classify their discarded chemicals to determine if they are a "hazardous waste" under 40 CFR 261.3.[4] It is also crucial to consult state and local regulations, which may be more stringent than federal requirements.[4][9] This guide is based on federal best practices, but always defer to your institution's Environmental Health & Safety (EHS) office for specific local procedures.
Core Disposal Principles: A Systematic Approach
A systematic approach to waste management minimizes risk and ensures compliance. Follow these core principles for all waste streams containing this compound.
A. Personal Protective Equipment (PPE) Before handling the chemical for any purpose, including disposal, ensure you are wearing appropriate PPE. The rationale is to create a barrier between you and the hazardous substance.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[1][3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use.[1] Contaminated gloves must be disposed of as hazardous waste.[1]
-
Protective Clothing: A lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[1]
B. Waste Segregation Never mix incompatible waste streams. The causality here is the prevention of dangerous chemical reactions, such as the release of toxic gases or fire.[10]
-
Keep waste containing this compound separate from strong oxidizing agents, acids, and bases.[1][3]
-
Segregate solid waste from liquid waste.
-
Halogenated and non-halogenated solvent wastes should also be kept in separate containers.[11]
C. Containerization and Labeling Proper containment and labeling are essential for safe storage and transport.
-
Container Selection: Use only containers made of compatible materials (e.g., high-density polyethylene) that are in good condition with a tightly fitting screw cap.[10][11][12] Never use food or beverage containers.
-
Labeling: All waste containers must be clearly labeled as soon as the first drop of waste is added. The label must include:
Step-by-Step Disposal Protocols
Follow these specific protocols for different waste streams.
Protocol A: Disposal of Unused or Expired Solid Compound
-
Do Not Discard as Normal Trash: This compound must not be thrown in the regular solid waste bin.
-
Original Container: If possible, leave the material in its original, clearly labeled container.
-
Repackaging: If the original container is compromised, carefully transfer the solid into a suitable, sealable waste container.
-
Labeling: Ensure the container is labeled as "Hazardous Waste" with the full chemical name.
-
Storage: Store the container in a designated satellite accumulation area (SAA) within the lab, away from incompatible materials.[10][12]
-
Pickup: Arrange for pickup by your institution's EHS or hazardous waste contractor.
Protocol B: Disposal of Contaminated Labware and PPE This includes items like weigh boats, pipette tips, contaminated gloves, and paper towels.
-
Collection: Place all contaminated solid waste into a designated, lined hazardous waste container or a heavy-duty, sealable plastic bag.
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and list the contaminant: "Solid waste contaminated with this compound."
-
Storage: Keep the container closed except when adding waste. Store it in your lab's SAA.
-
Pickup: Dispose of the container through your institutional EHS office.
Protocol C: Management of Empty Containers An "empty" container that held a toxic chemical is not considered empty from a regulatory standpoint until it has been properly decontaminated.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., water or methanol) that can dissolve the compound.[11][13]
-
Collect Rinsate: Crucially, the rinsate from all three rinses is considered hazardous waste. Collect this rinsate in a designated liquid hazardous waste container.
-
Label Rinsate: Label the liquid waste container appropriately (e.g., "Aqueous waste with trace this compound").
-
Deface Label: Once triple-rinsed, completely deface or remove the original chemical label from the empty container.[13]
-
Final Disposal: After triple-rinsing and defacing, the container can typically be disposed of in the regular trash or glassware waste, but confirm this with your EHS office.[11][13]
Protocol D: Spill and Decontamination Procedures
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Control Access: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. Work under a chemical fume hood if possible.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment: Prevent the spill from entering drains.[1] Use an inert, absorbent material like vermiculite or sand to cover the spill.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14]
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials and water as hazardous waste.
-
Disposal: Seal and label the waste container and arrange for pickup.
Waste Management Workflow
The following diagram illustrates the decision-making process for managing waste generated from work with this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
Conclusion
The responsible disposal of this compound is a multi-step process rooted in a thorough understanding of its hazards and the applicable regulations. By adhering to the principles of segregation, proper containerization, and clear labeling, and by following the detailed protocols outlined in this guide, you can ensure a safe laboratory environment, protect our ecosystem, and maintain the highest standards of scientific integrity. Always remember that your institutional EHS office is your most valuable resource for guidance on specific waste disposal procedures.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Safety Data Sheet - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
- PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.). CDH Fine Chemical.
- Pyrazole - SAFETY D
- Piperidine hydrochloride - SAFETY D
- Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry.
- Piperidine, 4-(1H-pyrazol-1-yl)- (9CI)
- 4-(1H-Pyrazol-4-yl)
- 4-(1H-Pyrazol-1-ylmethyl)
- Piperidine hydrochloride - SAFETY D
- Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University, Environmental Health & Safety.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center, Office of Clinical and Research Safety.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University, Environmental Health & Safety.
- 4-(4-Phenyl-1H-pyrazol-1-yl)
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
- Hazardous Waste Variations by State Matrix. (n.d.). U.S. Environmental Protection Agency.
- Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Variations by State Matrix [rila.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. research.columbia.edu [research.columbia.edu]
- 13. vumc.org [vumc.org]
- 14. fishersci.com [fishersci.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-(1H-pyrazol-1-yl)piperidine hydrochloride
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 4-(1H-pyrazol-1-yl)piperidine hydrochloride. By understanding the chemical's hazard profile, which stems from its constituent parts—a piperidine ring, a pyrazole moiety, and its hydrochloride salt form—personnel can implement the necessary controls to ensure a safe laboratory environment. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, fostering a deep-seated culture of safety.
Hazard Analysis: A Synthesis of Components
The specific hazard profile of this compound necessitates a multi-faceted approach to safety. The risks are best understood by examining the hazards associated with its structural components.
-
Piperidine Moiety : The parent compound, piperidine, is known to be toxic when in contact with skin or inhaled and can cause severe skin burns and eye damage[1][2]. Derivatives must be handled with stringent precautions to prevent dermal exposure[3].
-
Pyrazole Moiety : Pyrazole and its derivatives are biologically active compounds, with some exhibiting antimicrobial and anticancer properties[4]. While therapeutically interesting, this activity underscores the need to prevent systemic exposure in a laboratory setting. Pyrazole itself is classified as harmful if swallowed and causes skin, eye, and respiratory irritation[5].
-
Hydrochloride Salt : As a hydrochloride salt, this compound is acidic and can be corrosive, particularly to the mucous membranes and respiratory tract[6][7]. The acidic nature enhances the risk of irritation and burns upon contact with skin or eyes[8].
A summary of the hazards identified for this specific chemical and its close analogs is presented below.
| Hazard Classification | Description | Primary Concern |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, absorbed through the skin, or inhaled[9][10]. | Systemic toxicity |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns upon contact[1][5][11]. | Local tissue damage |
| Serious Eye Damage/Irritation | Poses a significant risk of serious eye irritation or irreversible damage[2][3][5]. | Vision impairment |
| Respiratory Tract Irritation | Inhalation of dust or aerosols may cause respiratory irritation[5][10]. | Respiratory distress |
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of safe handling. The following equipment is mandatory, with the rationale directly linked to the identified hazards.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles tested and approved under government standards such as EN166 (EU) or as described by OSHA (US)[12][13][14]. A full face shield is required when there is a significant splash hazard. | Protects against splashes and airborne particles that can cause serious, irreversible eye damage. The hydrochloride salt and piperidine base are particularly corrosive to eyes[3][8]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) tested to the EN 374 standard[1][15][16]. Ensure no tears or perforations before use. | Prevents dermal absorption and contact burns. Piperidine derivatives are known to be toxic upon skin contact[1][2]. |
| Skin & Body Protection | A laboratory coat, long pants, and fully enclosed, closed-toe shoes. For larger quantities or splash-prone procedures, a chemical-resistant apron is recommended[3]. | Minimizes the risk of accidental skin exposure to the chemical[3][16]. |
| Respiratory Protection | Not typically required when handling small quantities in a certified chemical fume hood. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used[6][7]. | Protects against inhalation of the compound, which can cause respiratory tract irritation and systemic toxicity[5][10]. |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a systematic workflow minimizes the risk of exposure at every stage of handling.
Step 1: Preparation & Engineering Controls
-
Verify Engineering Controls : Ensure work is conducted within a certified chemical fume hood with adequate airflow[6][17].
-
Assemble Materials : Gather all necessary equipment, including the chemical container, spatulas, weighing paper, solvents, and reaction vessels.
-
Prepare for Emergencies : Confirm that an eyewash station and safety shower are unobstructed and accessible[13]. Locate the appropriate chemical spill kit.
Step 2: Donning Personal Protective Equipment (PPE)
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
Wear the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.
Step 3: Handling the Compound
-
Weighing : Carefully weigh the solid compound on weighing paper or in a container. Avoid creating dust. Use a spatula to transfer the solid.
-
Dissolution : If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Containment : Keep all containers with the chemical tightly closed when not in use[12].
Step 4: Post-Handling Decontamination & Doffing PPE
-
Decontaminate : Clean all non-disposable equipment that came into contact with the chemical. Wipe down the work surface in the fume hood.
-
Doffing PPE : Remove PPE in the reverse order it was put on. Remove gloves first, using a technique that avoids touching the outer surface with bare skin[12]. Remove the lab coat, followed by eye protection.
-
Hygiene : Wash hands thoroughly with soap and water after removing all PPE[12][15].
Caption: Logical workflow for the safe handling of this compound.
Spill and Emergency Procedures
Immediate and correct action is vital in an emergency.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids[7][9]. Remove contact lenses if present and easy to do[5]. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes[11][18]. Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air and keep them comfortable for breathing[11]. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[6].
-
Small Spills : For small spills within a fume hood, use a non-flammable absorbent material like sand or diatomaceous earth to cover the spill[17]. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site thoroughly[1][17].
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Segregation : Keep this waste stream separate from others to prevent incompatible mixtures[17].
-
Containerization : Use leak-proof, clearly labeled containers designated for hazardous chemical waste. The label should include the full chemical name and the words "Hazardous Waste"[17].
-
Storage : Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials[6][18].
-
Disposal : Arrange for pickup and disposal through a licensed and qualified hazardous waste disposal company, in strict accordance with all local, state, and federal regulations[17][19]. Maintain meticulous records of all waste generated and disposed of[17].
By integrating these expert-validated protocols into your daily operations, you can confidently handle this compound while upholding the highest standards of laboratory safety.
References
- Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine - Benchchem.
- Safety Data Sheet: Piperidine - Carl ROTH.
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
- PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories.
- 4-Piperidinopiperidine - Santa Cruz Biotechnology.
- Piperidine, 4-(1H-pyrazol-1-yl)- (9CI) - Safety Data Sheet - ChemicalBook.
- 4 - SAFETY DATA SHEET.
- sigma-aldrich - Safety Data Sheet.
- HAZARDOUS CHEMICAL USED IN ANIMALS - Campus Operations.
- 7 - SAFETY DATA SHEET.
- Pyrazole - Safety Data Sheet - ChemicalBook.
- Hydrochloric Acid Safe Handling Guideline.
- SAFETY DATA SHEET - Fisher Scientific.
- Standard Operating Procedure.
- Hydrochloric Acid Hazards & Safety Tips | VelocityEHS.
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”.
- Hydrogen chloride - NIOSH Pocket Guide to Chemical Hazards - CDC.
- 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride - Apollo Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Hydrochloric acid - Hazardous Substance Fact Sheet.
- SAFETY DATA SHEET - Fisher Scientific.
- 4-(1H-Pyrazol-1-yl)piperidine | 762240-09-5 - Sigma-Aldrich.
- Proper Disposal of 4-Phenylpiperidine Hydrochloride: A Guide for Laboratory Professionals - Benchchem.
Sources
- 1. carlroth.com [carlroth.com]
- 2. isotope.com [isotope.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jchr.org [jchr.org]
- 5. bio.vu.nl [bio.vu.nl]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. nj.gov [nj.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrogen chloride [cdc.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. chemos.de [chemos.de]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ehs.com [ehs.com]
- 19. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
